GSTP1-1 inhibitor 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5-nitrobenzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNYYQQHOOZVCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSTP1-1 inhibitor 1 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of GSTP1-1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Glutathione S-transferase Pi 1 (GSTP1-1) is a critical enzyme in cellular defense, primarily known for its role in detoxifying xenobiotics and endogenous electrophilic compounds.[1][2][3] However, its overexpression in numerous cancer types is strongly associated with multidrug resistance, making it a prime target for therapeutic intervention.[1][4] Beyond its catalytic functions, GSTP1-1 is a key negative regulator of critical cell signaling pathways, most notably the c-Jun N-terminal kinase (JNK) stress-activated pathway. GSTP1-1 inhibitors function through a dual mechanism: directly blocking the enzyme's detoxification activity and disrupting its protein-protein interactions to reactivate pro-apoptotic signaling. This guide provides a detailed examination of these mechanisms, supported by quantitative data, signaling pathway diagrams, and key experimental protocols.
Core Mechanisms of Action
The therapeutic strategy of GSTP1-1 inhibition is centered on two distinct but complementary mechanisms: the inhibition of its catalytic detoxification function and the modulation of cellular signaling pathways that control apoptosis.
Inhibition of Catalytic Activity
GSTP1-1's canonical function is to catalyze the conjugation of glutathione (GSH) to a wide array of electrophilic substrates, including many chemotherapeutic agents. This process renders the drugs more water-soluble and facilitates their excretion, thereby reducing their cytotoxic efficacy and contributing to drug resistance.
GSTP1-1 has two primary binding sites:
-
The G-site: A specific binding pocket for its co-substrate, glutathione (GSH).
-
The H-site: A hydrophobic substrate-binding site that accommodates a diverse range of electrophilic compounds.
Inhibitors are designed to target these sites. By binding to the active site, they prevent GSTP1-1 from interacting with GSH and its substrates, leading to an accumulation of toxic drug molecules within cancer cells and increasing their susceptibility to chemotherapy. Some inhibitors, such as ethacrynic acid, are known to be competitive inhibitors. Covalent inhibitors represent another class, forming irreversible bonds with the enzyme. For example, the inhibitor CNBSF first reacts with intracellular GSH, and the resulting conjugate forms a covalent sulfonyl ester bond with Tyrosine 108 (Tyr108) in the GSTP1-1 active site.
Modulation of the JNK Signaling Pathway
A critical non-catalytic function of GSTP1-1 is its role as an endogenous inhibitor of the JNK signaling pathway, a key cascade in the cellular stress response that can lead to apoptosis.
-
Sequestration of JNK: Under normal, unstressed conditions, monomeric GSTP1-1 directly binds to JNK, sequestering it in an inactive complex. This interaction prevents JNK from phosphorylating and activating its downstream targets, such as the transcription factor c-Jun, thereby suppressing the apoptotic pathway. Studies have shown that GSTP1-1 can form a complex even with the unphosphorylated, inactive form of JNK.
-
Inhibitor-Mediated Disruption: GSTP1-1 inhibitors can disrupt this protein-protein interaction. The dissociation of the GSTP1-1/JNK complex releases JNK, allowing it to become activated through phosphorylation by upstream kinases (MKK4/7). Activated JNK then phosphorylates c-Jun, initiating a transcriptional program that promotes apoptosis.
-
Specific Inhibitor Mechanisms: The inhibitor NBDHEX (6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol) exemplifies this mechanism. NBDHEX forms an adduct with GSH, and this complex binds to GSTP1-1, which in turn abolishes the interaction between GSTP1-1 and JNK, leading to the activation of the pro-apoptotic pathway.
The regulation extends upstream to include TNF receptor-associated factor 2 (TRAF2) and apoptosis signal-regulating kinase 1 (ASK1). GSTP1-1 can form a complex with TRAF2, preventing the recruitment and activation of ASK1, which is an upstream activator of both JNK and p38 MAP kinase pathways. By inhibiting GSTP1-1, this suppressive interaction is relieved, further promoting stress signaling.
Quantitative Data Summary
Quantitative analysis of the protein-protein interactions and inhibitor potencies is crucial for drug development. The following table summarizes key binding data cited in the literature.
| Interaction / Inhibitor | Parameter | Value | Cell/System Context |
| GSTP1-1 — JNK | Kd | 188 nM | Purified recombinant proteins |
| GSTP1-1 — JNK C-terminal fragment | Kd | 217 nM | Purified recombinant proteins |
| Ethacrynic acid | Inhibition Type | Competitive | Enzyme kinetics assay |
| 10058-F4 | Inhibition Type | Non-competitive | Enzyme kinetics assay |
Table 1: Quantitative data on GSTP1-1 interactions and inhibition.
Signaling Pathways and Mechanisms of Action
Visual representations are essential for understanding the complex interactions governed by GSTP1-1.
Caption: GSTP1-1 negatively regulates the JNK pro-apoptotic pathway by sequestering JNK.
Caption: Logical workflow for two distinct classes of GSTP1-1 inhibitors.
Key Experimental Protocols
Validating the mechanism of action of novel GSTP1-1 inhibitors requires specific biochemical and cell-based assays.
Protocol: GSTP1-1 Enzyme Inhibition Assay
This protocol is used to screen for inhibitors and determine their potency (e.g., IC50). It measures the enzymatic conjugation of GSH to the substrate 1-chloro-2,4-dinitrobenzene (CDNB), which can be monitored spectrophotometrically.
Materials:
-
Purified recombinant human GSTP1-1 enzyme
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Glutathione (GSH) solution (e.g., 100 mM stock)
-
CDNB solution (e.g., 100 mM stock in ethanol)
-
Test inhibitor compounds dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Methodology:
-
Prepare a reaction mixture in each well of the 96-well plate containing phosphate buffer and a final concentration of 1 mM GSH.
-
Add the test inhibitor at various concentrations (e.g., via half-log dilutions, starting from 30 µM). Include a DMSO-only control.
-
Add GSTP1-1 enzyme to a final concentration of 0.02 U/mL.
-
Pre-incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding CDNB to a final concentration that is appropriate for kinetic measurements (e.g., 1 mM, but should be optimized).
-
Immediately measure the change in absorbance at 340 nm over time. The rate of increase in absorbance corresponds to the rate of formation of the GS-DNB conjugate.
-
Calculate the initial reaction velocity (v0) for each inhibitor concentration.
-
Plot the percentage of inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: Co-Immunoprecipitation (Co-IP) for GSTP1-1/JNK Interaction
This protocol is used to confirm the physical interaction between GSTP1-1 and JNK in a cellular context and to assess whether an inhibitor can disrupt this complex.
Materials:
-
Cultured cells expressing endogenous or tagged GSTP1-1 and JNK
-
Cell lysis buffer (non-denaturing, e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Antibody against JNK (for immunoprecipitation)
-
Control IgG antibody (e.g., rabbit IgG)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody against GSTP1-1 (for detection)
-
Secondary HRP-conjugated antibody
Methodology:
-
Culture cells to ~80-90% confluency. Treat one set of cells with the test inhibitor for a specified time and dose. Leave another set as an untreated control.
-
Harvest and lyse the cells in non-denaturing lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Incubate a portion of the pre-cleared lysate with an anti-JNK antibody overnight at 4°C with gentle rotation. Use a control IgG in a separate sample.
-
Add Protein A/G beads to capture the antibody-protein complexes. Incubate for 1-2 hours.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using SDS-PAGE sample buffer and boiling.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against GSTP1-1 to detect its presence in the JNK immunoprecipitate. An input lane (a small fraction of the initial lysate) should be run to confirm protein expression.
-
A positive band for GSTP1-1 in the anti-JNK lane (but not the IgG control) confirms the interaction. A reduced band intensity in the inhibitor-treated sample indicates disruption of the complex.
Conclusion
GSTP1-1 inhibitors operate via a sophisticated, dual mechanism of action that makes them highly promising candidates for cancer therapy, particularly for overcoming multidrug resistance. By simultaneously blocking the enzyme's detoxification function and reactivating the pro-apoptotic JNK signaling pathway, these compounds can re-sensitize cancer cells to conventional chemotherapy. A thorough understanding of these core mechanisms, supported by robust quantitative and qualitative experimental validation, is essential for the continued development of next-generation, highly specific GSTP1-1 targeted therapies.
References
- 1. What are GSTP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Glutathione Transferase P1-1 an Enzyme Useful in Biomedicine and as Biomarker in Clinical Practice and in Environmental Pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Covalent Inhibitor for Glutathione S-Transferase Pi (GSTP1-1 ) in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of GSTP1-1 Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione S-transferase P1-1 (GSTP1-1) is a critical enzyme in cellular detoxification pathways and is frequently overexpressed in cancerous tissues, contributing to multidrug resistance. Consequently, the development of potent and specific GSTP1-1 inhibitors is a significant focus in anticancer drug discovery. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of a notable irreversible inhibitor, GSTP1-1 inhibitor 1. Detailed experimental protocols for its evaluation and relevant signaling pathways are also presented to facilitate further research and development in this area.
Introduction to GSTP1-1 as a Therapeutic Target
Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in the detoxification of a wide array of xenobiotic and endogenous compounds.[1][2] The Pi class isoenzyme, GSTP1-1, is of particular interest in oncology as its overexpression is a common feature in many human cancers and is associated with resistance to chemotherapy.[1] GSTP1-1 exerts its protective effects by catalyzing the conjugation of glutathione (GSH) to electrophilic compounds, including many cytotoxic drugs, thereby neutralizing them and facilitating their efflux from the cell.[1][2] Beyond its catalytic role, GSTP1-1 also modulates cellular signaling pathways, notably by inhibiting the c-Jun N-terminal kinase (JNK) pathway, which is involved in apoptosis. This dual function of detoxification and apoptosis regulation makes GSTP1-1 an attractive target for therapeutic intervention to overcome drug resistance and enhance the efficacy of anticancer agents.
Discovery of this compound
This compound, also referred to as compound 6b in the primary literature, was identified as a potent, irreversible inhibitor of GSTP1-1. Its discovery stemmed from efforts to develop cell-permeable irreversible GST inhibitors. An earlier developed inhibitor, GS-ESF, showed good inhibitory activity but had poor cellular permeability. This led to the design of new inhibitors based on a chloronitrobenzene (CNB) scaffold functionalized with a sulfonyl fluoride (SF) group, resulting in the identification of this compound (2-Chloro-5-Nitrobenzenesulfonyl Fluoride).
Mechanism of Action
This compound functions as an irreversible, covalent inhibitor. The mechanism is a two-step process that occurs within the cell. First, the inhibitor, a chloronitrobenzene sulfonyl fluoride (CNBSF), undergoes an aromatic substitution reaction with intracellular glutathione (GSH). This reaction is catalyzed by GSTP1-1 itself. The resulting GSH conjugate then covalently modifies a specific tyrosine residue, Tyr108, within the active site of GSTP1-1, leading to the formation of a stable sulfonyl ester bond and subsequent irreversible inactivation of the enzyme.
Mechanism of action for this compound.
Synthesis of this compound
The synthesis of this compound, 2-Chloro-5-nitrobenzenesulfonyl fluoride, can be achieved from 2-chloro-5-nitrobenzenesulfonyl chloride. A general and robust method for the conversion of aryl sulfonyl chlorides to aryl sulfonyl fluorides involves a halogen exchange reaction using potassium fluoride.
A plausible synthetic route is outlined below:
Step 1: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl chloride
2-Chloro-5-nitrobenzenesulfonyl chloride can be prepared by the chlorosulfonation of 4-chloronitrobenzene.
-
Reactants: 4-chloronitrobenzene, Chlorosulfonic acid
-
Procedure: 4-chloronitrobenzene is reacted with an excess of chlorosulfonic acid. The reaction mixture is heated, and upon completion, the product is isolated by pouring the mixture onto ice, followed by filtration and washing of the solid product.
Step 2: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl fluoride
The synthesized 2-chloro-5-nitrobenzenesulfonyl chloride is then converted to the corresponding sulfonyl fluoride.
-
Reactants: 2-Chloro-5-nitrobenzenesulfonyl chloride, Potassium fluoride (KF)
-
Solvent system: Acetone and water
-
Procedure: 2-Chloro-5-nitrobenzenesulfonyl chloride is dissolved in an acetone/water mixture. An excess of potassium fluoride is added, and the reaction is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography or NMR. Upon completion, the product is isolated by extraction and purified by chromatography.
Quantitative Data
The following table summarizes the key quantitative data for this compound and other relevant inhibitors for comparison.
| Compound | Target | IC50 (µM) | Inhibition Type | Reference |
| This compound | GSTP1-1 | 21 | Irreversible | Shishido Y, et al. 2019 |
| Ethacrynic acid | GSTP1-1 | 3.3 - 4.8 | Competitive | Ploemen et al. 1993 |
| TLK199 | GSTP1-1 | 22 - 28 | Not specified | Morgan et al. 1996 |
| Iprodione | GSTP1-1 | 11.3 | Mixed-type | MDPI, 2023 |
Experimental Protocols
GSTP1-1 Inhibition Assay
This protocol describes a standard spectrophotometric assay to determine the inhibitory activity of compounds against GSTP1-1. The assay is based on monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione (GSH), a reaction catalyzed by GSTP1-1. The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.
Materials:
-
Recombinant human GSTP1-1 enzyme
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Reduced glutathione (GSH)
-
Potassium phosphate buffer (0.1 M, pH 6.5)
-
Test inhibitor compound
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of CDNB in ethanol.
-
Prepare a stock solution of GSH in 0.1 M potassium phosphate buffer (pH 6.5).
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Dilute the recombinant GSTP1-1 enzyme to the desired concentration in 0.1 M potassium phosphate buffer (pH 6.5).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Potassium phosphate buffer (to make up the final volume)
-
GSH solution (final concentration typically 1 mM)
-
GSTP1-1 enzyme solution (a concentration that gives a linear reaction rate)
-
Test inhibitor solution at various concentrations. For the control wells, add the solvent used for the inhibitor.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding the CDNB solution to each well (final concentration typically 1 mM).
-
Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each well.
-
Determine the percentage of inhibition for each concentration of the inhibitor compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Experimental workflow for the GSTP1-1 inhibition assay.
GSTP1-1 Signaling Pathway Involvement
GSTP1-1 is not only a detoxification enzyme but also a negative regulator of the JNK signaling pathway. Under normal conditions, GSTP1-1 can bind to c-Jun N-terminal kinase (JNK), thereby inhibiting its activity and preventing the downstream activation of apoptotic pathways. The inhibition of GSTP1-1 by compounds like this compound can disrupt this interaction, leading to the release and activation of JNK. Activated JNK can then phosphorylate its downstream targets, such as c-Jun, which in turn promotes the expression of pro-apoptotic genes, ultimately leading to programmed cell death. This provides a secondary mechanism by which GSTP1-1 inhibitors can exert their anticancer effects.
GSTP1-1 interaction with the JNK signaling pathway.
Conclusion
This compound represents a significant advancement in the development of targeted therapies to overcome drug resistance in cancer. Its well-defined mechanism of irreversible covalent inhibition and its ability to be synthesized through established chemical routes make it a valuable tool for both basic research and preclinical studies. The detailed protocols and pathway diagrams provided in this guide are intended to equip researchers with the necessary information to further investigate the therapeutic potential of GSTP1-1 inhibition and to design next-generation inhibitors with improved potency and selectivity.
References
An In-depth Technical Guide on the Core Role of GSTP1-1 in Cancer Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glutathione S-transferase P1-1 (GSTP1-1), a key enzyme in the phase II detoxification system, is increasingly recognized for its multifaceted role in conferring resistance to a broad spectrum of chemotherapeutic agents.[1][2] Overexpression of GSTP1-1 is a common feature in numerous cancer types and is frequently associated with poor prognosis and treatment failure.[1][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning GSTP1-1-mediated drug resistance, detailed experimental protocols for its study, and quantitative data to support its significance as a therapeutic target. The guide also includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its complex roles.
Core Mechanisms of GSTP1-1-Mediated Drug Resistance
GSTP1-1 contributes to chemotherapy resistance through two primary, yet distinct, mechanisms: direct enzymatic detoxification and non-catalytic protein-protein interactions that modulate critical cell signaling pathways.
Enzymatic Detoxification of Chemotherapeutic Agents
The canonical function of GSTP1-1 is to catalyze the conjugation of reduced glutathione (GSH) to a wide array of electrophilic compounds, including several cytotoxic anticancer drugs. This process renders the drugs more water-soluble and facilitates their export from the cell, thereby reducing their intracellular concentration and therapeutic efficacy. Chemotherapeutic agents that are known substrates for GSTP1-1-mediated detoxification include platinum-based drugs (e.g., cisplatin, carboplatin), alkylating agents (e.g., chlorambucil), and anthracyclines (e.g., doxorubicin). While GSTP1-1 can enhance the rate of cisplatin-GSH conjugate formation, the catalytic rates are notably slow, suggesting that this mechanism may only confer low-level resistance and that other non-catalytic functions play a more significant role in high-level resistance.
Non-Enzymatic Regulation of Apoptosis and Cell Signaling
Beyond its catalytic activity, GSTP1-1 functions as a critical regulator of intracellular signaling pathways, particularly those governing apoptosis and cell survival. This non-catalytic role is primarily mediated through direct protein-protein interactions.
Inhibition of the JNK Signaling Pathway: A well-established mechanism of GSTP1-1-mediated cytoprotection is its direct interaction with and inhibition of c-Jun N-terminal kinase (JNK). Under normal physiological conditions, GSTP1-1 sequesters JNK in an inactive complex, preventing its activation and downstream signaling that would otherwise promote apoptosis. The interaction is specific to the C-terminus of JNK. In the presence of cellular stress, such as that induced by chemotherapy or oxidative stress, this complex dissociates, leading to JNK activation and the initiation of the apoptotic cascade. Overexpression of GSTP1-1 in cancer cells effectively buffers this stress response, leading to apoptosis inhibition and drug resistance.
Modulation of the ASK1-TRAF2 Pathway: GSTP1-1 also interacts with TNF receptor-associated factor 2 (TRAF2), which in turn regulates the activation of apoptosis signal-regulating kinase 1 (ASK1), an upstream activator of JNK. By binding to TRAF2, GSTP1-1 can prevent the TRAF2-ASK1 association, thereby suppressing the activation of the entire ASK1-MKK7-JNK signaling cascade.
Quantitative Data on GSTP1-1 in Cancer
The clinical and biological significance of GSTP1-1 in drug resistance is underscored by quantitative data from numerous studies. The following tables summarize key findings regarding its expression in various cancers and its impact on drug efficacy.
Table 1: Overexpression of GSTP1-1 in Various Human Cancers
| Cancer Type | Observation | Reference(s) |
| Ovarian Cancer | High expression is associated with resistance to platinum-based chemotherapy. | |
| Breast Cancer | High expression confers resistance to adriamycin. | |
| Lung Cancer | Overexpression is linked to resistance to cisplatin and is a feature of lung cancer stem cells. | |
| Colorectal Cancer | GSTP1-1 is overexpressed from early to advanced stages. | |
| Esophageal Squamous Cell Carcinoma | High expression reduces chemosensitivity. | |
| Bladder Cancer | Upregulation is associated with increased antioxidant capacity and altered apoptotic pathways. | |
| Malignant Melanoma | Co-overexpression with MRP1 protects against etoposide toxicity. | |
| Glioma | Overexpressed in cisplatin- and irinotecan-resistant tumors. | |
| Gastric Cancer | Overexpressed in 5-FU- and cisplatin-resistant cells. |
Table 2: Impact of GSTP1-1 Expression on Chemotherapy IC50 Values
| Cell Line | Drug | Modulation of GSTP1-1 | Fold Change in IC50 | Reference(s) |
| MCF7 (Breast Cancer) | Cisplatin | Overexpression | 1.4–1.7 | |
| Ovarian Cancer Cells | Cisplatin | Knockdown | 2.3 | |
| Ovarian Cancer Cells | Carboplatin | Knockdown | 4.8 | |
| HCC827 (Lung Cancer) | Gefitinib | Knockdown | Increased Sensitivity | |
| H1975 (Lung Cancer) | Afatinib | Knockdown | Increased Sensitivity |
Visualizing GSTP1-1 Pathways and Workflows
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways influenced by GSTP1-1.
Experimental Workflow
This diagram outlines a typical experimental workflow to investigate the role of GSTP1-1 in drug resistance.
Detailed Experimental Protocols
GSTP1-1 siRNA Knockdown
This protocol describes the transient knockdown of GSTP1-1 expression in cultured cancer cells using small interfering RNA (siRNA).
Materials:
-
Cancer cell line of interest
-
GSTP1-1 specific siRNA duplexes and a non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar
-
Opti-MEM™ I Reduced Serum Medium
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
6-well or 100 mm culture dishes
-
RNase-free water and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates or 100 mm dishes to ensure they reach 50-70% confluency at the time of transfection.
-
siRNA Preparation: Resuspend lyophilized siRNA duplexes in RNase-free water to a stock concentration of 10 µM.
-
Transfection Complex Formation (per well of a 6-well plate): a. Solution A: Dilute 20 pmol of siRNA (2 µl of 10 µM stock) in 100 µl of Opti-MEM™. b. Solution B: Dilute 5 µl of Lipofectamine™ RNAiMAX in 100 µl of Opti-MEM™. c. Combine Solution A and Solution B, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 200 µl siRNA-lipid complex dropwise to the cells in the well containing fresh complete medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal knockdown time should be determined empirically.
-
Verification: After incubation, harvest the cells to verify knockdown efficiency via Western blotting or qRT-PCR.
GSTP1-1 Enzymatic Activity Assay
This assay measures the catalytic activity of GSTP1-1 by monitoring the conjugation of GSH to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).
Materials:
-
Cell lysate or purified GSTP1-1 protein
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5
-
100 mM CDNB stock solution in ethanol
-
100 mM GSH stock solution in water
-
UV/VIS spectrophotometer and cuvettes
Procedure:
-
Reaction Cocktail Preparation: For each 1 ml of cocktail, mix 980 µl of Assay Buffer, 10 µl of 100 mM GSH, and 10 µl of 100 mM CDNB.
-
Assay Execution: a. Equilibrate the spectrophotometer to 25°C or 30°C. b. Add 900 µl of the reaction cocktail to a cuvette. c. Add 100 µl of cell lysate (containing 10-50 µg of total protein) or purified enzyme to the cuvette. For a blank, add 100 µl of lysis buffer. d. Mix immediately by inverting the cuvette.
-
Measurement: Place the cuvette in the spectrophotometer and measure the increase in absorbance at 340 nm for 5 minutes, recording readings every 30 seconds.
-
Calculation: a. Determine the rate of reaction (ΔA340/min) from the linear portion of the curve. b. Calculate GST activity using the molar extinction coefficient of the GSH-CDNB conjugate (ε = 9.6 mM⁻¹cm⁻¹). c. Activity (µmol/min/mg) = (ΔA340/min) / (9.6 * mg of protein in lysate) * (Total reaction volume / Sample volume).
Immunohistochemistry (IHC) for GSTP1-1 Detection
This protocol outlines the detection of GSTP1-1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen Retrieval Solution: Citrate buffer (10 mM, pH 6.0)
-
Primary Antibody: Rabbit anti-GSTP1 polyclonal antibody (e.g., Novus Biologicals NBP1-84748, Sigma-Aldrich HPA019779). Dilution typically ranges from 1:250 to 1:1000.
-
Peroxidase blocking solution (3% H₂O₂)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
HRP-conjugated secondary antibody (anti-rabbit)
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene (2x 5 min), followed by 100%, 95%, 80%, and 70% ethanol (2 min each), and finally rinse in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes. Allow slides to cool to room temperature.
-
Peroxidase Block: Incubate sections with 3% H₂O₂ for 10 minutes to quench endogenous peroxidase activity. Rinse with PBS.
-
Blocking: Block non-specific binding by incubating with blocking buffer for 30 minutes at room temperature.
-
Primary Antibody Incubation: Incubate sections with the diluted primary anti-GSTP1 antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Rinse with PBS, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Rinse with PBS, then apply DAB substrate solution and monitor for color development (typically 1-5 minutes). Stop the reaction by rinsing with water.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and coverslip with permanent mounting medium.
-
Analysis: Examine slides under a microscope. GSTP1 typically shows cytoplasmic and sometimes nuclear staining.
Conclusion and Future Directions
GSTP1-1 is a pivotal mediator of cancer drug resistance, acting through both direct detoxification of chemotherapeutics and intricate regulation of pro-survival signaling pathways. Its frequent overexpression in resistant tumors makes it a compelling target for therapeutic intervention. Future drug development efforts should focus on creating highly specific GSTP1-1 inhibitors that can disrupt both its catalytic and non-catalytic functions. Furthermore, prodrugs that are specifically activated by the high GSTP1-1 activity within tumor cells represent a promising strategy to increase therapeutic specificity and reduce systemic toxicity. A deeper understanding of the complex interplay between GSTP1-1, cellular redox status, and apoptotic signaling will be crucial for designing effective combination therapies to overcome resistance and improve patient outcomes.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Glutathione Transferases: Potential Targets to Overcome Chemoresistance in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione S-Transferases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione S‐transferase Pi 1 is a valuable predictor for cancer drug resistance in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
GSTP1-1 as a Therapeutic Target in Oncology: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glutathione S-transferase Pi 1 (GSTP1-1) is a multifunctional enzyme critically involved in cellular detoxification and the regulation of key signaling pathways.[1][2] While its canonical role involves protecting cells from xenobiotics and oxidative stress, its overexpression in numerous cancer types is strongly associated with multidrug resistance and poor patient prognosis.[3][4][5] Beyond its enzymatic functions, GSTP1-1 engages in protein-protein interactions, notably inhibiting the c-Jun N-terminal kinase (JNK) and TRAF2-ASK1 signaling cascades, thereby promoting cell survival and apoptosis resistance. This dual role—catalyzing drug detoxification and suppressing pro-apoptotic signals—positions GSTP1-1 as a compelling therapeutic target in oncology. This guide provides an in-depth overview of GSTP1-1's function in cancer, summarizes its expression and prognostic value, details the signaling pathways it modulates, and outlines key experimental protocols for its investigation.
The Dual Function of GSTP1-1 in Cancer
GSTP1-1 contributes to tumorigenesis and therapeutic resistance through two primary mechanisms: its canonical enzymatic activity and its non-canonical role as a signaling regulator.
Canonical Role: Detoxification and Drug Resistance
As a Phase II detoxification enzyme, GSTP1-1 catalyzes the conjugation of reduced glutathione (GSH) to a wide array of electrophilic compounds, including many chemotherapeutic agents. This process renders the drugs more water-soluble and facilitates their excretion from the cell, effectively reducing their cytotoxic efficacy. Overexpression of GSTP1-1 is a well-established mechanism of both innate and acquired resistance to numerous anticancer drugs, such as platinum-based agents (cisplatin, carboplatin), anthracyclines (doxorubicin, adriamycin), and fluoropyrimidines (5-fluorouracil).
Non-Canonical Role: Regulation of Apoptotic Signaling
GSTP1-1 functions as a negative regulator of stress-activated signaling pathways through direct protein-protein interactions. In non-stressed cells, GSTP1-1 sequesters and inhibits JNK, a key kinase in the mitogen-activated protein kinase (MAPK) pathway that mediates apoptosis. Upon exposure to oxidative stress or chemotherapeutic agents, GSTP1-1 can dissociate from JNK, allowing for its activation and the subsequent induction of apoptosis. Similarly, GSTP1-1 can bind to TNF receptor-associated factor 2 (TRAF2), preventing it from interacting with and activating Apoptosis Signal-regulating Kinase 1 (ASK1), another critical component of the cell death machinery. By inhibiting these pro-apoptotic pathways, elevated GSTP1-1 levels provide a significant survival advantage to cancer cells.
GSTP1-1 Expression and Prognostic Significance
The expression level of GSTP1-1 varies significantly across different tumor types, often correlating with disease progression and patient outcome. In many cancers, its expression is elevated compared to corresponding normal tissues, while in others, such as prostate cancer, its expression is lost via promoter hypermethylation.
Table 1: Expression Profile of GSTP1-1 in Various Human Cancers
| Cancer Type | GSTP1-1 Expression Status | Reference(s) |
|---|---|---|
| Colorectal Cancer | High Expression | |
| Esophageal Cancer | High Expression | |
| Lung Cancer | High Expression | |
| Bladder Cancer | High Expression | |
| Ovarian Cancer | High Expression | |
| Breast Cancer | High Expression (especially Triple Negative) | |
| Pancreatic Cancer | High Expression | |
| Gastric Cancer | High Expression | |
| Malignant Melanoma | High Expression | |
| Prostate Cancer | Low Expression (due to hypermethylation) |
| Hepatocellular Carcinoma | Low Expression (due to hypermethylation) | |
Table 2: Prognostic Significance of GSTP1-1 Expression in Oncology
| Cancer Type | Impact of High GSTP1-1 Expression | Reference(s) |
|---|---|---|
| Esophageal Squamous Cell Carcinoma | Associated with drug resistance and poor prognosis. | |
| Ovarian Cancer | Correlates with resistance to platinum-based chemotherapy. | |
| Breast Cancer | Confers resistance to adriamycin; associated with lower clinical stage in TNBC. | |
| Multiple Myeloma | Independent risk factor for worse prognosis. | |
| Osteosarcoma | Polymorphisms may influence prognosis in patients treated with chemotherapy. |
| Non-Small Cell Lung Cancer | Increased chemoresistance of stem-like cells. | |
Signaling Pathways Modulated by GSTP1-1
GSTP1-1's role as a signaling node is central to its function in promoting cancer cell survival. Its interactions with the JNK and TRAF2-ASK1 pathways are particularly well-characterized.
In a basal state, GSTP1-1 exists in a complex with JNK and TRAF2, effectively suppressing their downstream signaling. This sequestration prevents the activation of apoptotic cascades. In the presence of cellular stressors like reactive oxygen species (ROS), TNF-α, or cytotoxic drugs, GSTP1-1 dissociates from these complexes. This releases JNK to phosphorylate its targets (e.g., c-Jun) and allows TRAF2 to bind and activate ASK1, leading to the activation of both JNK and p38 MAPK pathways, ultimately culminating in apoptosis. Overexpression of GSTP1-1 in cancer cells maintains this inhibitory state, conferring resistance to apoptosis-inducing stimuli.
GSTP1-1 as a Therapeutic Target
The dual role of GSTP1-1 in drug resistance and apoptosis inhibition makes it an attractive therapeutic target. Strategies primarily involve either direct inhibition of its enzymatic and/or non-canonical functions or leveraging its catalytic activity for prodrug activation.
-
Direct Inhibition: Small molecule inhibitors can block the active site of GSTP1-1, preventing it from detoxifying chemotherapeutic agents and sensitizing cancer cells to treatment. Some inhibitors also disrupt the protein-protein interactions between GSTP1-1 and signaling molecules like JNK and TRAF2, thereby promoting apoptosis.
-
Prodrug Activation: This strategy uses GSTP1-1's enzymatic activity to the patient's advantage. Prodrugs are administered in an inactive form and are specifically activated by GSTP1-1, which is overexpressed in tumor cells. This approach concentrates the cytotoxic agent at the tumor site, potentially reducing systemic toxicity. Telcyta (canfosfamide, TLK286) is a well-known example of a GSTP1-1 activated prodrug.
Table 3: A Selection of GSTP1-1 Inhibitors and Prodrugs
| Compound Name | Type | Mechanism of Action | Reference(s) |
|---|---|---|---|
| Ethacrynic Acid (EA) | Inhibitor (Competitive) | Covalently binds to GSTP1-1, inhibiting its catalytic activity. | |
| NBDHEX | Inhibitor | Binds to GSTP1-1 and induces dissociation from JNK and TRAF2 complexes. | |
| MC3181 | Inhibitor (NBDHEX analogue) | Blocks cancer growth and metastasis in vemurafenib-resistant melanoma. | |
| TLK117 | Inhibitor (GSH analogue) | Potent and specific inhibitor of GSTP1-1 (Ki = 0.4 µM). | |
| Telcyta (TLK286) | Prodrug | Activated by GSTP1-1 to release a cytotoxic nitrogen mustard. |
| Piperlongumine | Inhibitor (Natural Product) | Inhibits GSTP1-1 activity and induces ROS-mediated apoptosis. | |
Key Experimental Protocols for Studying GSTP1-1
Investigating the role of GSTP1-1 requires a range of biochemical and cell-based assays. Below are outlines for key experimental protocols.
GSTP1-1 Enzyme Activity Assay
This assay measures the catalytic activity of GSTP1-1 by monitoring the conjugation of GSH to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The product, dinitrophenyl-S-glutathione, absorbs light at 340 nm.
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM potassium phosphate, pH 6.5), GSH solution (e.g., 50 mM), CDNB solution (e.g., 50 mM in ethanol), and purified GSTP1-1 enzyme or cell lysate.
-
Reaction Setup: In a 96-well UV-transparent plate, add assay buffer, GSH, and the enzyme/lysate sample. If testing inhibitors, add the compound at this stage and pre-incubate.
-
Initiate Reaction: Add CDNB to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 340 nm and measure the absorbance every 30 seconds for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction (ΔAbs/min). Use the molar extinction coefficient of the product (9.6 mM⁻¹cm⁻¹) to determine enzyme activity. For inhibition studies, calculate IC50 values.
Western Blot for GSTP1-1 Expression
Western blotting is used to detect and quantify the amount of GSTP1-1 protein in cell or tissue lysates.
Methodology:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size on a polyacrylamide gel (e.g., 12%).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GSTP1-1 (e.g., at 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST, then incubate with an HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film.
-
Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
Co-Immunoprecipitation (Co-IP) for Protein Interactions
Co-IP is used to determine if GSTP1-1 physically interacts with other proteins (e.g., JNK, TRAF2) within the cell.
Methodology:
-
Cell Lysis: Lyse cells using a non-denaturing lysis buffer (e.g., containing Triton X-100 or NP-40) to preserve protein complexes.
-
Pre-clearing: Incubate the lysate with control IgG and protein A/G agarose beads to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a primary antibody against the "bait" protein (e.g., anti-GSTP1-1) to the pre-cleared lysate and incubate for several hours or overnight at 4°C.
-
Capture Complex: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, using an antibody against the suspected "prey" protein (e.g., anti-JNK or anti-TRAF2). A band indicates an interaction.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione Transferase P1-1 an Enzyme Useful in Biomedicine and as Biomarker in Clinical Practice and in Environmental Pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Covalent Inhibition of Glutathione S-Transferase Pi 1 (GSTP1-1) by Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione S-transferase Pi 1 (GSTP1-1) is a crucial enzyme in cellular detoxification, catalyzing the conjugation of glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds.[1] Its overexpression is a hallmark of many cancers, contributing significantly to multidrug resistance by neutralizing chemotherapeutic agents.[2][3][4] This pivotal role in cancer cell survival and chemoresistance has made GSTP1-1 an attractive target for the development of novel anticancer therapies.[5] Covalent inhibitors, which form a permanent bond with their target enzyme, offer a promising strategy to irreversibly neutralize GSTP1-1's activity, thereby sensitizing cancer cells to conventional chemotherapy. This guide provides a comprehensive overview of the covalent inhibition of GSTP1-1 by small molecules, detailing the inhibitors, their mechanisms of action, quantitative data, experimental protocols, and the signaling pathways involved.
Covalent Inhibitors of GSTP1-1 and Their Mechanisms of Action
A growing number of small molecules have been identified as covalent inhibitors of GSTP1-1. These compounds typically possess an electrophilic "warhead" that reacts with nucleophilic residues within the enzyme's active site or other accessible regions.
Key Covalent Inhibitors and their Characteristics:
-
GS-ESF (S-glutathionyl ethylenesulfonyl fluoride): This pioneering inhibitor was designed as a glutathione derivative, targeting the G-site of GSTP1-1. X-ray crystallography and LC-MS/MS analyses have revealed that GS-ESF covalently modifies Tyr108 in the active site of GSTP1-1. However, its high polarity limits its cell permeability.
-
CNBSF (Chloronitrobenzene Sulfonyl Fluoride): To overcome the permeability issues of GS-ESF, CNBSF was developed. This cell-permeable inhibitor undergoes intracellular conjugation with GSH, and the resulting conjugate then covalently modifies Tyr108 of GSTP1-1, leading to irreversible inhibition.
-
NBDHEX (6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol): NBDHEX is a potent GSTP1-1 inhibitor that induces apoptosis in tumor cells. It acts by covalently modifying the enzyme's active site, disrupting its catalytic activity and its interaction with key signaling proteins.
-
LAS17: This highly effective inhibitor demonstrates an IC50 of 500 nM and works by covalently binding to tyrosine residues on GSTP1. It has shown significant efficacy in reducing tumor growth in xenograft models with minimal toxicity.
-
BDHI (3-Bromo-4,5-dihydroisoxazole)-based compounds: Inspired by natural products, these electrophilic fragments have been shown to covalently target reactive cysteine residues in the human proteome. Specifically, they have been validated to form covalent conjugates with GSTP1, targeting solvent-accessible and highly reactive cysteines such as Cys47 and Cys101, leading to a loss of enzyme activity.
-
Ethacrynic Acid (EA): A well-known diuretic, ethacrynic acid is also a widely used inhibitor of GSTP1-1, known for its potent inhibitory effects.
-
Cyclopentenone Prostaglandins (cyPGs): Electrophilic eicosanoids like 15-deoxy-Δ(12,14)-PGJ2 (15d-PGJ2) have been shown to covalently bind to and irreversibly inactivate GSTP1-1.
Quantitative Data on Covalent Inhibitors of GSTP1-1
The efficacy of covalent inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) and kinetic parameters such as the inactivation rate constant (k_inact) and the inhibition constant (K_I). The ratio k_inact/K_I represents the efficiency of covalent modification.
| Inhibitor | Target Residue(s) | IC50 | k_inact / K_I (M⁻¹s⁻¹) | Notes |
| LAS17 | Tyrosine | 500 nM | Not Reported | Effective in xenograft models with minimal toxicity. |
| Dimer of 6-thio-dG | Not Specified | 0.339 µM | Not Reported | More potent than its monomeric form (IC50: 15.14 µM). |
| GS-ESF | Tyr108 | Not Reported | Not Reported | G-site targeted; low cell permeability. |
| CNBSF-GSH conjugate | Tyr108 | Not Reported | Not Reported | Cell-permeable prodrug approach. |
| BDHI-based compounds | Cys47, Cys101 | Not Reported | Not Reported | Natural product-inspired electrophiles. |
Experimental Protocols
GSTP1-1 Inhibition Assay using CDNB
This is the most common spectrophotometric assay for measuring GST activity and inhibition.
Principle: The assay measures the conjugation of glutathione (GSH) to 1-chloro-2,4-dinitrobenzene (CDNB), a broad-spectrum GST substrate. The product, S-(2,4-dinitrophenyl)glutathione (GS-DNB), absorbs light at 340 nm.
Materials:
-
Recombinant human GSTP1-1
-
Potassium phosphate buffer (0.1 M, pH 6.5)
-
Reduced glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Test inhibitor compound
-
DMSO (for dissolving inhibitor)
-
UV/VIS spectrophotometer and 96-well plates
Procedure:
-
Enzyme Preparation: Dilute recombinant GSTP1-1 to a working concentration (e.g., 0.02 U/mL) in potassium phosphate buffer.
-
Inhibitor Preparation: Prepare a stock solution of the inhibitor in DMSO. Make serial dilutions to achieve the desired final concentrations in the assay.
-
Reaction Mixture Preparation (per well of a 96-well plate):
-
150 µL of potassium phosphate buffer
-
10 µL of GSTP1-1 solution
-
10 µL of inhibitor solution (or DMSO for control)
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 20 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 12.5 µL of 4 mM CDNB solution to each well to initiate the reaction. The final concentrations in a 200 µL reaction volume would be approximately: 1 mM GSH and 1 mM CDNB.
-
Measurement: Immediately measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes) at a constant temperature (e.g., 30°C).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance).
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Determination of Covalent Inhibition Kinetics
To distinguish covalent inhibition from reversible inhibition and to determine the kinetic parameters (k_inact and K_I), time-dependent inhibition assays are necessary.
Procedure:
-
Pre-incubate GSTP1-1 with various concentrations of the inhibitor for different periods.
-
At each time point, initiate the reaction by adding the substrates (GSH and CDNB).
-
Measure the residual enzyme activity.
-
Plot the natural logarithm of the percentage of remaining activity versus the pre-incubation time for each inhibitor concentration. The slope of this plot gives the observed inactivation rate (k_obs).
-
Plot k_obs versus the inhibitor concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine k_inact (the maximum inactivation rate) and K_I (the inhibitor concentration at half-maximal inactivation rate).
Mass Spectrometry for Target Identification
Mass spectrometry (MS) is used to confirm the covalent modification of GSTP1-1 and to identify the specific amino acid residue(s) targeted by the inhibitor.
Procedure:
-
Incubate recombinant GSTP1-1 with the covalent inhibitor.
-
Remove excess, unbound inhibitor.
-
Digest the protein into smaller peptides using a protease (e.g., trypsin).
-
Analyze the peptide mixture using LC-MS/MS.
-
Search the MS/MS data for peptides with a mass shift corresponding to the mass of the inhibitor, confirming covalent adduction. Fragmentation data can pinpoint the exact modified amino acid.
Signaling Pathways and Logical Relationships
GSTP1-1 is not merely a detoxification enzyme; it also plays a significant role in regulating cellular signaling pathways, particularly those involved in apoptosis and cell proliferation. Its inhibition can therefore have profound effects on cell fate.
GSTP1-1 and the JNK Signaling Pathway
GSTP1-1 is a known negative regulator of the c-Jun N-terminal kinase (JNK) signaling pathway. Under normal conditions, GSTP1-1 can bind to JNK and inhibit its activity, thereby suppressing apoptosis.
Caption: GSTP1-1 negatively regulates the JNK-mediated apoptotic pathway.
Covalent inhibition of GSTP1-1 disrupts the GSTP1-JNK interaction, leading to the activation of JNK and subsequent induction of apoptosis. This mechanism is a key contributor to the anticancer effects of GSTP1-1 inhibitors.
Experimental Workflow for Covalent Inhibitor Characterization
The process of identifying and characterizing a novel covalent inhibitor of GSTP1-1 follows a logical progression of experiments.
Caption: A typical workflow for the discovery and validation of GSTP1-1 covalent inhibitors.
Conclusion
The covalent inhibition of GSTP1-1 represents a compelling strategy for overcoming drug resistance in cancer therapy. The development of potent and specific small molecule inhibitors that can irreversibly silence GSTP1-1 has the potential to significantly enhance the efficacy of existing chemotherapeutic agents. A thorough understanding of the mechanisms of covalent modification, detailed kinetic analysis, and the impact on cellular signaling pathways are all critical for the successful translation of these inhibitors from the laboratory to the clinic. This guide provides a foundational framework for researchers and drug developers working in this exciting and rapidly evolving field.
References
- 1. GSTP1 - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. GSTP1 and cancer: Expression, methylation, polymorphisms and signaling (Review) - ProQuest [proquest.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
The Structure-Activity Relationship of GSTP1-1 Inhibitors: A Technical Guide for Drug Development Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles of Targeting Glutathione S-Transferase Pi 1-1
Glutathione S-transferase Pi 1-1 (GSTP1-1) has emerged as a critical target in oncology and other therapeutic areas due to its frequent overexpression in tumor cells and its role in conferring resistance to a wide range of chemotherapeutic agents. This enzyme, a member of the phase II detoxification system, catalyzes the conjugation of reduced glutathione (GSH) to various electrophilic compounds, effectively neutralizing them. Beyond its detoxification role, GSTP1-1 is a key regulator of cell signaling pathways, notably the mitogen-activated protein kinase (MAPK) cascades, through protein-protein interactions. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of GSTP1-1 inhibitors, details key experimental protocols, and visualizes the complex biological systems involved.
The GSTP1-1 Active Site: A Dual-Pocket Target
The catalytic prowess of GSTP1-1 stems from its dimeric structure, with each monomer housing a distinct active site. This active site is comprised of two adjacent pockets: the G-site and the H-site.
-
The G-site: This site is highly specific for its natural substrate, glutathione (GSH). The binding of GSH is stabilized by a network of hydrogen bonds and salt bridges with key amino acid residues. The γ-glutamyl moiety of GSH is crucial for this initial binding event.[1]
-
The H-site: Adjacent to the G-site, the H-site is a more promiscuous, hydrophobic pocket that accommodates a wide array of electrophilic substrates. The structural variability of this site across different GST isozymes presents an opportunity for the design of selective inhibitors.
Inhibitors of GSTP1-1 can be broadly categorized based on which of these sites they target. G-site inhibitors are often peptidomimetics that mimic GSH, while H-site inhibitors are typically more diverse in their chemical scaffolds.
Key Classes of GSTP1-1 Inhibitors and their Structure-Activity Relationships
The development of potent and selective GSTP1-1 inhibitors has led to the exploration of diverse chemical scaffolds. The following sections summarize the SAR for prominent inhibitor classes, with quantitative data presented in the subsequent tables.
Glutathione (GSH) Analogs
As the natural substrate, GSH provides a logical starting point for inhibitor design. Modifications to the GSH backbone have yielded potent G-site inhibitors. A key example is Telintra (TLK117) , a γ-glutamyl-S-(benzyl)cysteinyl-R(–)-phenylglycine analog.[1] The high-resolution crystal structure of the GSTP1-1/TLK117 complex reveals that the phenyl moiety of TLK117 stacks against the benzyl group and interacts with hydrophobic residues Phe8 and Trp38 in the G-site.[1] Substitutions at both the glycine α-carbon and the cysteine thiol group have been shown to significantly affect both potency and selectivity.[1]
Ethacrynic Acid (EA) and its Analogs
Ethacrynic acid is a well-known diuretic that also functions as an inhibitor of GSTP1-1. It acts as an H-site inhibitor and can also deplete cellular GSH levels through covalent adduction.[1] SAR studies on EA analogs have demonstrated that substitutions at the 3' position of the phenoxyacetic acid core are critical for inhibitory activity. Replacing the chlorides with other halogens (bromide, fluoride) or a methyl group generally retains inhibitory effect, whereas removal of any substituent at this position leads to a loss of activity.
NBDHEX and its Derivatives
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) is a potent, mechanism-based inhibitor of GSTP1-1. It is recognized as a substrate and forms a stable σ-complex with GSH within the active site, effectively blocking further enzymatic activity. This complex formation also disrupts the protein-protein interactions of GSTP1-1 with signaling partners like JNK1 and TRAF2. SAR studies on NBDHEX analogs have explored modifications to the hexanol side chain to improve properties like water solubility and metabolic stability, with some derivatives showing comparable or even enhanced cytotoxicity against cancer cell lines.
Quantitative Data Summary
The following tables summarize the inhibitory potencies of various compounds against GSTP1-1.
Table 1: Inhibition of GSTP1-1 by Glutathione Analogs and Ethacrynic Acid Derivatives
| Compound | Type | Inhibition Constant (Ki, µM) | IC50 (µM) | Reference(s) |
| Ethacrynic acid | H-site Inhibitor | 3.3–4.8 | 4.6-10 | |
| TLK117 | G-site Inhibitor | 0.4 | >200 (in HT29 cells) | |
| TLK199 (Ezatiostat) | G-site Inhibitor Prodrug | - | 22-28 (in various colon cancer cell lines) | |
| Iprodione | Mixed-type Inhibitor | 6.6 ± 2.6 | 11.3 ± 0.5 |
Table 2: Inhibition of GSTP1-1 by NBDHEX and its Analogs
| Compound | Inhibition Type | IC50 (µM) | Ki app (µM) | Reference(s) |
| NBDHEX (1) | Mechanism-based | - | 0.8 ± 0.1 | |
| MC3181 (2) | Mechanism-based | - | 2.6 ± 0.3 | |
| MC2753 (3) | Mechanism-based | - | 0.7 ± 0.1 | |
| GS-NBD (1) | - | 7.8 ± 1.3 | - | |
| Thioether analog (5) | - | 7.9 ± 0.8 | - |
Table 3: Inhibition of GSTP1-1 by Various Compounds from a High-Throughput Screen
| Compound | Inhibition Type | IC50 (µM) | Reference(s) |
| Ethacrynic acid | Competitive | 13 ± 1 | |
| ZM 39923 | Competitive | 10.1 ± 0.9 | |
| PRT 4165 | Non-competitive | 59 ± 1 | |
| 10058-F4 | Non-competitive | 17 ± 2 | |
| Cryptotanshinone | Non-competitive | 2.9 ± 0.2 |
Experimental Protocols
GSTP1-1 Inhibition Assay using CDNB
The most common method for determining GSTP1-1 activity and inhibition is a spectrophotometric assay that measures the conjugation of GSH to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.
Materials:
-
Recombinant human GSTP1-1 enzyme
-
Reduced glutathione (GSH) solution (e.g., 100 mM stock)
-
1-chloro-2,4-dinitrobenzene (CDNB) solution (e.g., 100 mM stock in ethanol)
-
Potassium phosphate buffer (0.1 M, pH 6.5)
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
UV/Vis spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare the Assay Cocktail: In a suitable tube, prepare the assay cocktail containing the potassium phosphate buffer, GSH, and CDNB to their final desired concentrations (e.g., 1 mM GSH and 1 mM CDNB).
-
Pre-incubation: In a separate tube or well, pre-incubate the GSTP1-1 enzyme (e.g., 20 nM final concentration) with the desired concentrations of the test inhibitor for a specified time (e.g., 20 minutes) at a controlled temperature (e.g., 25°C or 37°C). This allows for the inhibitor to bind to the enzyme.
-
Initiate the Reaction: To start the enzymatic reaction, add the assay cocktail to the enzyme-inhibitor mixture.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm over a set period (e.g., 5-8 minutes). The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a control reaction with no inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by varying the concentration of one substrate (e.g., CDNB) while keeping the other (GSH) and the inhibitor at constant concentrations.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that can directly measure the heat changes associated with binding events. It can be used to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of an inhibitor binding to GSTP1-1. This method does not rely on an enzymatic assay and can be used to characterize inhibitors that are not amenable to the CDNB assay. In a typical ITC experiment, a solution of the inhibitor is titrated into a solution containing GSTP1-1, and the heat released or absorbed upon binding is measured.
Signaling Pathways and Logical Relationships
GSTP1-1 in the JNK Signaling Pathway
GSTP1-1 is a key negative regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular stress responses, apoptosis, and proliferation. In unstressed cells, GSTP1-1 directly binds to JNK, inhibiting its kinase activity. GSTP1-1 also interacts with TNF receptor-associated factor 2 (TRAF2), preventing it from binding to and activating apoptosis signal-regulating kinase 1 (ASK1), an upstream activator of JNK. Upon cellular stress (e.g., oxidative stress), GSTP1-1 dissociates from these complexes, leading to the activation of the ASK1-JNK signaling cascade. Inhibitors of GSTP1-1 can disrupt these protein-protein interactions, leading to the activation of JNK-mediated apoptosis, which is a desirable outcome in cancer therapy.
Experimental Workflow for GSTP1-1 Inhibitor Screening
The process of identifying and characterizing novel GSTP1-1 inhibitors typically follows a structured workflow, beginning with high-throughput screening and progressing to more detailed mechanistic studies.
Logical Flow of a Structure-Activity Relationship (SAR) Study
A systematic SAR study is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. This iterative process involves chemical synthesis, biological testing, and computational modeling.
Conclusion
The development of GSTP1-1 inhibitors represents a promising therapeutic strategy, particularly in the context of overcoming chemoresistance in cancer. A thorough understanding of the structure-activity relationships of different inhibitor classes is paramount for the rational design of new chemical entities with improved potency, selectivity, and drug-like properties. The experimental protocols and workflows outlined in this guide provide a foundational framework for researchers and drug development professionals to effectively identify, characterize, and optimize novel GSTP1-1 inhibitors. Continued research in this area, leveraging both traditional biochemical assays and modern biophysical techniques, will undoubtedly pave the way for the next generation of targeted therapies.
References
An In-depth Technical Guide to GSTP1-1 Inhibitor Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and methodologies for studying the target engagement of inhibitors with Glutathione S-transferase Pi 1 (GSTP1-1). GSTP1-1 is a critical enzyme in cellular detoxification pathways and is frequently overexpressed in various cancer types, contributing to multidrug resistance.[1] As such, it represents a significant therapeutic target in oncology.[1][2] Verifying that a potential inhibitor directly interacts with GSTP1-1 within a cellular context is a crucial step in the drug development process. This document details key experimental protocols, presents quantitative data for known inhibitors, and visualizes complex biological and experimental workflows.
GSTP1-1 Signaling and Regulatory Roles
GSTP1-1 is more than a simple detoxification enzyme; it is a key regulator of cellular signaling pathways involved in cell proliferation, differentiation, and apoptosis.[3] A primary mechanism of its regulatory function is through direct protein-protein interactions, most notably with c-Jun N-terminal kinase (JNK1), a member of the mitogen-activated protein kinase (MAPK) family.[4] By binding to JNK, GSTP1-1 inhibits its phosphorylation and subsequent activation of downstream stress-induced apoptotic pathways. Under conditions of oxidative stress, the GSTP1-JNK complex dissociates, freeing JNK to activate these pathways. Therefore, inhibitors of GSTP1-1 can modulate these critical cell survival and death signals.
Quantitative Data on GSTP1-1 Inhibitors
The following table summarizes publicly available quantitative data for several known GSTP1-1 inhibitors. This data is essential for comparing the potency and binding characteristics of different compounds.
| Compound | Type of Inhibition | IC50 Value | Cell Lines Tested | Reference |
| GSTP1-1 inhibitor 1 (compound 6b) | Irreversible | 21 µM | Not specified | |
| Ethacrynic acid (EA) | Competitive | 14 µM | MCF-7, MDA-MB-231 | |
| ZM 39923 | Competitive | Not specified | MCF-7, MDA-MB-231 | |
| Cryptotanshinone | Non-competitive | 2.9 µM | MCF-7, MDA-MB-231 | |
| PRT 4165 | Non-competitive | Not specified | MCF-7, MDA-MB-231 | |
| 10058-F4 | Non-competitive | Not specified | MCF-7, MDA-MB-231 | |
| Gossypol | Uncompetitive | 40 µM | MCF-7 | |
| Catechin | Mixed Non-competitive | 200 µM | MCF-7 | |
| LAS17 | Covalent | 500 nM | Not specified | |
| GS-ESF | Covalent (irreversible) | Not specified | Not specified |
Key Experimental Protocols for Target Engagement
Confirming that a compound engages GSTP1-1 in a cellular environment requires specific biophysical and biochemical assays. The following sections provide detailed methodologies for the most common and robust techniques.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells and tissues. The principle is based on the ligand-induced stabilization of the target protein; when a compound binds to its target, the resulting protein-ligand complex typically becomes more resistant to thermal denaturation.
Experimental Workflow
Detailed Methodology
-
Principle: Ligand binding stabilizes GSTP1-1, increasing its melting temperature (Tm). This results in more soluble protein remaining after heating compared to the unbound state.
-
Materials:
-
Cell culture reagents and cells expressing GSTP1-1.
-
GSTP1-1 inhibitor and vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Thermocycler or heating blocks.
-
High-speed centrifuge.
-
Reagents for protein quantification (e.g., Western Blotting supplies, including a specific anti-GSTP1-1 antibody).
-
-
Procedure:
-
Cell Treatment: Plate and grow cells to ~80% confluency. Treat one set of cells with the GSTP1-1 inhibitor at the desired concentration and another set with vehicle control for 1-4 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer to create a cell suspension.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by subjecting them to several freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble GSTP1-1 at each temperature point using Western Blot or another sensitive protein detection method.
-
-
Data Analysis: Plot the percentage of soluble GSTP1-1 against temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the inhibitor-treated sample confirms target engagement.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for characterizing the thermodynamics of binding, providing information on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Experimental Workflow
Detailed Methodology
-
Principle: The binding of an inhibitor to GSTP1-1 results in a change in heat, which is measured by the calorimeter. Titrating the inhibitor into the protein solution allows for the determination of key thermodynamic binding parameters.
-
Materials:
-
Isothermal titration calorimeter.
-
Highly purified recombinant GSTP1-1 protein.
-
GSTP1-1 inhibitor.
-
Precisely matched buffer for both protein and inhibitor (dialysis is recommended).
-
-
Procedure:
-
Preparation: Prepare solutions of purified GSTP1-1 (e.g., 10-50 µM) and the inhibitor (e.g., 100-500 µM) in the exact same buffer. Degas both solutions thoroughly.
-
Loading: Load the GSTP1-1 solution into the sample cell and the inhibitor solution into the injection syringe.
-
Equilibration: Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
Titration: Perform a series of small, sequential injections (e.g., 2-10 µL) of the inhibitor into the sample cell, with sufficient time between injections for the signal to return to baseline.
-
Control: Perform a control titration by injecting the inhibitor into the buffer alone to account for the heat of dilution.
-
-
Data Analysis: Subtract the heat of dilution from the raw data. Plot the heat change per injection against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the binding affinity (Kd) can be calculated.
Experimental Workflow
Detailed Methodology
-
Principle: Changes in mass on the surface of a sensor chip, caused by the binding and dissociation of an analyte (inhibitor) to an immobilized ligand (GSTP1-1), alter the refractive index, which is detected as a change in the SPR signal.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified recombinant GSTP1-1.
-
GSTP1-1 inhibitor.
-
Immobilization and running buffers.
-
Regeneration solution.
-
-
Procedure:
-
Immobilization: Covalently immobilize purified GSTP1-1 onto the sensor chip surface using standard amine coupling chemistry. A reference channel should be prepared for background subtraction.
-
Binding Assay:
-
Baseline: Flow running buffer over the sensor surface until a stable baseline is achieved.
-
Association: Inject the inhibitor (analyte) at a range of concentrations over the surface for a defined period, allowing it to bind to the immobilized GSTP1-1.
-
Dissociation: Switch back to flowing running buffer over the surface and monitor the dissociation of the inhibitor from GSTP1-1.
-
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound inhibitor, preparing the surface for the next cycle.
-
-
Data Analysis: The real-time binding data is presented as a sensorgram (Response Units vs. Time). Fit the association and dissociation curves from the different analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
GSTP1-1 Enzyme Activity Assay
This is a fundamental biochemical assay to measure the functional consequence of inhibitor binding. The most common method measures the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).
Experimental Workflow
Detailed Methodology
-
Principle: GSTP1-1 catalyzes the conjugation of GSH to CDNB, forming a product (GS-DNB) that absorbs light at 340 nm. An inhibitor will reduce the rate of this reaction.
-
Materials:
-
Spectrophotometer capable of reading at 340 nm.
-
Purified GSTP1-1 enzyme.
-
GSTP1-1 inhibitor.
-
Reduced glutathione (GSH).
-
1-chloro-2,4-dinitrobenzene (CDNB).
-
Assay buffer (e.g., 0.1 M potassium phosphate, pH 6.5).
-
-
Procedure:
-
Reaction Setup: In a cuvette or 96-well plate, combine the assay buffer, a fixed concentration of GSH (e.g., 1 mM), and the GSTP1-1 enzyme.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (or vehicle control) to the wells. Pre-incubate for a set time (e.g., 15-20 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding a fixed concentration of CDNB (e.g., 1 mM).
-
Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate) from the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
Preclinical Evaluation of GSTP1-1 Inhibitor 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of GSTP1-1 inhibitor 1, a covalent inhibitor of Glutathione S-transferase Pi 1-1 (GSTP1-1). GSTP1-1 is a critical enzyme in cellular detoxification pathways and is frequently overexpressed in various cancer types, contributing to drug resistance.[1] Its inhibition presents a promising strategy to enhance the efficacy of existing chemotherapies and overcome resistance mechanisms.[2]
Core Compound Details
This compound, also referred to as compound 6b and chemically known as 2-chloro-5-nitrobenzenesulfonyl fluoride (CNBSF), is an irreversible, long-acting inhibitor of GSTP1-1.[3][4] It is a cell-permeable molecule designed to covalently modify the enzyme, leading to its inactivation.[1]
Mechanism of Action
The inhibitory action of this compound follows a two-step mechanism within the cell. Initially, the inhibitor, being cell-permeable, enters the cytosol. Here, it reacts with glutathione (GSH) through an aromatic substitution, a reaction catalyzed by GSTP1-1 itself. This forms a glutathione conjugate (GS-5NBSF). Subsequently, the sulfonyl fluoride group of this conjugate covalently binds to the tyrosine 108 (Tyr108) residue within the active site of GSTP1-1, forming a stable sulfonyl ester bond. This irreversible covalent modification leads to the inactivation of the enzyme.
Data Presentation
Table 1: In Vitro and In Cellulo Efficacy of this compound
| Parameter | Value | Target/Cell Line | Source |
| IC₅₀ (in vitro) | 21 µM | Recombinant Human GSTP1-1 | |
| IC₅₀ (in cellulo) | ~4-5 µM | 786-O (Renal Cell Carcinoma) | |
| IC₅₀ (in cellulo) | ~4-5 µM | CHO (Chinese Hamster Ovary) |
Note: Comprehensive in vivo efficacy and pharmacokinetic (ADME/Tox) data for this compound are not extensively available in the public domain. Further studies are required to characterize its in vivo profile.
Signaling Pathway Modulation
GSTP1-1 is a known negative regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, apoptosis, and inflammation. Under non-stressed conditions, GSTP1-1 binds to JNK, sequestering it and preventing its activation. Upon cellular stress, this complex dissociates, leading to JNK phosphorylation and activation of downstream pro-apoptotic pathways. By inhibiting GSTP1-1, it is hypothesized that the GSTP1-JNK interaction is disrupted, leading to the activation of JNK and promoting apoptosis in cancer cells.
Experimental Protocols
In Vitro GSTP1-1 Enzyme Inhibition Assay
This assay is designed to determine the concentration of an inhibitor required to reduce the enzymatic activity of purified GSTP1-1 by 50% (IC₅₀).
-
Principle : The assay measures the conjugation of glutathione (GSH) to a substrate, 1-chloro-2,4-dinitrobenzene (CDNB), catalyzed by GSTP1-1. The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm. The rate of increase in absorbance is proportional to the enzyme activity.
-
Materials :
-
Recombinant human GSTP1-1 enzyme
-
This compound (CNBSF)
-
Glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well UV-transparent microplate
-
Spectrophotometer
-
-
Procedure :
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add varying concentrations of the inhibitor to wells containing PBS.
-
Add recombinant GSTP1-1 enzyme to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Add GSH to each well.
-
Initiate the reaction by adding CDNB to all wells.
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
In Cellulo GSTP1-1 Activity Assay
This assay measures the inhibitory effect of the compound on GSTP1-1 activity within living cells.
-
Principle : A cell-permeable fluorescent probe (e.g., CellFluor™ GST) is used, which becomes fluorescent upon conjugation with GSH by intracellular GST enzymes. Inhibition of GST activity results in a decreased fluorescent signal.
-
Materials :
-
Cancer cell line with high GSTP1-1 expression (e.g., 786-O)
-
This compound (CNBSF)
-
CellFluor™ GST probe
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader or flow cytometer
-
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with HBSS.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Add the CellFluor™ GST probe to the cells and incubate for an additional period (e.g., 1 hour).
-
Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 475/525 nm).
-
Plot the fluorescence intensity against the inhibitor concentration to determine the in cellulo IC₅₀.
-
Preclinical Evaluation Workflow
The preclinical development of a covalent inhibitor like this compound follows a structured workflow to assess its therapeutic potential and safety.
References
Selectivity Profile of GSTP1-1 Inhibitor 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione S-transferase P1-1 (GSTP1-1) is a critical enzyme in cellular detoxification pathways, often found overexpressed in various cancer types, contributing to multidrug resistance. This has made it a compelling target for the development of novel anticancer therapeutics. This technical guide provides an in-depth exploration of the selectivity profile of a specific GSTP1-1 inhibitor, referred to as "inhibitor 1" or "compound 6b". The document details its known inhibitory activity, the experimental protocols for assessing its efficacy, and its role within relevant cellular signaling pathways.
Data Presentation
The quantitative inhibitory activity of GSTP1-1 inhibitor 1 (compound 6b) has been determined against GSTP1-1. However, a comprehensive selectivity profile against other GST isozymes, such as GSTA1-1 and GSTM1-1, is not publicly available in the reviewed literature. The known IC50 value is presented below for direct comparison.
Table 1: Inhibitory Activity of this compound (compound 6b)
| Target Enzyme | IC50 (μM) |
| GSTP1-1 | 21[1] |
| GSTA1-1 | Not Available |
| GSTM1-1 | Not Available |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The lack of publicly available data for other GST isozymes prevents a comprehensive assessment of the inhibitor's selectivity at this time.
Experimental Protocols
The following is a detailed methodology for a standard in vitro assay to determine the inhibitory activity of compounds against GST enzymes. This protocol is based on the widely used 1-chloro-2,4-dinitrobenzene (CDNB) assay.
GST Inhibition Assay Protocol (CDNB Assay)
This spectrophotometric assay measures the conjugation of glutathione (GSH) to the substrate CDNB, a reaction catalyzed by GSTs. The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm, allowing for the continuous monitoring of enzyme activity.
Materials:
-
Recombinant human GSTP1-1, GSTA1-1, GSTM1-1 enzymes
-
This compound (compound 6b)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Reduced glutathione (GSH)
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
Dimethyl sulfoxide (DMSO) for inhibitor dilution
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CDNB in ethanol or DMSO.
-
Prepare a fresh stock solution of GSH in potassium phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Serially dilute the inhibitor to obtain a range of concentrations for IC50 determination.
-
-
Assay Reaction Mixture:
-
In each well of the 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
GSH solution (final concentration typically 1-5 mM)
-
GST enzyme (a fixed concentration that yields a linear reaction rate)
-
Inhibitor solution at various concentrations (or DMSO for control wells)
-
-
Incubate the mixture for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the CDNB solution (final concentration typically 1-2 mM).
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
Signaling Pathway
GSTP1-1 is known to play a regulatory role in the c-Jun N-terminal kinase (JNK) signaling pathway, a critical cascade involved in apoptosis, inflammation, and cell proliferation. Under normal physiological conditions, GSTP1-1 can bind to JNK and inhibit its activity. The dissociation of this complex, often triggered by cellular stress, leads to the activation of the JNK pathway.
Caption: GSTP1-1 regulation of the JNK signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for determining the selectivity profile of an enzyme inhibitor.
Caption: Workflow for determining inhibitor selectivity.
References
Methodological & Application
Application Note: In Vitro Assay Protocol for GSTP1-1 Inhibitor 1
Audience: Researchers, scientists, and drug development professionals.
Introduction Glutathione S-transferase P1-1 (GSTP1-1) is a critical enzyme in cellular detoxification processes, catalyzing the conjugation of reduced glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds.[1][2] Overexpression of GSTP1-1 is frequently observed in cancer cells and is a key factor in the development of multidrug resistance to chemotherapy.[1][3][4] This makes GSTP1-1 an important target for anticancer drug development. This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of "GSTP1-1 inhibitor 1," a known irreversible inhibitor of GSTP1-1. The assay is based on the widely used reaction monitoring the conjugation of GSH with the substrate 1-chloro-2,4-dinitrobenzene (CDNB), which results in the formation of the GS-DNB conjugate, detectable by an increase in absorbance at 340 nm.
GSTP1-1 Signaling and Inhibition Pathway
GSTP1-1 plays a dual role in cellular pathways. It detoxifies harmful xenobiotics and also inhibits the stress-activated c-Jun N-terminal kinase (JNK) signaling pathway, thereby preventing apoptosis. Inhibition of GSTP1-1 can restore apoptotic signaling and enhance the efficacy of chemotherapeutic agents.
Caption: GSTP1-1 detoxification and apoptosis regulation pathways and the effect of an inhibitor.
Experimental Protocol: IC50 Determination
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials and Reagents
| Reagent/Material | Supplier | Cat. No. | Storage |
| Human Recombinant GSTP1-1 Enzyme | Sigma-Aldrich | G4783 | -20°C |
| L-Glutathione reduced (GSH) | Sigma-Aldrich | G4251 | 2-8°C |
| 1-Chloro-2,4-dinitrobenzene (CDNB) | Sigma-Aldrich | C6396 | Room Temperature |
| This compound | MedchemExpress | HY-117435 | -20°C |
| Potassium Phosphate, Monobasic | Sigma-Aldrich | P5655 | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well UV-transparent microplates | Fisher Scientific | 12-565-33 | Room Temperature |
| Microplate Spectrophotometer | Molecular Devices | SpectraMax | - |
Assay Workflow
The following diagram outlines the major steps of the experimental procedure.
Caption: Step-by-step workflow for the GSTP1-1 in vitro inhibition assay.
Detailed Step-by-Step Methodology
1. Preparation of Buffers and Reagents:
-
Assay Buffer: Prepare a 0.1 M potassium phosphate buffer (pH 6.5).
-
GSH Stock Solution: Prepare a 10 mM solution of GSH in the assay buffer.
-
CDNB Stock Solution: Prepare a 40 mM solution of CDNB in DMSO.
-
GSTP1-1 Enzyme Solution: Prepare a working solution of 0.2 U/mL GSTP1-1 in the assay buffer.
-
Inhibitor Stock and Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions (half-log) to obtain a range of concentrations (e.g., from 300 µM down to 0.1 µM).
2. Assay Procedure (96-well plate format):
-
The final reaction volume is 200 µL.
-
Add 157.5 µL of assay buffer to each well.
-
Add 2.5 µL of the appropriate inhibitor dilution or DMSO (for vehicle control) to the wells.
-
Add 20 µL of the GSTP1-1 enzyme solution (final concentration 0.02 U/mL).
-
Add 10 µL of the 10 mM GSH solution (final concentration 1 mM).
-
Mix and pre-incubate the plate for 20 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 40 mM CDNB solution (final concentration 4 mM).
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes at 37°C.
3. Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a non-linear regression curve (variable slope) using software such as GraphPad Prism.
Quantitative Data Summary
Optimized Assay Parameters
The following table summarizes the optimized concentrations and conditions for the GSTP1-1 inhibition assay.
| Parameter | Value |
| Enzyme | Human Recombinant GSTP1-1 |
| Enzyme Final Concentration | 0.02 U/mL |
| Substrate 1 (GSH) | 1.0 mM |
| Substrate 2 (CDNB) | 4.0 mM |
| Buffer | 0.1 M Potassium Phosphate, pH 6.5 |
| Assay Temperature | 37°C |
| Detection Wavelength | 340 nm |
| Final Assay Volume | 200 µL |
Inhibitor Potency Comparison
This table presents the IC50 value for this compound and compares it with other known inhibitors.
| Inhibitor | IC50 Value (µM) | Inhibition Type | Reference(s) |
| This compound | 21 | Irreversible | |
| Ethacrynic acid (EA) | 4.9 - 11.3 | Competitive | |
| Piperlongumine | 384 | Competitive | |
| ZM 39923 | - | Competitive | |
| PRT 4165 | - | Non-competitive | |
| 10058-F4 | - | Non-competitive | |
| Cryptotanshinone | - | Non-competitive |
Determination of Inhibition Mechanism
To understand how this compound interacts with the enzyme, a kinetic analysis can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed). This involves measuring the enzyme kinetics at various concentrations of one substrate while keeping the inhibitor and the other substrate at constant concentrations.
Kinetic Analysis Protocol
-
Varying CDNB Concentration: Perform the assay with a fixed, sub-IC50 concentration of the inhibitor and a constant, saturating concentration of GSH (e.g., 2.5 mM). Vary the concentration of CDNB (e.g., 0.1 to 4 mM).
-
Varying GSH Concentration: Perform the assay with a fixed concentration of the inhibitor and a constant, saturating concentration of CDNB (e.g., 1 mM). Vary the concentration of GSH (e.g., 0.1 to 2.5 mM).
-
Data Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]). Analyze the changes in the Michaelis-Menten constant (Km) and maximum velocity (Vmax) in the presence and absence of the inhibitor to determine the inhibition type.
Interpreting Kinetic Data
The type of reversible inhibition can be determined by observing the effects of the inhibitor on the kinetic parameters Vmax and Km.
Caption: Logic diagram for determining the type of enzyme inhibition from kinetic data.
References
- 1. Structural and Biochemical Analyses Reveal the Mechanism of Glutathione S-Transferase Pi 1 Inhibition by the Anti-cancer Compound Piperlongumine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. infoscience.epfl.ch [infoscience.epfl.ch]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assay of GSTP1-1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the inhibition of Glutathione S-transferase Pi 1 (GSTP1-1). GSTP1-1 is a critical enzyme in cellular detoxification pathways and is implicated in the development of resistance to cancer chemotherapeutics.[1][2][3][4][5] Its inhibition is a key strategy in overcoming drug resistance and enhancing the efficacy of anticancer agents.
Introduction to GSTP1-1
Glutathione S-transferases (GSTs) are a family of enzymes central to the detoxification of a wide array of hydrophobic and electrophilic compounds by catalyzing their conjugation with reduced glutathione. The pi-class GST, GSTP1-1, is of particular interest as it is frequently overexpressed in various cancer cells, contributing to drug resistance. Beyond its catalytic role, GSTP1-1 also regulates key signaling pathways involved in cell proliferation and apoptosis, primarily through its interaction with c-Jun N-terminal kinase (JNK).
Signaling Pathway of GSTP1-1
GSTP1-1 plays a significant role in cellular signaling, primarily through its inhibitory interaction with JNK, a key component of the MAP kinase pathway. Under normal cellular conditions, GSTP1-1 sequesters JNK, preventing its activation and the subsequent apoptotic signaling cascade. Oxidative stress can lead to the dissociation of the GSTP1-1:JNK complex, freeing JNK to trigger downstream apoptotic events. Furthermore, GSTP1-1 can interact with TRAF2, inhibiting the activation of JNK and p38.
Experimental Workflow for GSTP1-1 Inhibition Assay
The following diagram outlines the general workflow for assessing the efficacy of potential GSTP1-1 inhibitors in a cell-based format.
Data Presentation
Table 1: Cell Lines and GSTP1-1 Expression
| Cell Line | Description | GSTP1-1 Expression | Reference |
| MCF-7 | Human breast adenocarcinoma | Low/None | |
| MDA-MB-231 | Human breast adenocarcinoma, triple-negative | High | |
| HT29 | Human colon adenocarcinoma | High | |
| HepG2 | Human liver carcinoma | - |
Table 2: IC50 Values of Known GSTP1-1 Inhibitors
| Compound | Cell Line | IC50 (µM) | Reference |
| Ethacrynic Acid | MCF-7/MDA-MB-231 | - | |
| TLK199 | HT29 | 22 | |
| TLK199 | SW620, LoVo, Caco2 | 26-28 | |
| Iridium Compound | - (Enzymatic Assay) | 6.7 ± 0.7 | |
| Iron Compound | - (Enzymatic Assay) | 275 ± 9 |
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Selected cell line (e.g., MCF-7, MDA-MB-231)
-
DMEM GlutaMAX media
-
10% Fetal Bovine Serum (FBS), heat-inactivated
-
1% Penicillin-Streptomycin
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture cells in DMEM GlutaMAX supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
GSTP1-1 Activity Assay (CDNB Assay)
This assay measures the enzymatic activity of GSTP1-1 by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione (GSH), which results in the formation of a product that absorbs light at 340 nm.
Materials:
-
Cell lysate
-
100 mM Potassium phosphate buffer (pH 6.5 or 6.8)
-
Reduced glutathione (GSH) solution (e.g., 1 mM final concentration)
-
CDNB solution (e.g., 1 mM or 4 mM final concentration)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Protocol:
-
Seed cells in a 96-well plate and treat with varying concentrations of the test inhibitor for a predetermined time.
-
Lyse the cells to prepare a cell lysate.
-
In a new 96-well plate, add the following to each well:
-
Cell lysate (e.g., 3 µg of protein)
-
Potassium phosphate buffer
-
GSH solution
-
-
Pre-incubate the plate at room temperature for a short period (e.g., 20 minutes).
-
Initiate the reaction by adding the CDNB solution.
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes.
-
Calculate the rate of reaction. The inhibition of GSTP1-1 activity is determined by comparing the reaction rates in the presence and absence of the inhibitor.
A fluorescent alternative involves using probes like CellFluorTM GSTP1, which allows for monitoring intracellular GSTP1 activity in live cells.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of GSTP1-1 inhibitors on cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
Test inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed approximately 50,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a range of concentrations of the test inhibitor and incubate for a further 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3 hours.
-
Aspirate the media and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm (with a reference wavelength of 630 nm).
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value of the inhibitor.
Western Blot for GSTP1-1 Expression
This protocol is used to confirm the expression levels of GSTP1-1 in the cell lines used.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GSTP1-1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Prepare cell lysates from the different cell lines.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSTP1-1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Use a housekeeping protein (e.g., GAPDH) as a loading control.
Conclusion
These application notes and protocols provide a comprehensive framework for the cell-based evaluation of GSTP1-1 inhibitors. By employing these standardized methods, researchers can obtain reliable and reproducible data to advance the development of novel therapeutic strategies targeting GSTP1-1 in cancer and other diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
Application Notes and Protocols for GSTP1-1 Inhibitor 1 Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GSTP1-1 inhibitor 1 in cancer cell line research, including its mechanism of action, effects on cell viability, and induction of apoptosis. Detailed protocols for key experimental procedures are provided to facilitate the replication and further investigation of its anticancer properties.
Introduction
Glutathione S-transferase P1-1 (GSTP1-1) is an enzyme frequently overexpressed in various cancer cells, contributing to drug resistance and inhibition of apoptosis.[1][2] GSTP1-1 can sequester and inactivate c-Jun N-terminal kinase (JNK), a key regulator of the apoptotic signaling pathway.[3][4] Inhibition of GSTP1-1 releases JNK, leading to its activation and subsequent induction of apoptosis in cancer cells.[5] GSTP1-1 inhibitors, therefore, represent a promising class of anticancer agents. This document focuses on the application of a specific irreversible inhibitor, referred to as this compound, in cancer cell lines.
Data Presentation
The following tables summarize the quantitative data on the efficacy of various GSTP1-1 inhibitors in different cancer cell lines.
Table 1: IC50 Values of GSTP1-1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (compound 6b) | - | 21 | |
| TLK199 | HT29 (colon adenocarcinoma) | 22 | |
| TLK199 | SW620 (colon adenocarcinoma) | 26-28 | |
| TLK199 | LoVo (colon adenocarcinoma) | 26-28 | |
| TLK199 | Caco2 (colon adenocarcinoma) | 26-28 | |
| Ethacrynic Acid (EA) | MDA-MB-231 (breast cancer) | 14 | |
| Cryptotanshinone | MDA-MB-231 (breast cancer) | 2.9 | |
| Gliquidone | A549/CDDP (cisplatin-resistant lung cancer) | 16.8 ± 0.8 | |
| Compound 7d | - | 6.7 ± 0.7 | |
| NBDHEX | GSTP1-1 | 0.80 |
Table 2: Effects of NBDHEX (a potent GSTP1-1 inhibitor) on Cancer Cell Lines
| Cell Line | Treatment | Effect | Reference |
| H69 & H69AR (small cell lung cancer) | 0.05-20 µM NBDHEX for 48 hours | Cytotoxic | |
| H69AR (small cell lung cancer) | 0-5 µM NBDHEX for 24 hours | Dose-dependent apoptosis | |
| H69AR (small cell lung cancer) | 3 µM NBDHEX for 1-12 hours | Increased phosphorylation of JNK/c-Jun |
Signaling Pathway and Experimental Workflow
Experimental Protocols
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Serum-free medium
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate overnight to allow for attachment.
-
The following day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, carefully aspirate the culture medium.
-
Wash the cells by adding 50 µL of serum-free medium to each well and then aspirate.
-
Add 50 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Black 96-well plate
-
Lysis Buffer
-
2X Reaction Buffer
-
DTT (dithiothreitol)
-
Caspase-3 substrate (e.g., DEVD-AFC or N-Ac-DEVD-AFC)
-
Fluorometric microplate reader
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time. Include an untreated control.
-
Harvest the cells and prepare cell lysates. For adherent cells, scrape them into ice-cold lysis buffer. For suspension cells, pellet them by centrifugation and resuspend in lysis buffer.
-
Incubate the lysate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new tube. The protein concentration can be determined at this stage.
-
In a black 96-well plate, add 50 µL of cell lysate to each well.
-
Prepare the reaction mixture by adding fresh DTT to the 2X Reaction Buffer.
-
Add 50 µL of the 2X Reaction Buffer with DTT to each well containing cell lysate.
-
Add 5 µL of the caspase-3 substrate (e.g., 1 mM DEVD-AFC) to each well for a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.
This protocol is used to detect the activation of the JNK signaling pathway by assessing the phosphorylation status of JNK.
Materials:
-
Treated and untreated cells
-
Ice-cold PBS
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-JNK, anti-total JNK, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with this compound for various time points. Include a non-stimulated control.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer with inhibitors and scraping the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer, then boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-JNK) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
The membrane can be stripped and re-probed for total JNK and a loading control to ensure equal protein loading.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What are GSTP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Isozyme-specific inhibition of GSTP1-1: a crucial element in cancer-targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione S-Transferase pi-1 Knockdown Reduces Pancreatic Ductal Adenocarcinoma Growth by Activating Oxidative Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Xenograft Model Studies with GSTP1-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione S-transferase P1-1 (GSTP1-1) is a critical enzyme in cellular detoxification pathways and is frequently overexpressed in various cancer types, contributing to therapeutic resistance.[1] Inhibition of GSTP1-1 has emerged as a promising strategy to enhance the efficacy of chemotherapy and induce apoptosis in cancer cells. This document provides detailed application notes and protocols for conducting xenograft model studies with GSTP1-1 inhibitors, based on preclinical research. It is intended to guide researchers in designing and executing in vivo experiments to evaluate the anti-tumor efficacy of novel or existing GSTP1-1 inhibitors.
Data Presentation: Efficacy of GSTP1-1 Inhibitors in Xenograft Models
The following tables summarize the quantitative data from various xenograft studies investigating the anti-tumor effects of different GSTP1-1 inhibitors.
Table 1: Efficacy of NBF-006 in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models [2][3]
| Cell Line | Mouse Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| A549 | Subcutaneous | NBF-006 (0.5 mg/kg) | Weekly | 30% | [2] |
| A549 | Subcutaneous | NBF-006 (1.0 mg/kg) | Weekly | 41% | [2] |
| A549 | Subcutaneous | NBF-006 (2.0 mg/kg) | Weekly | 51% | |
| A549 | Subcutaneous | NBF-006 (4.0 mg/kg) | Weekly | 52% | |
| H23 | Subcutaneous | NBF-006 (4.0 mg/kg) | Weekly | 71% | |
| A549 | Orthotopic | NBF-006 (4.0 mg/kg) | Weekly | Significantly prolonged survival (p < 0.005) |
Table 2: Efficacy of NBDHEX in Melanoma Xenograft Models
| Cell Line | Mouse Model | Treatment | Dosing Schedule | Tumor Inhibition | Reference |
| Me501 | SCID Mice | NBDHEX | Not Specified | 70% | |
| A375 | SCID Mice | NBDHEX | Not Specified | 63% | |
| B16 | Orthotopic | NBDHEX + Temozolomide | Not Specified | Significantly increased tumor growth inhibition compared to single agents |
Table 3: Efficacy of a 5b (NBDHEX analog) in a Pancreatic Cancer Xenograft Model
| Cell Line | Mouse Model | Treatment | Dosing Schedule | Outcome | Reference |
| MiaPaCa-2 | NSG Mice | 5b (5 mg/kg) + Gemcitabine (100 mg/kg) | Not Specified | Markedly suppressed tumor growth compared to single agents |
Signaling Pathways Modulated by GSTP1-1 Inhibition
GSTP1-1 inhibitors exert their anti-tumor effects by modulating key signaling pathways that regulate cell survival and apoptosis. The primary mechanism involves the disruption of the inhibitory interaction between GSTP1-1 and components of the MAPK signaling cascade, particularly JNK and TRAF2.
Under normal conditions, GSTP1-1 sequesters JNK, preventing its activation and subsequent pro-apoptotic signaling. Similarly, GSTP1-1 can bind to TRAF2, an upstream activator of the ASK1-JNK/p38 pathway, thereby inhibiting stress-induced apoptosis. GSTP1-1 inhibitors, by binding to GSTP1-1, induce a conformational change that leads to the dissociation of these complexes, unleashing the pro-apoptotic activity of JNK and related pathways.
Recent studies have also identified GSTP1 as a lactate sensor that can influence the pentose phosphate pathway (PPP), a critical metabolic pathway for generating NADPH and precursors for nucleotide biosynthesis. By sensing lactic acid, GSTP1 can regulate G6PD activity, thereby impacting redox homeostasis and providing resistance to reactive oxygen species.
Caption: GSTP1-1 negatively regulates the JNK pro-apoptotic pathway.
Caption: GSTP1-1 inhibits the TRAF2-ASK1 signaling axis.
Experimental Protocols
General Animal Husbandry
-
Animal Models: Severe combined immunodeficient (SCID) mice, BALB/c nude mice, or NOD-scid IL2Rgamma-null (NSG) mice are commonly used for xenograft studies. Animals should be 6-8 weeks old and housed in a specific pathogen-free environment.
-
Housing: Maintain mice in sterile micro-isolator cages with access to autoclaved food and water ad libitum.
-
Monitoring: Monitor animal health daily, including body weight, food and water consumption, and any signs of distress or toxicity.
Subcutaneous Xenograft Model Protocol (e.g., A549 NSCLC Model)
This protocol describes the establishment of a subcutaneous xenograft model using the A549 human non-small cell lung cancer cell line.
Caption: Workflow for a subcutaneous xenograft study.
-
Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation for Injection:
-
Harvest cells during the exponential growth phase using trypsin-EDTA.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 2-5 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice (e.g., with isoflurane).
-
Inject 100 µL of the cell suspension (containing 2-5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer the GSTP1-1 inhibitor or vehicle control according to the predetermined dosing schedule (e.g., intravenously, orally).
-
-
Endpoint and Tissue Collection:
-
Continue treatment for the specified duration or until tumors in the control group reach the maximum allowed size.
-
Euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Divide the tumor tissue for various analyses (e.g., flash-freeze in liquid nitrogen for Western blot, fix in formalin for immunohistochemistry).
-
Western Blot Analysis for Protein Expression
This protocol is for assessing the expression and phosphorylation status of key proteins in the signaling pathways affected by GSTP1-1 inhibition.
-
Protein Extraction:
-
Homogenize frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Anti-GSTP1 (1:1000)
-
Anti-phospho-JNK (1:1000)
-
Anti-JNK (1:1000)
-
Anti-cleaved PARP (1:1000)
-
Anti-β-actin (1:5000)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Immunohistochemistry (IHC) for Tissue Analysis
IHC is used to visualize the expression and localization of proteins within the tumor microenvironment.
-
Tissue Preparation:
-
Fix excised tumors in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by boiling the slides in 10 mM sodium citrate buffer (pH 6.0) for 10-20 minutes.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum).
-
Incubate with the primary antibody (e.g., anti-GSTP1, anti-Ki-67, anti-cleaved caspase-3) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Capture images using a light microscope and quantify the staining intensity and percentage of positive cells.
-
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Tissue Preparation: Prepare paraffin-embedded tissue sections as described for IHC.
-
Permeabilization: After deparaffinization and rehydration, permeabilize the sections with proteinase K.
-
Labeling:
-
Incubate the sections with TdT reaction mixture containing TdT enzyme and fluorescently labeled dUTP for 1 hour at 37°C in a humidified chamber.
-
-
Detection and Mounting:
-
Wash the slides to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Visualize the fluorescent signal using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
-
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers investigating the in vivo efficacy of GSTP1-1 inhibitors. By utilizing these standardized methods, researchers can generate robust and reproducible data to advance the development of novel cancer therapeutics targeting the GSTP1-1 pathway. Careful adherence to these protocols and appropriate data analysis will be crucial for the successful evaluation of these promising anti-cancer agents.
References
Application Note & Protocol: Determining the IC50 of a GSTP1-1 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction Glutathione S-transferase P1-1 (GSTP1-1) is a critical enzyme in cellular detoxification, catalyzing the conjugation of reduced glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds.[1] Overexpression of GSTP1-1 is a known factor in the development of resistance to anticancer drugs.[1][2] Consequently, inhibiting GSTP1-1 is a promising strategy for overcoming chemotherapy resistance. A key metric for quantifying the effectiveness of a potential drug is its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[3][4]
This document provides a detailed protocol for determining the IC50 value of "Inhibitor 1," a known irreversible inhibitor of GSTP1-1 with a reported IC50 of 21 μM, using a continuous spectrophotometric assay.
Principle of the Assay The activity of GSTP1-1 is monitored by measuring the conjugation of its two substrates: 1-chloro-2,4-dinitrobenzene (CDNB) and reduced glutathione (GSH). The enzymatic reaction produces a glutathione-S-conjugate (GS-DNB), which results in an increased absorbance at a wavelength of 340 nm. The rate of this increase is directly proportional to the GSTP1-1 enzyme activity. By introducing varying concentrations of an inhibitor, the reduction in enzymatic activity can be measured, allowing for the calculation of the IC50 value.
I. Signaling Pathway and Inhibition
Caption: GSTP1-1 catalyzes the conjugation of GSH and CDNB. Inhibitor 1 binds to the enzyme, blocking product formation.
II. Experimental Protocols
A. Materials and Reagents
| Reagent | Stock Concentration | Solvent / Buffer | Storage |
| Recombinant Human GSTP1-1 | 0.1 mg/mL | 50 mM Tris-HCl, 50 mM NaCl, 1 mM DTT, 5 mM EDTA, 50% glycerol, pH 7.5 | -80°C |
| Reduced Glutathione (GSH) | 100 mM | Deionized Water | -80°C (aliquots) |
| 1-Chloro-2,4-dinitrobenzene (CDNB) | 40 mM | 95% Ethanol | -20°C |
| GSTP1-1 Inhibitor 1 | 10 mM | DMSO | -20°C |
| Potassium Phosphate Buffer | 1.0 M | Deionized Water | Room Temperature |
| DMSO (Dimethyl sulfoxide) | N/A | N/A | Room Temperature |
B. Preparation of Working Solutions
-
Assay Buffer (0.1 M Potassium Phosphate, pH 6.5): Dilute the 1.0 M stock solution 1:10 with deionized water. Adjust pH to 6.5 if necessary.
-
GSTP1-1 Enzyme Working Solution (e.g., 2 µg/mL or 20 nM): Dilute the stock GSTP1-1 enzyme in cold Assay Buffer immediately before use. Keep on ice.
-
GSH Working Solution (20 mM): Dilute the 100 mM stock solution 1:5 in Assay Buffer. Prepare fresh daily.
-
CDNB Working Solution (4 mM): Dilute the 40 mM stock solution 1:10 in Assay Buffer. Prepare fresh daily.
-
Inhibitor 1 Serial Dilutions:
-
Perform a serial dilution of the 10 mM stock solution of Inhibitor 1 in DMSO to create a range of concentrations.
-
Subsequently, dilute these DMSO stocks into the Assay Buffer to achieve the final desired assay concentrations. It is critical to maintain a constant final DMSO concentration (e.g., ≤1%) across all wells to avoid solvent effects.
-
C. Spectrophotometric Assay Protocol (96-Well Plate Format)
This protocol is designed for a total reaction volume of 200 µL per well.
-
Plate Setup: Design a plate map that includes wells for a blank (no enzyme), a positive control (no inhibitor), and a range of inhibitor concentrations (e.g., 8 concentrations tested in triplicate).
-
Reagent Addition:
-
Add 140 µL of Assay Buffer to all wells.
-
Add 2 µL of the appropriate Inhibitor 1 dilution or DMSO (for the positive control) to the respective wells.
-
Add 20 µL of the 2 µg/mL GSTP1-1 enzyme working solution to all wells except the blank wells. Add 20 µL of Assay Buffer to the blank wells.
-
Add 20 µL of the 20 mM GSH working solution to all wells.
-
-
Pre-incubation: Gently tap the plate to mix and pre-incubate at room temperature (25°C) for 20 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation:
-
Set the microplate reader to measure absorbance at 340 nm in kinetic mode at 25°C.
-
Initiate the reaction by adding 20 µL of the 4 mM CDNB working solution to all wells.
-
-
Data Collection: Immediately after adding CDNB, mix the plate and begin reading the absorbance at 340 nm every 30 seconds for 5-10 minutes.
D. Data Analysis
-
Calculate Reaction Rate: For each well, plot absorbance (OD 340 nm) versus time (minutes). Determine the initial reaction velocity (V₀) by calculating the slope (ΔOD/min) of the linear portion of the curve.
-
Correct for Blank: Subtract the rate of the blank (no enzyme) from all other rates.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate with Inhibitor / Rate of Positive Control)] * 100
-
Determine IC50: Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value. Software such as GraphPad Prism is commonly used for this analysis.
III. Experimental Workflow
Caption: Workflow for determining the IC50 of a GSTP1-1 inhibitor using a spectrophotometric assay.
IV. Data Presentation
Table 1: Final Assay Conditions
| Component | Final Concentration in Well | Volume per Well |
| Potassium Phosphate Buffer | ~90 mM (pH 6.5) | 140 µL |
| GSTP1-1 Enzyme | 0.2 µg/mL (2 nM) | 20 µL |
| GSH | 2 mM | 20 µL |
| CDNB | 0.4 mM | 20 µL |
| Inhibitor 1 | Variable (e.g., 0.1 µM - 100 µM) | 2 µL |
| DMSO | 1% (Constant) | 2 µL |
| Total Volume | N/A | 200 µL |
Table 2: Example Data for IC50 Calculation of Inhibitor 1
| [Inhibitor 1] (µM) | log[Inhibitor 1] | Avg. Rate (ΔOD/min) | % Inhibition |
| 0 (Control) | N/A | 0.0500 | 0.0 |
| 1 | 0 | 0.0478 | 4.4 |
| 5 | 0.70 | 0.0415 | 17.0 |
| 10 | 1.00 | 0.0340 | 32.0 |
| 20 | 1.30 | 0.0255 | 49.0 |
| 40 | 1.60 | 0.0160 | 68.0 |
| 80 | 1.90 | 0.0085 | 83.0 |
| 100 | 2.00 | 0.0065 | 87.0 |
Note: Data are hypothetical and for illustrative purposes, centered around the known IC50 of 21 µM for Inhibitor 1.
References
Application Notes and Protocols for the Administration of GSTP1-1 Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione S-transferase P1-1 (GSTP1-1) is a critical enzyme in cellular detoxification pathways and is frequently overexpressed in various cancer types, contributing to therapeutic resistance.[1] Inhibition of GSTP1-1 has emerged as a promising strategy to enhance the efficacy of chemotherapy and induce apoptosis in cancer cells.[2][3] This document provides detailed application notes and protocols for the administration of GSTP1-1 inhibitors in animal models, focusing on covalent inhibitors that have been evaluated in preclinical cancer models. While specific in vivo administration protocols for "GSTP1-1 inhibitor 1" (also known as compound 6b), an irreversible and long-acting inhibitor with an IC50 of 21 μM, are not extensively detailed in the current literature, this guide leverages protocols from studies on other well-characterized covalent GSTP1-1 inhibitors, such as NBDHEX and LAS17, to provide a comprehensive resource for researchers.[4][5]
Mechanism of Action
GSTP1-1 inhibitors can function through various mechanisms, including competitive and non-competitive inhibition. Covalent inhibitors, such as this compound, NBDHEX, and LAS17, form an irreversible bond with the enzyme, typically at a reactive amino acid residue within or near the active site, leading to a sustained inhibition of its activity. A key consequence of GSTP1-1 inhibition in cancer cells is the disruption of its interaction with c-Jun N-terminal kinase (JNK), a protein involved in stress-induced apoptosis. The dissociation of the GSTP1-1/JNK complex leads to the activation of JNK signaling, ultimately promoting programmed cell death.
Data Presentation: In Vivo Efficacy of Covalent GSTP1-1 Inhibitors
The following tables summarize the quantitative data from preclinical studies of covalent GSTP1-1 inhibitors in animal models.
Table 1: Efficacy of NBDHEX in Human Melanoma Xenograft Models
| Animal Model | Cell Line | Treatment | Dosage and Schedule | Tumor Growth Inhibition | Reference |
| Nude Mice | Me501 (Human Melanoma) | NBDHEX | Not Specified | 70% | |
| Nude Mice | A375 (Human Melanoma) | NBDHEX | Not Specified | 63% |
Table 2: Efficacy of NBDHEX in Combination Therapy for Adriamycin-Resistant Breast Cancer
| Animal Model | Cell Line | Treatment | Dosage and Schedule | Outcome | Reference |
| Nude Mice | MCF-7/ADR (Adriamycin-Resistant Breast Cancer) | NBDHEX + Adriamycin | Not Specified | Significantly enhanced tumor growth inhibition compared to Adriamycin alone |
Table 3: Efficacy of NBDHEX in Non-Small Cell Lung Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage and Schedule | Tumor Growth Inhibition | Reference |
| Mice | Not Specified | NBDHEX | 1.0 mg/kg/day for 16 days | Approximately 50% |
Table 4: Efficacy of LAS17 in Triple-Negative Breast Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage and Schedule | Outcome | Reference |
| SCID Mice | 231MFP (Triple-Negative Breast Cancer) | LAS17 | 20 mg/kg, intraperitoneal, once daily | Significantly impaired tumor xenograft growth |
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of covalent GSTP1-1 inhibitors. These protocols are based on published studies and can be adapted for other similar compounds.
Protocol 1: General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol is a generalized procedure based on studies with NBDHEX and LAS17 and can be adapted for "this compound".
1. Animal Model and Cell Line:
-
Animal: Immunocompromised mice (e.g., Nude, SCID) are commonly used for xenograft studies to prevent rejection of human tumor cells.
-
Cell Line: Select a cancer cell line with documented overexpression of GSTP1-1 (e.g., human melanoma, breast cancer, or lung cancer cell lines).
2. Tumor Implantation:
-
Culture the selected cancer cells to 80-90% confluency.
-
Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of serum-free medium and Matrigel).
-
Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of each mouse.
3. Animal Grouping and Treatment:
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.
-
Control Group: Administer the vehicle solution used to dissolve the inhibitor. A common vehicle is a mixture of PBS, ethanol, and PEG40 (e.g., 18:1:1 ratio).
-
Treatment Group: Administer the GSTP1-1 inhibitor.
-
Formulation: Dissolve the inhibitor in the chosen vehicle.
-
Dosage: Based on available data, a starting point for a novel inhibitor could be in the range of 1-20 mg/kg. Dose-ranging studies are recommended.
-
Administration Route: Intraperitoneal (ip) or intravenous (iv) injections are common. Oral administration may also be possible.
-
Schedule: Administer the treatment daily or on another optimized schedule for a defined period (e.g., 16-28 days).
-
4. Monitoring and Endpoint:
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²).
-
Monitor the body weight of the animals as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis, Western blotting for GSTP1-1 and apoptosis markers).
Protocol 2: Evaluation of GSTP1-1 Inhibition in Tumor Tissue
1. Sample Preparation:
-
Excise tumors from control and treated animals at the end of the in vivo study.
-
Homogenize the tumor tissue in a suitable lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic proteins.
2. GSTP1-1 Activity Assay:
-
Determine the protein concentration of the cytosolic extracts.
-
Use a GSTP1-1 activity assay kit or a standard spectrophotometric assay. A common assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with reduced glutathione (GSH), which can be monitored by the increase in absorbance at 340 nm.
-
Compare the GSTP1-1 activity in tumor lysates from the treated group to that of the control group to determine the extent of in vivo enzyme inhibition.
Mandatory Visualizations
Caption: Signaling pathway of GSTP1-1 inhibition leading to apoptosis.
Caption: Experimental workflow for in vivo efficacy studies.
References
- 1. Nitric Oxide (NO) Releasing Poly ADP-ribose Polymerase 1 (PARP-1) Inhibitors Targeted to Glutathione S-Transferase P1-Overexpressing Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBDHEX re‐sensitizes adriamycin‐resistant breast cancer by inhibiting glutathione S‐transferase pi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBDHEX re-sensitizes adriamycin-resistant breast cancer by inhibiting glutathione S-transferase pi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ezatiostat (TLK199) [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for High-Throughput Screening of Novel GSTP1-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the identification of novel Glutathione S-transferase P1-1 (GSTP1-1) inhibitors using a high-throughput screening (HTS) approach. GSTP1-1 is a critical enzyme implicated in the development of resistance to cancer chemotherapeutics, making it a prime target for the development of adjuvant cancer therapies.
Application Notes
Glutathione S-transferase P1-1 (GSTP1-1) is a member of the GST family of phase II detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide range of electrophilic compounds, including many anticancer drugs.[1][2] This conjugation process renders the drugs more water-soluble and facilitates their efflux from the cell, thereby reducing their cytotoxic efficacy.[1] Overexpression of GSTP1-1 is a common feature in various cancer types and is frequently associated with both innate and acquired drug resistance.[3][4]
Beyond its catalytic role in detoxification, GSTP1-1 also functions as a negative regulator of intracellular signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, by direct protein-protein interactions. By sequestering JNK, GSTP1-1 can protect cancer cells from apoptosis. Therefore, inhibition of GSTP1-1 presents a promising strategy to overcome drug resistance and sensitize cancer cells to chemotherapy.
The protocols outlined below describe a robust and scalable high-throughput screening assay to identify small molecule inhibitors of GSTP1-1. The primary assay is a spectrophotometric method that monitors the enzymatic conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with GSH. This reaction produces a thioether conjugate (GS-DNB) that can be continuously monitored by measuring the increase in absorbance at 340 nm.
Signaling Pathway: GSTP1-1 Regulation of the JNK Apoptotic Pathway
Under normal cellular conditions, GSTP1-1 can bind to and sequester c-Jun N-terminal kinase (JNK), a key regulator of apoptosis. This interaction prevents JNK from phosphorylating its downstream targets, such as c-Jun, thereby inhibiting the apoptotic signaling cascade. In the presence of a GSTP1-1 inhibitor, this interaction is disrupted, freeing JNK to initiate apoptosis, which can be particularly effective in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. The Clinical Proteomic Technologies for Cancer | Details for CPTC-GSTP1-1 [antibodies.cancer.gov]
- 3. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione Transferase P1-1 an Enzyme Useful in Biomedicine and as Biomarker in Clinical Practice and in Environmental Pollution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Covalent Binding to GSTP1-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the covalent binding of inhibitors to Glutathione S-transferase Pi 1-1 (GSTP1-1), a key enzyme implicated in drug resistance in cancer. The following protocols and data are intended to guide researchers in the characterization of covalent inhibitors of GSTP1-1.
Introduction
Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of electrophilic compounds. The Pi class isoenzyme, GSTP1-1, is of particular interest as it is often overexpressed in tumor cells, contributing to resistance to chemotherapy. Covalent inhibitors that can irreversibly bind to and inactivate GSTP1-1 are a promising strategy to overcome this resistance. Assessing the covalent binding of these inhibitors is critical for their development and characterization. This document outlines key experimental methods for this purpose.
Methods for Assessing Covalent Binding
Several robust methods are employed to confirm and characterize the covalent modification of GSTP1-1 by an inhibitor. These include mass spectrometry to identify the specific site of modification, enzyme inhibition assays to determine the functional consequences of binding, and activity-based protein profiling to assess target engagement in complex biological systems.
Mass Spectrometry Analysis of Covalent Adducts
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying the precise amino acid residue(s) on GSTP1-1 that are covalently modified by an inhibitor. This "bottom-up" proteomics approach involves digesting the modified protein into smaller peptides, which are then analyzed by mass spectrometry to pinpoint the mass shift corresponding to the inhibitor adduct on a specific peptide and residue.
Application Note:
This protocol is designed for the identification of covalent binding sites of a test compound on recombinant human GSTP1-1. The method involves incubating the protein with the compound, followed by proteolytic digestion and LC-MS/MS analysis.
Experimental Protocol:
1. Incubation of GSTP1-1 with Covalent Inhibitor:
-
Reconstitute purified recombinant human GSTP1-1 in a suitable buffer, such as 10 mM phosphate-buffered saline (PBS), pH 7.4.
-
Incubate GSTP1-1 (e.g., 4 µg/mL) with the covalent inhibitor at a desired concentration (e.g., 0.1 mM) at 37°C for a specified time (e.g., 1-6 hours).[1] A control sample without the inhibitor should be run in parallel.
2. Sample Preparation for Mass Spectrometry:
-
Reduction and Alkylation (Optional but recommended for complex samples): Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate free cysteine residues by adding iodoacetamide (IAM) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.[2]
-
Proteolytic Digestion:
-
Sample Cleanup: Desalt the digested peptides using a C18 ZipTip or equivalent solid-phase extraction method. Elute the peptides in a solvent suitable for mass spectrometry analysis (e.g., 50% acetonitrile, 0.1% formic acid).
3. LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the peptides using a nanoflow liquid chromatography system with a C18 column and a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).
-
Data-Dependent Acquisition (DDA): The instrument will perform a full scan to detect peptide precursor ions, followed by fragmentation (MS/MS) of the most intense ions.
-
Targeted Analysis (Optional): If the expected modified peptide is known, a targeted method like multiple reaction monitoring (MRM) can be used for higher sensitivity.
-
4. Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the peptides from the MS/MS spectra.
-
Specify the covalent modification of the inhibitor as a variable modification on potential target residues (e.g., Cys, Tyr, Lys, His). The software will search for peptide fragments with the corresponding mass shift.
-
Manually inspect the MS/MS spectra of modified peptides to confirm the site of adduction.
Visualization of the LC-MS/MS Workflow:
Caption: Workflow for identifying covalent binding sites on GSTP1-1 using LC-MS/MS.
Enzyme Inhibition Assay
Enzyme inhibition assays are essential to quantify the functional impact of covalent binding. For GSTP1-1, a common assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione (GSH), which can be monitored spectrophotometrically. A time-dependent loss of enzyme activity is indicative of irreversible, covalent inhibition.
Application Note:
This protocol describes a high-throughput spectrophotometric assay to determine the inhibitory potency (e.g., IC50) of a compound against GSTP1-1. The assay is performed in a 96- or 384-well plate format.
Experimental Protocol:
1. Reagent Preparation:
-
Assay Buffer: 0.1 M potassium phosphate buffer, pH 6.5.
-
GSTP1-1 Solution: Dilute recombinant human GSTP1-1 to the desired concentration (e.g., 20 nM) in assay buffer.
-
GSH Solution: Prepare a stock solution of reduced glutathione (GSH) in assay buffer (e.g., 12 mM).
-
CDNB Solution: Prepare a stock solution of 1-chloro-2,4-dinitrobenzene (CDNB) in ethanol (e.g., 44 mM).
-
Inhibitor Solutions: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
GSTP1-1 solution
-
Inhibitor solution (at various concentrations) or solvent control
-
GSH solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 20 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the CDNB solution to each well.
-
Immediately measure the increase in absorbance at 340 nm over time (e.g., every minute for 10 minutes) using a microplate reader. The product of the reaction, S-(2,4-dinitrophenyl)glutathione, has a molar extinction coefficient of 9.6 mM-1cm-1 at 340 nm.
3. Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of residual enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualization of the Inhibition Assay Workflow:
References
- 1. rsc.org [rsc.org]
- 2. Frontiers | Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Glutathione transferase P1 is modified by palmitate | PLOS One [journals.plos.org]
- 5. Glutathione transferase P1 is modified by palmitate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for GSTP1-1 Inhibitor Combination Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glutathione S-transferase P1 (GSTP1-1) is a critical enzyme in cellular detoxification processes.[1][2][3] It catalyzes the conjugation of glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds, rendering them less reactive and more water-soluble for excretion.[1] In many cancer types, GSTP1-1 is overexpressed, which contributes significantly to the development of resistance to chemotherapy drugs.[4] By detoxifying these therapeutic agents, GSTP1-1 allows cancer cells to survive and proliferate despite treatment.
This central role in drug resistance makes GSTP1-1 an attractive therapeutic target. GSTP1-1 inhibitors are designed to block the enzyme's activity, thereby preventing the detoxification of chemotherapeutic drugs and increasing their efficacy. Combining a GSTP1-1 inhibitor with a standard-of-care chemotherapy agent is a promising strategy to overcome drug resistance, enhance treatment response, and potentially reduce therapeutic doses to minimize side effects.
These application notes provide a comprehensive guide to the experimental design and execution of combination studies involving a novel GSTP1-1 inhibitor. The protocols outlined below cover essential in vitro and in vivo assays to determine synergistic, additive, or antagonistic interactions and to elucidate the underlying mechanisms of action.
Relevant Signaling Pathways
GSTP1-1 is not only a detoxification enzyme but also a key regulator of cellular signaling pathways, particularly those involved in cell survival and apoptosis. A primary mechanism is its interaction with the c-Jun N-terminal kinase (JNK) signaling cascade. Under normal conditions, GSTP1-1 binds directly to JNK, inhibiting its activation. Upon exposure to cellular stress (e.g., from chemotherapy), this complex dissociates, freeing JNK to initiate downstream apoptotic signaling. Overexpression of GSTP1-1 in cancer cells can sequester JNK, thereby suppressing apoptosis and promoting cell survival. Inhibition of GSTP1-1 can restore this apoptotic pathway, sensitizing cancer cells to chemotherapy.
In Vitro Experimental Design & Protocols
The initial phase of combination studies involves a series of in vitro experiments to determine the nature of the interaction between the GSTP1-1 inhibitor and the partner drug.
Protocol: Single-Agent IC50 Determination
Objective: To determine the concentration of each drug that inhibits 50% of cancer cell growth (IC50). This is a prerequisite for designing the combination matrix.
Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
GSTP1-1 Inhibitor (stock solution in DMSO)
-
Partner Drug (stock solution in appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or Resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Drug Preparation: Prepare a serial dilution series for the GSTP1-1 inhibitor and the partner drug separately. A typical 8-point dilution series might range from 100 µM to 0.01 µM.
-
Treatment: Add the diluted drugs to the appropriate wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plates for 72 hours (or a duration appropriate for the cell line's doubling time).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response curves and calculate the IC50 values using non-linear regression (e.g., log(inhibitor) vs. response -- variable slope).
Protocol: Combination Matrix (Checkerboard) Assay
Objective: To assess the effects of the drug combination across a range of concentrations and determine if the interaction is synergistic, additive, or antagonistic.
Procedure:
-
Plate Design: Design a matrix in a 96-well plate. Typically, the GSTP1-1 inhibitor is serially diluted along the y-axis, and the partner drug is serially diluted along the x-axis. Concentrations should bracket the single-agent IC50 values (e.g., from 4x IC50 to 1/4x IC50).
-
Cell Seeding: Seed cells as described in Protocol 2.1.
-
Treatment: Add the single drugs and their combinations to the corresponding wells of the matrix. Include rows/columns for each drug alone and a well for vehicle control.
-
Incubation & Viability Assay: Follow steps 4 and 5 from Protocol 2.1.
-
Data Analysis (Synergy Calculation):
-
Use software like CompuSyn or SynergyFinder to analyze the data.
-
The Chou-Talalay method calculates a Combination Index (CI).
-
CI < 0.9: Synergy
-
CI = 0.9 - 1.1: Additivity
-
CI > 1.1: Antagonism
-
-
The Bliss Independence model compares the observed effect to the expected effect if the drugs acted independently. A synergy score greater than zero indicates synergy.
-
Protocol: Western Blot for Pathway Analysis
Objective: To measure changes in the expression and activation of key proteins in the GSTP1-1 signaling pathway.
Procedure:
-
Treatment: Treat cells in 6-well plates with the vehicle, single agents (at their IC50), and the synergistic combination for a predetermined time (e.g., 24 or 48 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., GSTP1, JNK, phospho-JNK, Cleaved Caspase-3, PARP) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensity using densitometry software.
In Vivo Experimental Design & Protocols
Promising synergistic combinations identified in vitro should be validated in a relevant animal model.
References
Troubleshooting & Optimization
GSTP1-1 inhibitor 1 solubility and stability issues
Welcome to the technical support center for GSTP1-1 inhibitor 1 (compound 6b). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this irreversible inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound (compound 6b) and how does it work?
A1: this compound (compound 6b) is an irreversible, long-acting inhibitor of Glutathione S-Transferase P1-1 (GSTP1-1) with an IC50 of 21 μM.[1] It contains a sulfonyl fluoride moiety that covalently modifies Tyr108 within the active site of GSTP1-1, leading to its permanent inactivation.[2][3] GSTP1-1 is a key enzyme in cellular detoxification and is often overexpressed in cancer cells, contributing to drug resistance. By irreversibly inhibiting GSTP1-1, this compound can enhance the efficacy of chemotherapeutic agents.[2][3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Many organic small molecule inhibitors exhibit poor aqueous solubility, and DMSO is a common solvent for their initial dissolution.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A3: This is a common issue with compounds that are highly soluble in DMSO but have low aqueous solubility. To prevent precipitation, it is recommended to make serial dilutions of your high-concentration DMSO stock in DMSO first, and then add the final, more diluted DMSO solution to your aqueous buffer or medium. This ensures that the final concentration of DMSO in your experiment is low (typically ≤ 0.1%) to minimize solvent effects on the assay while keeping the inhibitor in solution.
Q4: How should I store the solid compound and its stock solutions?
A4: The solid form of this compound should be stored at -20°C. Stock solutions in anhydrous DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability. For short-term storage, -20°C is also acceptable.
Q5: Is this compound stable in aqueous solutions?
A5: Sulfonyl fluorides, the reactive group in this inhibitor, can be susceptible to hydrolysis in aqueous buffers, especially at non-neutral pH. It is recommended to prepare fresh dilutions in aqueous buffers for each experiment and to minimize the time the compound spends in aqueous solution before being added to the assay.
Troubleshooting Guide
Issue 1: Poor Solubility or Precipitation
| Symptom | Possible Cause | Troubleshooting Steps |
| Inhibitor does not dissolve in the chosen solvent. | The inhibitor may have low solubility in that specific solvent. | 1. Confirm the recommended solvent is being used (e.g., DMSO).2. Gently warm the solution (not exceeding 40°C) and vortex or sonicate to aid dissolution.3. If using a solvent other than DMSO, check the literature for solubility data of similar compounds. |
| Precipitation occurs upon dilution into aqueous buffer or media. | The aqueous solubility limit of the inhibitor has been exceeded. The final concentration of DMSO is too low to maintain solubility. | 1. Prepare intermediate dilutions of the stock solution in DMSO before the final dilution into the aqueous buffer.2. Increase the final percentage of DMSO in the assay, ensuring it does not exceed a concentration that affects the biological system (typically <0.5-1%). Always include a vehicle control with the same final DMSO concentration.3. Consider using a surfactant like Tween-20 or Pluronic F-68 at a low concentration (e.g., 0.01%) in the final aqueous solution to improve solubility. |
| Cloudiness or precipitate observed in the stock solution upon storage. | The stock solution may have absorbed moisture, or the inhibitor may be unstable and degrading. | 1. Ensure anhydrous DMSO was used for preparing the stock solution.2. Store stock solutions in tightly sealed vials with desiccant.3. Prepare fresh stock solutions and aliquot into single-use vials to minimize exposure to air and moisture. |
Issue 2: Lack of Inhibitory Activity or Inconsistent Results
| Symptom | Possible Cause | Troubleshooting Steps |
| No or low inhibition of GSTP1-1 activity. | The inhibitor has degraded due to improper storage or handling. The inhibitor concentration is too low. | 1. Prepare a fresh stock solution from the solid compound.2. Verify the concentration of the stock solution if possible (e.g., by spectrophotometry if the molar absorptivity is known).3. Ensure the correct dilutions were made and that the final concentration in the assay is sufficient to inhibit the enzyme (the IC50 is 21 µM). |
| Inconsistent results between experiments. | Instability of the inhibitor in the aqueous assay buffer. Variability in incubation times. | 1. Prepare fresh dilutions of the inhibitor in the aqueous buffer immediately before each experiment.2. Standardize the pre-incubation time of the enzyme with the inhibitor to allow for the covalent reaction to occur. For irreversible inhibitors, the level of inhibition is time-dependent.3. Ensure consistent mixing upon addition of the inhibitor to the assay. |
| High background signal or interference in the assay. | The inhibitor itself may be interfering with the detection method (e.g., fluorescence quenching or absorbance). | 1. Run a control experiment with the inhibitor in the assay buffer without the enzyme to check for any intrinsic signal.2. If interference is observed, consider using an alternative assay format for detecting GSTP1-1 activity. |
Data Presentation
Table 1: Representative Solubility Data for a Typical Sulfonyl Fluoride-Based Irreversible Inhibitor *
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL (≥ 208 mM) | Recommended for stock solutions. |
| Ethanol | ~5 mg/mL (~21 mM) | Can be used as an alternative solvent, but may have lower solubility. |
| PBS (pH 7.4) | < 0.1 mg/mL (< 0.4 mM) | Low aqueous solubility is expected. |
*Disclaimer: Specific quantitative solubility data for this compound (compound 6b) is not publicly available. This table provides representative data based on the general properties of similar small molecule inhibitors. Actual solubility may vary.
Table 2: Representative Stability Profile for a Typical Sulfonyl Fluoride-Based Irreversible Inhibitor *
| Condition | Stability | Recommendation |
| Solid | Stable for at least 1 year at -20°C. | Store desiccated and protected from light. |
| DMSO Stock Solution (-80°C) | Stable for at least 6 months. | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO. |
| Aqueous Buffer (pH 7.4, RT) | Limited stability, potential for hydrolysis. | Prepare fresh for each experiment and use within a few hours. |
| Freeze-Thaw Cycles (in DMSO) | May lead to degradation and precipitation. | It is recommended to aliquot stock solutions to avoid more than 1-2 freeze-thaw cycles. |
*Disclaimer: Specific quantitative stability data for this compound (compound 6b) is not publicly available. This table provides a general stability profile based on the chemical nature of sulfonyl fluorides. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh a desired amount of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex the solution for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -80°C.
Protocol 2: Assessment of Aqueous Solubility (Kinetic Solubility Assay)
-
Serial Dilution: Prepare a series of dilutions of the DMSO stock solution in DMSO (e.g., from 10 mM down to 0.1 mM).
-
Dilution in Aqueous Buffer: Add a small, fixed volume of each DMSO dilution to a larger volume of the aqueous buffer of choice (e.g., PBS, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept constant and low (e.g., 1%).
-
Equilibration: Shake the plate for 1-2 hours at room temperature.
-
Measurement: Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Determination of Solubility: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the vehicle control (buffer with the same concentration of DMSO).
Protocol 3: Assessment of Stability in Aqueous Buffer
-
Sample Preparation: Prepare a solution of the inhibitor in the aqueous buffer of interest at a known concentration.
-
Incubation: Incubate the solution at a specific temperature (e.g., room temperature or 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the concentration of the intact inhibitor in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the percentage of the remaining inhibitor against time to determine its stability profile and half-life under the tested conditions.
Visualizations
Caption: GSTP1-1 signaling pathway and mechanism of action of its inhibitor.
Caption: Experimental workflow for preparing inhibitor solutions.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Optimizing GSTP1-1 Inhibitor 1 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GSTP1-1 inhibitor 1 in cell culture experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate the effective application of this inhibitor.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound, providing potential causes and solutions in a question-and-answer format.
Question: I am not observing the expected cytotoxic or apoptotic effect of this compound on my cancer cell line. What could be the reason?
Answer:
Several factors could contribute to a lack of efficacy. Consider the following:
-
Suboptimal Concentration: The concentration of the inhibitor may be too low. This compound has a reported IC50 of 21 µM for its enzymatic activity.[1] However, the effective concentration for inducing cell death can vary significantly between cell lines. It is recommended to perform a dose-response experiment, testing a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific cell line.
-
Incubation Time: As an irreversible inhibitor, the effect of this compound is time-dependent. A longer incubation period may be required to observe a significant biological response. Consider extending the treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Line Specificity: The expression levels of GSTP1-1 can vary between different cancer cell lines, influencing their sensitivity to the inhibitor.[2][3] It is advisable to confirm the expression of GSTP1-1 in your cell line of interest via techniques like Western blotting.
-
Inhibitor Instability: Like many small molecules, this compound may have limited stability in cell culture media. Prepare fresh stock solutions and dilute them into the media immediately before use. For long-term experiments, consider replenishing the media with a fresh inhibitor at regular intervals.
Question: I am observing high levels of cell death even at low concentrations of the inhibitor, suggesting off-target toxicity. How can I address this?
Answer:
Off-target effects are a common concern with small molecule inhibitors. Here are some strategies to mitigate this issue:
-
Lowest Effective Concentration: Once the optimal concentration range is determined through a dose-response experiment, use the lowest concentration that elicits the desired biological effect to minimize off-target toxicity.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle control (cells treated with the solvent alone) to assess any solvent-induced toxicity.
-
Selective Inhibitors: If off-target effects remain a concern, consider using other, more selective GSTP1-1 inhibitors as controls to confirm that the observed phenotype is due to the inhibition of GSTP1-1.
Question: The results of my experiments with this compound are inconsistent between replicates. What are the potential sources of variability?
Answer:
Inconsistent results can arise from several experimental factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.
-
Cell Seeding Density: Variations in the initial number of cells seeded can lead to differences in their response to the inhibitor. Maintain a consistent seeding density across all wells and experiments.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.
-
Inhibitor Preparation: Prepare a single batch of inhibitor stock solution for a set of experiments to minimize variability between experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an irreversible inhibitor of Glutathione S-transferase pi 1 (GSTP1-1).[1] It forms a covalent bond with the enzyme, leading to its permanent inactivation.[4] GSTP1-1 is an enzyme involved in cellular detoxification by conjugating glutathione to various toxic compounds. In cancer cells, GSTP1-1 is often overexpressed and plays a role in drug resistance and the regulation of signaling pathways involved in cell survival and apoptosis, such as the JNK pathway.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in an anhydrous solvent like DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C. When preparing working solutions, dilute the stock solution in pre-warmed cell culture medium and use it immediately.
Q3: What is the recommended starting concentration for my cell culture experiments?
A3: A good starting point is to test a range of concentrations around the reported enzymatic IC50 of 21 µM. A typical dose-response experiment might include concentrations from 1 µM to 100 µM. The optimal concentration will depend on your cell line and the specific biological endpoint you are measuring.
Q4: How does the irreversible nature of this inhibitor affect my experimental design?
A4: Since this compound is an irreversible inhibitor, its effect is cumulative over time. This means that even after the inhibitor is removed from the medium, its effect on the cells will persist because the target enzyme is permanently inactivated. This is an important consideration for washout experiments. The recovery of enzyme activity will depend on the synthesis of new GSTP1-1 protein.
Q5: What are the downstream effects of inhibiting GSTP1-1?
A5: Inhibition of GSTP1-1 can lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in promoting apoptosis. Under normal conditions, GSTP1-1 can bind to and inhibit JNK. By inhibiting GSTP1-1, this interaction is disrupted, leading to JNK activation and subsequent apoptosis. GSTP1-1 inhibition has also been shown to affect the cell cycle.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| Enzymatic IC50 | 21 µM | Purified GSTP1-1 enzyme | |
| Cytotoxicity CC50 | Not specified for this compound. Other GSTP1 inhibitors show CC50 values in the µM range in various cancer cell lines. | Cancer cell lines |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
Materials:
-
Cells of interest
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Caspase-3/7 Activity Assay (Luminescent Assay)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Cells of interest
-
This compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Reagent
Procedure:
-
Seed cells in a white-walled 96-well plate at a suitable density and treat with this compound as described for the MTT assay.
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizations
GSTP1-1 Signaling Pathway and Inhibition
Caption: GSTP1-1 inhibition disrupts JNK signaling, leading to apoptosis.
Experimental Workflow for Optimizing Inhibitor Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Troubleshooting Logic for Lack of Inhibitor Effect
Caption: A decision tree for troubleshooting experiments with this compound.
References
troubleshooting GSTP1-1 inhibitor 1 precipitation in media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of GSTP1-1 inhibitors in cell culture, with a focus on addressing compound precipitation in media.
Frequently Asked Questions (FAQs)
Q1: My GSTP1-1 inhibitor precipitated immediately after I added it to my cell culture media. What is the most common cause of this?
This is a frequent issue encountered when working with poorly water-soluble small molecule inhibitors. The most common cause is the inhibitor's low solubility in aqueous solutions like cell culture media. When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into the aqueous media, the inhibitor's concentration may exceed its solubility limit, causing it to precipitate out of the solution.
Q2: What is the maximum concentration of DMSO I can use in my cell culture experiment without causing significant toxicity?
While cell line dependent, a general guideline is to keep the final concentration of DMSO in the culture media below 0.5% (v/v). Many cell lines can tolerate up to 1%, but this should be validated for your specific cell line and experimental duration. It is crucial to run a vehicle control (media with the same final concentration of DMSO) to account for any solvent effects.
Q3: Can I dissolve my GSTP1-1 inhibitor directly in PBS or media instead of DMSO?
This is generally not recommended for hydrophobic compounds. Most small molecule inhibitors have very low solubility in purely aqueous solutions like PBS or media. Attempting to dissolve them directly will likely result in poor dissolution and inaccurate final concentrations. An organic solvent is typically required to create a high-concentration, stable stock solution first.
Q4: How should I properly store my GSTP1-1 inhibitor stock solution?
For long-term stability, stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C, protected from light. Before use, an aliquot should be thawed completely and vortexed gently to ensure a homogenous solution.
Troubleshooting Guide: Precipitation Issues
Problem: Inhibitor Precipitates During Dilution into Media
This is the most common challenge. The table below provides hypothetical solubility data for a typical GSTP1-1 inhibitor, "GSTP1-1i-1," to illustrate the importance of solvent choice.
Table 1: Hypothetical Solubility of GSTP1-1i-1 in Various Solvents
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL (≥ 100 mM) | Recommended for primary stock solution. |
| Ethanol | ~10 mg/mL (~20 mM) | Can be used, but lower solubility. |
| PBS (pH 7.2) | < 0.01 mg/mL (< 0.02 µM) | Essentially insoluble. |
| DMEM + 10% FBS | < 0.1 mg/mL (< 0.2 µM) | Serum proteins may slightly improve solubility, but it remains very low. |
Recommended Protocol for Preparing Working Solutions
This protocol is designed to minimize precipitation when diluting a hydrophobic inhibitor for cell culture use.
Experimental Protocol: Serial Dilution for Cell Culture
-
Prepare a High-Concentration Stock: Dissolve the GSTP1-1 inhibitor in 100% DMSO to create a high-concentration primary stock solution (e.g., 50 mM). Ensure it is fully dissolved by vortexing.
-
Create an Intermediate Dilution: Serially dilute the primary stock in 100% DMSO to create an intermediate stock that is 1000x the final desired concentration. For example, to achieve a final concentration of 10 µM, create a 10 mM intermediate stock in DMSO.
-
Warm the Media: Gently warm your cell culture media to 37°C. This can sometimes help with solubility.
-
Final Dilution (Critical Step): While gently vortexing or swirling the warm media, add the 1000x intermediate stock drop-by-drop. This rapid mixing is crucial to prevent localized high concentrations that lead to precipitation. The final DMSO concentration will be 0.1%.
-
Visual Inspection: After dilution, visually inspect the media for any signs of precipitation (cloudiness, particles). If the solution is clear, it is ready for use.
Below is a workflow diagram illustrating this protocol.
Troubleshooting Decision Tree
If you continue to experience precipitation, use the following decision tree to diagnose and solve the issue.
Context: GSTP1-1 Signaling
Glutathione S-transferase P1-1 (GSTP1-1) is a key enzyme involved in cellular detoxification by conjugating reduced glutathione (GSH) to various electrophilic compounds. In many cancer cells, GSTP1-1 is overexpressed and can contribute to drug resistance. It also plays a role in regulating signaling pathways by interacting with proteins like JNK. Inhibiting GSTP1-1 can therefore sensitize cancer cells to chemotherapy.
Technical Support Center: Addressing GSTP1-1 Inhibitor 1 Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of GSTP1-1 Inhibitor 1 in solution. This compound is a covalent inhibitor, and its stability is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over time. What could be the cause?
A1: Loss of activity is a common issue with covalent inhibitors like this compound and is often due to its degradation in solution. The primary cause is the hydrolysis of the reactive sulfonyl fluoride warhead, which is susceptible to reaction with nucleophiles, including water. This hydrolysis renders the inhibitor incapable of forming a covalent bond with its target, GSTP1-1. Other factors that can contribute to degradation include exposure to light, high temperatures, and inappropriate pH conditions.
Q2: I observe a precipitate in my stock solution of this compound after thawing. What should I do?
A2: Precipitation upon thawing can occur if the inhibitor's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for long-term storage. It is recommended to warm the solution gently to room temperature and vortex thoroughly to redissolve the compound. If precipitation persists, consider preparing a fresh stock solution. To prevent this, it is advisable to store the inhibitor in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the recommended solvents for preparing and storing this compound stock solutions?
A3: For initial stock solutions, a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is recommended. These solvents minimize the presence of water, which can contribute to the hydrolysis of the sulfonyl fluoride group. When preparing aqueous working solutions, it is crucial to minimize the time the inhibitor spends in the aqueous buffer before use.
Q4: How does pH affect the stability of this compound?
A4: The stability of sulfonyl fluorides is pH-dependent.[1] Generally, their rate of hydrolysis increases with higher pH (alkaline conditions).[1] Therefore, it is recommended to prepare working solutions in buffers with a pH that is optimal for your experiment but as close to neutral as possible. If your assay requires a high pH, the inhibitor solution should be prepared immediately before use.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected inhibition in my assay.
Possible Cause 1: Degradation of the inhibitor in the stock solution.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C.
-
Before use, thaw a fresh aliquot and use it immediately to prepare the working solution.
-
Perform a quality control check on a new batch of the inhibitor to confirm its potency.
-
Possible Cause 2: Rapid degradation of the inhibitor in the aqueous assay buffer.
-
Troubleshooting Steps:
-
Minimize the pre-incubation time of the inhibitor in the aqueous buffer before adding it to the assay.
-
Consider preparing the final dilution of the inhibitor directly in the assay plate just before starting the experiment.
-
If the assay protocol allows, lower the pH of the assay buffer to a range where the inhibitor is more stable, while ensuring it does not affect the biological system.
-
Perform a time-course experiment to assess the stability of the inhibitor in your specific assay buffer (see Experimental Protocols section).
-
Issue: Variability between experimental replicates.
Possible Cause: Inconsistent handling and preparation of the inhibitor solution.
-
Troubleshooting Steps:
-
Ensure that the same protocol for preparing and handling the inhibitor solution is followed for all replicates.
-
Use calibrated pipettes to ensure accurate dilutions.
-
Vortex the stock and working solutions thoroughly before each use to ensure homogeneity.
-
Prepare a master mix of the inhibitor solution for all replicates to minimize pipetting errors.
-
Data Presentation
Table 1: Recommended Solvents and Storage Conditions for this compound
| Solvent | Recommended Use | Storage Temperature | Notes |
| Anhydrous DMSO | Stock Solution (≥10 mM) | -80°C | Store in small aliquots to avoid freeze-thaw cycles. Use a desiccator for long-term storage of the solid compound. |
| Anhydrous DMF | Stock Solution (≥10 mM) | -80°C | An alternative to DMSO. Ensure it is of high purity and anhydrous. |
| Aqueous Buffers | Working Solutions | Use Immediately | Prepare fresh from a DMSO stock just before the experiment. Stability is pH and temperature-dependent. |
Table 2: Estimated Stability of Aryl Sulfonyl Fluorides (as a proxy for this compound) in Aqueous Solution
Disclaimer: The following data is based on the general stability of aryl sulfonyl fluorides and may not be exact for this compound. It is intended to provide a qualitative guide. Experimental verification is highly recommended.
| Condition | Estimated Half-life | Reference |
| pH 7.4, 25°C | Minutes to Hours | [2] |
| pH 8.0, 25°C | Shorter (faster degradation) | [2] |
| pH 6.5, 25°C | Longer (slower degradation) | [1] |
| Presence of nucleophiles (e.g., high concentrations of thiols) | Shorter (faster degradation) | N/A |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Buffer using LC-MS
Objective: To determine the rate of degradation of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
LC-MS system with a C18 column
-
Quenching solution (e.g., 1% formic acid in acetonitrile)
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest at the desired temperature (e.g., 25°C or 37°C).
-
Immediately after dilution (t=0), take an aliquot of the solution and quench it by diluting it 1:10 in the quenching solution.
-
Incubate the remaining solution at the chosen temperature.
-
At various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take aliquots and quench them in the same manner.
-
Analyze the quenched samples by LC-MS. Monitor the peak area of the intact this compound and any potential degradation products.
-
Plot the percentage of remaining intact inhibitor against time to determine the degradation kinetics and half-life.
Protocol 2: Functional Assay to Determine the Time-Dependent Loss of Inhibitory Activity
Objective: To assess the functional stability of this compound by measuring its ability to inhibit GSTP1-1 activity after incubation in an aqueous buffer.
Materials:
-
This compound
-
Recombinant GSTP1-1 enzyme
-
GSTP1-1 substrates (e.g., CDNB and GSH)
-
Aqueous assay buffer
-
Plate reader capable of measuring absorbance at 340 nm
Methodology:
-
Prepare a working solution of this compound in the assay buffer at a concentration that gives approximately 80-90% inhibition.
-
Incubate this solution at the desired temperature.
-
At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h), take an aliquot of the inhibitor solution and add it to the GSTP1-1 enzyme.
-
After a short pre-incubation of the enzyme and inhibitor, initiate the reaction by adding the substrates.
-
Measure the reaction rate by monitoring the increase in absorbance at 340 nm.
-
Plot the percentage of inhibition against the pre-incubation time of the inhibitor in the buffer to determine the functional half-life.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathway of this compound.
References
overcoming high intracellular glutathione levels in GSTP1-1 inhibition assays
<
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with high intracellular glutathione (GSH) levels during Glutathione S-transferase P1-1 (GSTP1-1) inhibition assays.
Frequently Asked Questions (FAQs)
Q1: Why do my GSTP1-1 inhibitors show significantly lower potency in cell-based assays compared to biochemical (cell-free) assays?
A1: This is a common and expected challenge. The primary reason is the high intracellular concentration of glutathione (GSH), the co-substrate for GSTP1-1. In most cell types, intracellular GSH is present in the millimolar range (1-10 mM), whereas your inhibitor is likely tested at micromolar or nanomolar concentrations.[1][2][3] This vast excess of the natural substrate (GSH) creates a highly competitive environment, making it difficult for the inhibitor to bind to GSTP1-1 effectively. In contrast, biochemical assays are typically performed with GSH concentrations at or near the enzyme's Michaelis constant (Km), which does not reflect the physiological reality inside a cell.
Q2: What are the main strategies to overcome the high intracellular GSH problem?
A2: There are two primary strategies to address this issue:
-
Reduce Intracellular GSH Levels: The most direct approach is to deplete intracellular GSH pools using a pharmacological agent before or during inhibitor treatment. This lowers the concentration of the competing substrate, allowing your inhibitor a better chance to bind to GSTP1-1.
-
Develop More Potent or Different-Mechanism Inhibitors: The alternative is to discover or engineer inhibitors that can effectively compete with millimolar concentrations of GSH. This includes compounds with very high affinity (low Ki), irreversible inhibitors, or compounds that work through non-competitive or allosteric mechanisms.[4][5] Some novel inhibitors may not be affected by fluctuations in cellular GSH levels.
Q3: What is the most common method for depleting intracellular GSH?
A3: The most widely used method is treatment with L-buthionine-S,R-sulfoximine (BSO) . BSO is a specific and irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH synthesis. By blocking the production of new GSH, cellular levels are depleted through natural consumption and efflux.
Q4: How do I perform BSO treatment without inducing significant cytotoxicity?
A4: Optimizing BSO treatment is critical to ensure that observed effects are due to GSTP1-1 inhibition and not off-target toxicity from GSH depletion. You must perform a dose-response and time-course experiment for your specific cell line. The goal is to find a BSO concentration and incubation time that maximally depletes GSH while maintaining high cell viability (>90%). Pre-treatment with BSO before and during inhibitor exposure is often the most effective approach.
Q5: How can I verify that my BSO treatment has successfully depleted GSH levels?
A5: You should always experimentally measure intracellular GSH levels after BSO treatment. Common methods include:
-
Biochemical Assays: Using cell lysates with reagents like DTNB (Ellman's reagent) in a glutathione reductase-based recycling assay.
-
Fluorescent Probes: Using live-cell imaging or flow cytometry with GSH-specific fluorescent probes like ThiolTracker™ or RealThiol (RT).
-
LC-MS/MS: A highly sensitive and quantitative method for measuring GSH and its oxidized form (GSSG) in cell lysates.
Q6: Could GSH depletion itself be affecting my cells and confounding my results?
A6: Yes. GSH is a master antioxidant and is crucial for maintaining cellular redox homeostasis. Its depletion can lead to increased reactive oxygen species (ROS), oxidative stress, and potentially trigger cell death pathways independent of your GSTP1-1 inhibitor. Therefore, it is essential to include the following controls in your experiments:
-
Cells + Vehicle
-
Cells + GSTP1-1 Inhibitor alone
-
Cells + BSO alone
-
Cells + BSO + GSTP1-1 Inhibitor
By comparing the "BSO alone" group to the "BSO + Inhibitor" group, you can isolate the specific effect of your inhibitor in a GSH-depleted environment.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| No inhibitor activity in cells, but potent in biochemical assay. | High intracellular GSH outcompeting the inhibitor. | 1. Implement a GSH depletion protocol using BSO (see Protocol 1).2. Verify GSH depletion (80-95%) using a quantitative assay.3. Increase the concentration of your inhibitor. |
| High toxicity observed in "BSO + Inhibitor" treated cells. | BSO treatment itself is causing cytotoxicity, or there is a synergistic toxic effect. | 1. Re-optimize BSO concentration and incubation time to ensure >90% viability in the "BSO alone" control.2. Perform a full dose-response matrix of BSO and your inhibitor to check for synergistic toxicity.3. Measure ROS levels to determine if excessive oxidative stress is the cause of death. |
| Inconsistent results between experiments. | Variability in GSH depletion efficiency or cell health. | 1. Ensure consistent cell passage number and seeding density.2. Prepare fresh BSO solutions for each experiment.3. Always measure GSH levels for each experiment to confirm consistent depletion. |
| Inhibitor works in some cell lines but not others, even after BSO treatment. | Cell line-specific differences in GSTP1-1 expression, inhibitor uptake/efflux, or compensatory pathways. | 1. Confirm GSTP1-1 expression levels in all cell lines via Western Blot or ELISA.2. Investigate if your inhibitor is a substrate for efflux pumps (e.g., MRPs) that may be highly expressed in the non-responsive cell line. |
Key Experimental Protocols
Protocol 1: Intracellular Glutathione (GSH) Depletion using BSO
This protocol provides a general framework. It must be optimized for your specific cell line.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
L-buthionine-S,R-sulfoximine (BSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
GSH quantification assay kit
-
-
Optimization of BSO Treatment: a. Seed cells in 96-well plates at their optimal density and allow them to adhere overnight. b. Prepare a serial dilution of BSO in complete medium (e.g., 0, 25, 50, 100, 250, 500, 1000 µM). c. Replace the medium in the wells with the BSO-containing medium. d. Incubate for different time points (e.g., 24, 48, 72 hours). e. At each time point, measure cell viability for one set of plates and quantify intracellular GSH levels for a parallel set of plates. f. Analysis: Choose the BSO concentration and incubation time that results in >80% GSH depletion while maintaining >90% cell viability. A 24-hour incubation is often a good starting point.
-
GSH Depletion for Inhibition Assay: a. Seed cells for your experiment (e.g., in 96-well plates). b. After overnight adherence, treat the cells with the optimized concentration of BSO for the optimized duration. c. After the BSO pre-treatment period, add your GSTP1-1 inhibitor directly to the BSO-containing medium for the desired inhibitor treatment time. d. Proceed with your endpoint assay (e.g., cell viability, apoptosis assay).
Protocol 2: Cell-Based GSTP1-1 Activity Assay
This assay measures the enzymatic activity of GSTP1-1 within intact or recently lysed cells, often using a fluorogenic substrate.
-
Materials:
-
Cells treated with inhibitors and/or BSO as described above.
-
GSTP1-1 specific fluorogenic substrate (e.g., CellFluor™ GSTP1).
-
A standard GST substrate like 1-chloro-2,4-dinitrobenzene (CDNB) for lysate assays.
-
Cell lysis buffer (if not using an intact-cell probe).
-
MRP transporter inhibitor (e.g., MK571), if needed, to prevent efflux of the fluorescent product.
-
Microplate reader (fluorescence or absorbance).
-
-
Procedure (using a live-cell probe): a. Culture and treat cells with inhibitors/BSO in a black, clear-bottom 96-well plate. b. Wash the cells gently with warm PBS or serum-free medium. c. Add the fluorogenic GSTP1-1 probe (e.g., 2.5 µM CellFluor™ GSTP1) and an MRP inhibitor (if required, e.g., 10 µM MK571) to each well. d. Incubate for the recommended time (e.g., 15-30 minutes) at 37°C. e. Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em: 496 nm/520 nm). f. Analysis: A decrease in fluorescence in inhibitor-treated wells compared to control wells indicates inhibition of GSTP1-1 activity.
Data and Visualization
Quantitative Data Summary
Table 1: Typical Intracellular GSH Concentrations in Mammalian Cells
| Cell Type | GSH Concentration (mM) | Reference |
| Various Cell Lines | 1 - 10 mM | |
| HeLa Cells | ~7 mM | |
| NIH-3T3 | 3.5 ± 0.5 mM | |
| HEK293T | 5.6 ± 1.1 mM |
Table 2: Example BSO Treatment Conditions for GSH Depletion
| Cell Line | BSO Concentration | Incubation Time | % GSH Depletion | Reference |
| HepG2 | 0.5 mM | 24 hours | ~80% | |
| RIF/MCA Tumors (in vivo) | 10 mM in drinking water | 48-72 hours | 80-95% | |
| HT-29 (Human Colon) | (Not specified) | >12 hours | >97% | |
| EJM Tumors (in vivo) | 10 mM in drinking water | 2 days | ~79% |
Diagrams and Workflows
Caption: The competitive role of GSH in GSTP1-1 mediated detoxification.
Caption: Experimental workflow for screening GSTP1-1 inhibitors with GSH depletion.
Caption: A troubleshooting decision tree for low inhibitor potency in cells.
References
- 1. Quantitative Imaging of Glutathione in Live Cells Using a Reversible Reaction-Based Ratiometric Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Monitoring of the Level and Activity of Intracellular Glutathione in Live Cells at Atomic Resolution by 19F-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular glutathione pools are heterogeneously concentrated - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Technical Support Center: Enhancing Cell Permeability of GSTP1-1 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the cell permeability of Glutathione S-transferase P1-1 (GSTP1-1) inhibitors.
Section 1: Troubleshooting Guides & FAQs
This section addresses common issues encountered during the development and experimental evaluation of GSTP1-1 inhibitors.
FAQs
Q1: My GSTP1-1 inhibitor is highly potent in biochemical assays but shows significantly lower activity in cell-based assays. What is the likely cause?
A: A significant discrepancy between biochemical and cellular assay results often points towards poor cell permeability.[1][2] The inhibitor may not be effectively crossing the cell membrane to engage with its intracellular target, GSTP1-1. Other contributing factors could include rapid efflux of the compound by cellular transporters or intracellular metabolic degradation.[2] To diagnose the issue, it is crucial to perform in vitro permeability assays and evaluate the compound's susceptibility to efflux pumps.[1][2]
Q2: How can I experimentally assess the cell permeability of my GSTP1-1 inhibitor?
A: Several established in vitro methods can be used to determine the permeability of your compound. The most common assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane. It is useful for early-stage screening to rank compounds based on their lipophilicity and ability to cross a simple lipid barrier.
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of differentiated Caco-2 cells, which form tight junctions and express various transporters, thus mimicking the human intestinal epithelium. It provides a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux.
Q3: My inhibitor shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What does this suggest?
A: This discrepancy strongly indicates that your compound is likely a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which are present in Caco-2 cells but not in the artificial membrane of the PAMPA assay. The Caco-2 assay can confirm this if the permeability from the basolateral to the apical side is significantly higher than from the apical to the basolateral side (an efflux ratio >2).
Troubleshooting
Issue 1: Low compound recovery in permeability assays.
-
Possible Cause: Poor aqueous solubility, non-specific binding to assay plates, or cellular metabolism (in the case of Caco-2 assays).
-
Troubleshooting Steps:
-
Assess Solubility: Determine the kinetic and thermodynamic solubility of your compound in the assay buffer. If solubility is low, consider reducing the test concentration.
-
Use Low-Binding Plates: To mitigate non-specific binding, use commercially available low-adsorption microplates.
-
Analyze for Metabolites: In Caco-2 assays, use LC-MS/MS to check for the presence of metabolites in the donor and receiver compartments.
-
Issue 2: High variability between replicate wells in permeability assays.
-
Possible Cause: Inconsistent cell monolayer integrity in Caco-2 assays, improper coating of the artificial membrane in PAMPA, or pipetting errors.
-
Troubleshooting Steps:
-
Monitor Monolayer Integrity: For Caco-2 assays, measure the transepithelial electrical resistance (TEER) of the cell monolayer before and after the experiment. A significant drop in TEER indicates compromised integrity. The integrity can also be checked using a fluorescent marker like Lucifer yellow.
-
Ensure Proper Membrane Coating: In PAMPA, ensure a consistent and even coating of the lipid solution on the filter plate.
-
Refine Pipetting Technique: Use calibrated pipettes and ensure careful and consistent addition and removal of solutions.
-
Section 2: Strategies to Improve Cell Permeability
Several medicinal chemistry and formulation strategies can be employed to enhance the cellular uptake of GSTP1-1 inhibitors.
-
Prodrug Approach: A common strategy is to mask polar functional groups with lipophilic moieties that can be cleaved intracellularly by enzymes to release the active inhibitor. For example, ester prodrugs can be synthesized to improve the permeability of compounds containing carboxylic acid or hydroxyl groups.
-
Structural Modification:
-
Reduce Polarity: Decrease the polar surface area (PSA) and the number of hydrogen bond donors and acceptors.
-
Optimize Lipophilicity: Aim for a logP value generally between 1 and 3, which is often optimal for passive diffusion.
-
Introduce Intramolecular Hydrogen Bonds: This can shield polar groups and reduce the energy required for the compound to enter the lipid membrane.
-
-
Formulation Strategies:
-
Nanoparticle-Based Delivery: Encapsulating the inhibitor in nanoparticles can protect it from degradation and facilitate its entry into cells.
-
The following table summarizes the potential impact of these strategies on permeability parameters.
| Strategy | Apparent Permeability (Papp) in PAMPA | Apparent Permeability (Papp) in Caco-2 | Efflux Ratio (B-A/A-B) in Caco-2 |
| Prodrug (Esterification) | Increased | Increased | Likely Unchanged |
| Reduce Polar Surface Area | Increased | Increased | Likely Unchanged |
| Optimize Lipophilicity (LogP 1-3) | Increased | Increased | Likely Unchanged |
| Co-administration with Efflux Inhibitor | Unchanged | Increased | Decreased |
| Nanoparticle Formulation | Not Applicable | Increased | Potentially Decreased |
Section 3: Experimental Protocols
Detailed methodologies for key assays are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
This protocol is adapted from standard PAMPA procedures.
-
Preparation of the Artificial Membrane:
-
Prepare a solution of a lipid (e.g., 2% lecithin in dodecane).
-
Coat the filter of a 96-well filter plate with a small volume (e.g., 5 µL) of the lipid solution.
-
Allow the solvent to evaporate, leaving a lipid layer that forms the artificial membrane.
-
-
Preparation of Donor and Acceptor Solutions:
-
Dissolve the test compound in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 100-200 µM. This is the donor solution.
-
Fill the wells of a 96-well acceptor plate with the same buffer, which may contain a small percentage of a solubilizing agent like DMSO.
-
-
Permeability Measurement:
-
Place the filter plate (with the artificial membrane) onto the acceptor plate.
-
Add the donor solution containing the test compound to the wells of the filter plate.
-
Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Calculation of Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0))) Where:
-
V_D is the volume of the donor well.
-
V_A is the volume of the acceptor well.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
C_A(t) is the concentration of the compound in the acceptor well at time t.
-
C_D(0) is the initial concentration of the compound in the donor well.
-
-
Caco-2 Permeability Assay Protocol
This protocol outlines the general steps for conducting a Caco-2 permeability assay.
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in appropriate media.
-
Seed the cells onto permeable supports (e.g., Transwell® inserts) and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of the Caco-2 cell monolayer. TEER values should be above a predetermined threshold (e.g., ≥ 200 Ω·cm²) to ensure the integrity of the tight junctions.
-
-
Permeability Experiment (Apical to Basolateral - A-B):
-
Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral chambers for analysis.
-
-
Permeability Experiment (Basolateral to Apical - B-A) for Efflux Assessment:
-
Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Quantification and Calculation:
-
Analyze the concentration of the compound in the samples using LC-MS/MS.
-
Calculate the Papp value for both directions.
-
The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.
-
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular environment.
-
Cell Treatment:
-
Treat intact cells with the GSTP1-1 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells to allow for compound uptake and target engagement.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. This creates a temperature gradient to determine the melting point of the protein.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells to release the proteins. This can be done by freeze-thaw cycles or by adding a lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed to pellet the aggregated proteins.
-
-
Detection of Soluble GSTP1-1:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble GSTP1-1 at each temperature point using methods like Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble GSTP1-1 as a function of temperature. The binding of the inhibitor should stabilize the protein, resulting in a shift of the melting curve to a higher temperature compared to the vehicle-treated control.
-
Section 4: Visualizations
Signaling Pathway of GSTP1-1
GSTP1-1 is involved in cellular detoxification and the regulation of signaling pathways, including the MAP kinase pathway. It can inhibit JNK signaling by direct interaction.
Caption: GSTP1-1 inhibits the JNK signaling pathway.
Experimental Workflow for Caco-2 Permeability Assay
The workflow below illustrates the key steps in assessing compound permeability and efflux using the Caco-2 cell model.
Caption: Workflow of the Caco-2 permeability assay.
Logical Relationship of Permeability Improvement Strategies
This diagram shows the decision-making process for improving the cell permeability of a lead compound.
Caption: Strategies for improving inhibitor permeability.
References
Technical Support Center: Development of Isoform-Selective GSTP1 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the development of isoform-selective GSTP1 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing isoform-selective GSTP1 inhibitors?
A1: The main challenges stem from the structural similarities among glutathione S-transferase (GST) isoforms. Key difficulties include:
-
High Active Site Homology: The active site, comprising the G-site (glutathione binding) and the H-site (electrophilic substrate binding), is highly conserved across different GST isoforms, particularly within the same class (e.g., Alpha, Mu, Pi). This makes it difficult to design inhibitors that selectively bind to GSTP1 without affecting other isoforms like GSTA1 and GSTM1.[1]
-
Enzyme Flexibility: The active site of GSTP1 is known to be flexible, adopting different conformations upon ligand binding.[1] This plasticity can complicate structure-based drug design and lead to inhibitors that also fit into the active sites of other GSTs.
-
Lack of Specificity of Current Inhibitors: Many existing GSTP1 inhibitors show a broad range of activity against other GST isoforms, which can lead to off-target effects and potential toxicity in clinical applications.[1][2]
Q2: My lead compound shows potent inhibition of GSTP1 in an enzymatic assay but has low efficacy in cell-based assays. What could be the reason?
A2: This is a common issue that can be attributed to several factors:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target, GSTP1.
-
Cellular Efflux: The compound could be a substrate for efflux pumps, such as P-glycoprotein, which actively transport it out of the cell.
-
Intracellular Metabolism: The compound may be rapidly metabolized into an inactive form within the cell.
-
High Intracellular Glutathione Concentration: The high physiological concentration of glutathione (GSH) inside cells can outcompete inhibitors that target the G-site.
-
Non-catalytic Functions of GSTP1: In a cellular context, GSTP1 is involved in protein-protein interactions, such as the inhibition of JNK signaling.[3] An inhibitor that only blocks the catalytic site may not affect these non-catalytic, pro-survival functions.
Q3: I am observing high background noise or inconsistent results in my GSTP1 enzymatic assay using 1-chloro-2,4-dinitrobenzene (CDNB). What are the potential causes and solutions?
A3: High background and variability in the CDNB assay can arise from several sources. Here are some troubleshooting tips:
-
Spontaneous Conjugation: CDNB can spontaneously (non-enzymatically) conjugate with GSH, leading to a high background signal.
-
Solution: Always include a no-enzyme control (blank) containing all reaction components except GSTP1. Subtract the rate of the blank reaction from the rate of the enzyme-catalyzed reaction.
-
-
Substrate and Enzyme Stability: CDNB and GSH solutions can degrade over time. The enzymatic activity of GSTP1 can also be affected by storage and handling.
-
Solution: Prepare fresh substrate solutions daily. Ensure the enzyme is properly stored and handled on ice.
-
-
Inhibitor Precipitation: The test compound may not be fully soluble in the assay buffer, leading to light scattering and inaccurate absorbance readings.
-
Solution: Visually inspect the wells for any precipitation. Determine the maximum tolerable concentration of the solvent (e.g., DMSO) in the assay.
-
-
Pipetting Errors: Inconsistent volumes of enzyme, substrates, or inhibitor will lead to variability.
-
Solution: Use calibrated pipettes and consider using a multichannel pipette for adding reagents to a 96-well plate to ensure consistency.
-
Q4: How does the GSTP1 I105V polymorphism affect inhibitor binding and efficacy?
A4: The I105V polymorphism is a common single nucleotide polymorphism (SNP) in the GSTP1 gene that results in an isoleucine to valine substitution at codon 105. This residue is located in the H-site of the enzyme. This change can alter the enzyme's catalytic activity and its affinity for certain inhibitors. For instance, studies have shown that the I105V mutation can decrease the binding affinity of inhibitors like ethacrynic acid, potentially leading to reduced anticancer activity in cells expressing the Val105 variant. Therefore, it is crucial to consider the GSTP1 genotype of cancer cells or patient populations when developing and evaluating GSTP1 inhibitors.
Troubleshooting Guides
Guide 1: Optimizing the GSTP1 Inhibition Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance | Spontaneous reaction of CDNB with GSH. | Include a no-enzyme control for each inhibitor concentration and subtract the background rate. |
| Contaminated reagents or buffer. | Prepare fresh buffers and substrate solutions. | |
| Low signal-to-noise ratio | Suboptimal substrate concentrations. | Determine the Michaelis-Menten constant (Km) for CDNB and GSH and use concentrations around the Km value. |
| Low enzyme activity. | Increase the enzyme concentration. Ensure the enzyme has not lost activity due to improper storage. | |
| Irreproducible IC50 values | Inconsistent incubation times. | Use a consistent pre-incubation time for the enzyme and inhibitor before adding the substrate. |
| Pipetting inaccuracies. | Calibrate pipettes regularly. Use automated liquid handlers for high-throughput screening. | |
| Inhibitor instability in assay buffer. | Assess the stability of the inhibitor in the assay buffer over the time course of the experiment. |
Guide 2: Addressing Discrepancies Between Enzymatic and Cell-Based Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Potent in vitro, weak in cells | Poor membrane permeability. | Modify the chemical structure to improve lipophilicity. |
| Efflux by cellular transporters. | Test for efflux using cell lines that overexpress specific transporters (e.g., P-gp). Co-administer with known efflux pump inhibitors. | |
| Intracellular metabolism. | Analyze inhibitor stability in the presence of cell lysates or microsomes. | |
| No effect on cell viability despite enzyme inhibition | GSTP1's non-catalytic functions are dominant in the cell line. | Investigate the inhibitor's effect on GSTP1-protein interactions (e.g., GSTP1-JNK complex) using co-immunoprecipitation. |
| Redundancy from other GST isoforms. | Profile the inhibitor's activity against other GST isoforms (GSTA1, GSTM1, etc.) expressed in the cell line. |
Quantitative Data Summary
Table 1: Inhibitory Activity of Selected Compounds Against GST Isoforms
| Compound | GSTP1 IC50 (µM) | GSTA1 IC50 (µM) | GSTM1 IC50 (µM) | Selectivity (GSTP1 vs. others) | Reference |
| Ethacrynic Acid | 3.3 - 4.8 (Ki) | 4.6 - 6.0 (Ki) | 0.3 - 1.9 (Ki) | Non-selective | |
| NBDHEX | ~5 | >50 | >50 | >10-fold for GSTP1 | |
| Fosaprepitant | 0.2787 | Not Reported | Not Reported | Not Reported | |
| Compound 3h | Selective for GSTP1 | Not Reported | Not Reported | Selective for GSTP1 | |
| Compound 5b | Not Reported | Not Reported | Selective for GSTM2 | Selective for GSTM2 |
Note: IC50 and Ki values can vary depending on the assay conditions. This table provides a comparative overview based on available literature.
Experimental Protocols
Key Experiment 1: High-Throughput Screening (HTS) for GSTP1 Inhibitors
This protocol is adapted from a high-throughput screening assay for GSTP1 inhibitors.
Materials:
-
Recombinant human GSTP1
-
L-glutathione (GSH)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Potassium phosphate buffer (0.1 M, pH 6.5)
-
384-well clear flat-bottom plates
-
Compound library dissolved in DMSO
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of GSH (e.g., 100 mM) in buffer.
-
Prepare a stock solution of CDNB (e.g., 100 mM) in ethanol.
-
Dilute recombinant GSTP1 to the desired working concentration in buffer.
-
-
Assay Plate Preparation:
-
Add test compounds and controls (e.g., known inhibitor like ethacrynic acid and DMSO vehicle) to the wells of a 384-well plate.
-
-
Enzyme and GSH Addition:
-
Prepare a master mix of GSTP1 and GSH in the assay buffer.
-
Dispense the enzyme-GSH mixture into each well.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 15-20 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add CDNB solution to all wells to start the reaction.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 340 nm at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay).
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound relative to the DMSO control.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Key Experiment 2: Determination of Inhibitor Selectivity
Objective: To determine the inhibitory potency of a compound against GSTP1, GSTA1, and GSTM1.
Procedure:
-
Follow the GSTP1 inhibition assay protocol as described above.
-
Repeat the assay using recombinant human GSTA1 and GSTM1 in place of GSTP1.
-
Note: Optimal substrate concentrations and buffer pH may vary between isoforms. It is recommended to optimize the assay for each isoform individually.
-
-
For each isoform, perform a dose-response experiment with a range of inhibitor concentrations.
-
Calculate the IC50 value for the inhibitor against each GST isoform by fitting the dose-response data to a suitable model (e.g., four-parameter logistic equation).
-
Calculate the selectivity index by dividing the IC50 value for the off-target isoform (e.g., GSTA1) by the IC50 value for the target isoform (GSTP1). A higher selectivity index indicates greater selectivity for GSTP1.
Visualizations
Signaling Pathways
Caption: GSTP1 inhibits apoptosis by sequestering JNK and TRAF2.
Experimental Workflows
References
Technical Support Center: Interpreting Unexpected Results in GSTP1-1 Inhibitor Experiments
Welcome to the technical support center for researchers working with Glutathione S-transferase P1-1 (GSTP1-1) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during GSTP1-1 inhibitor experiments in a question-and-answer format.
Q1: My known GSTP1-1 inhibitor is showing a much higher IC50 value than reported in the literature. What could be the cause?
A1: Several factors can contribute to a higher-than-expected IC50 value:
-
Enzyme Activity: Ensure your GSTP1-1 enzyme is fully active. Improper storage or handling can lead to degradation and reduced activity, which would require a higher inhibitor concentration to achieve 50% inhibition.
-
Substrate Concentration: The IC50 value can be influenced by the concentration of the substrate, 1-chloro-2,4-dinitrobenzene (CDNB). Ensure you are using the recommended concentration as specified in your protocol.
-
Inhibitor Purity and Solubility: Verify the purity of your inhibitor. Impurities can affect its potency. Additionally, poor solubility of the inhibitor in the assay buffer can lead to an underestimation of its true potency. Consider using a different solvent or a solubilizing agent, ensuring it does not interfere with the assay.
-
Assay Conditions: Deviations in pH, temperature, or incubation time from the standard protocol can alter enzyme kinetics and inhibitor binding.
Q2: My inhibitor is expected to be a competitive inhibitor, but my kinetic analysis suggests a non-competitive or mixed-inhibition model. How should I interpret this?
A2: An unexpected inhibition model can be informative:
-
Allosteric Binding: The inhibitor may be binding to an allosteric site on the GSTP1-1 enzyme, rather than the active site.[1][2] This can induce a conformational change that affects substrate binding or catalytic activity, resulting in non-competitive or mixed inhibition.
-
Off-Target Effects: The inhibitor might be interacting with other components in your assay system, particularly in cell-based assays. For example, it could be affecting downstream signaling pathways that indirectly influence GSTP1-1 activity.
-
Experimental Artifacts: High concentrations of the inhibitor or the presence of aggregates can lead to non-specific inhibition, which might be misinterpreted as non-competitive inhibition. Ensure you are working within a suitable concentration range for your inhibitor.
Q3: I am observing high background absorbance in my spectrophotometric assay, making it difficult to measure the true enzyme activity. What can I do to reduce the background?
A3: High background in a CDNB-based assay can be due to:
-
Non-enzymatic Reaction: The conjugation of glutathione (GSH) and CDNB can occur slowly in the absence of GSTP1-1. Always include a "no-enzyme" control to measure and subtract this non-enzymatic rate from your measurements.
-
Compound Interference: If your inhibitor compound is colored and absorbs light at the detection wavelength (typically 340 nm), it will contribute to the background.[3][4] Run a control with the inhibitor alone (no enzyme or substrates) to quantify its absorbance.
-
Light Scattering: Particulates in the assay buffer or from a poorly soluble inhibitor can cause light scattering, leading to increased absorbance readings. Filter your buffers and ensure your inhibitor is fully dissolved.
Q4: In my cellular experiments, the GSTP1-1 inhibitor is showing effects that seem unrelated to GSTP1-1 inhibition. How do I investigate potential off-target effects?
A4: Investigating off-target effects is crucial for validating your results:
-
Use a Structurally Unrelated Inhibitor: Test another known GSTP1-1 inhibitor with a different chemical scaffold. If the same cellular phenotype is observed, it is more likely to be a result of GSTP1-1 inhibition.
-
GSTP1-1 Knockdown/Overexpression: Use siRNA to knockdown GSTP1-1 expression or use a cell line that overexpresses GSTP1-1. The effects of your inhibitor should be diminished in knockdown cells and potentially potentiated in overexpression cells if the effects are on-target.
-
Literature Review: Research the known pharmacology of your inhibitor. For instance, ethacrynic acid, a commonly used GSTP1-1 inhibitor, is also known to inhibit the Wnt/β-catenin pathway.[5]
Q5: My western blot for GSTP1-1 is showing no signal or multiple bands. How can I troubleshoot this?
A5: Western blotting issues can often be resolved with systematic troubleshooting:
-
No Signal:
-
Antibody Concentration: The primary antibody concentration may be too low. Try increasing the concentration or incubating overnight at 4°C.
-
Protein Transfer: Ensure successful transfer of the protein from the gel to the membrane by staining the membrane with Ponceau S.
-
Target Abundance: GSTP1-1 expression levels can vary between cell lines. Load more protein onto the gel if the target is of low abundance.
-
-
Multiple Bands:
-
Non-specific Binding: The primary or secondary antibody may be binding non-specifically. Optimize antibody concentrations and ensure adequate blocking (e.g., 5% non-fat milk or BSA in TBST).
-
Protein Degradation: Include protease inhibitors in your lysis buffer to prevent protein degradation, which can result in lower molecular weight bands.
-
Post-Translational Modifications: GSTP1-1 can be post-translationally modified, which may result in bands of slightly different molecular weights.
-
Data Presentation
Table 1: IC50 Values of Common GSTP1-1 Inhibitors
| Inhibitor | IC50 Value (µM) | Cell Line/Assay Condition | Reference |
| Ethacrynic Acid | 13 - 14 | MCF-7 and MDA-MB-231 cells | |
| NBDHEX | ~1 | In vitro biochemical assay | |
| Piperlongumine | Not specified | Natural compound inhibitor | |
| Auranofin | Not specified | Known GSTP1 inhibitor | |
| Iridium Compound | 6.7 ± 0.7 | In vitro biochemical assay | |
| Iron Compound | 275 ± 9 | In vitro biochemical assay | |
| GSTP1-1 inhibitor 1 | 21 | In vitro biochemical assay |
Experimental Protocols
Protocol 1: In Vitro GSTP1-1 Inhibition Assay using CDNB
This protocol describes a standard spectrophotometric assay to measure the inhibitory activity of a compound against purified human GSTP1-1.
Materials:
-
Purified recombinant human GSTP1-1
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Reduced glutathione (GSH)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Test inhibitor compound
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of CDNB in ethanol.
-
Prepare a stock solution of GSH in phosphate buffer.
-
Prepare a stock solution of your test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of GSTP1-1 in phosphate buffer.
-
-
Assay Setup:
-
In each well of the 96-well plate, add the following in order:
-
Phosphate buffer
-
GSH solution (final concentration typically 1-2 mM)
-
Test inhibitor at various concentrations (or solvent control)
-
GSTP1-1 enzyme solution (final concentration typically 20 nM)
-
-
Include the following controls:
-
No-enzyme control: Replace the enzyme solution with buffer to measure the non-enzymatic reaction.
-
No-inhibitor control: Use the solvent as a control to measure 100% enzyme activity.
-
Inhibitor control: Include wells with the inhibitor but no enzyme to check for compound absorbance at 340 nm.
-
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add CDNB solution to each well to initiate the enzymatic reaction (final concentration typically 1 mM).
-
-
Measure Absorbance:
-
Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes) using the microplate spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each well.
-
Correct the rates by subtracting the rate of the no-enzyme control.
-
Normalize the data to the no-inhibitor control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: GSTP1-1 signaling pathway and its interaction with JNK.
Caption: General experimental workflow for a GSTP1-1 inhibition assay.
Caption: A decision tree for troubleshooting common unexpected results.
References
- 1. Ligandability Assessment of Human Glutathione Transferase M1-1 Using Pesticides as Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-approved drugs and other compounds tested as inhibitors of human glutathione transferase P1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Technical Support Center: Refining GSTP1-1 Enzymatic Activity Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine and optimize their Glutathione S-transferase P1-1 (GSTP1-1) enzymatic activity assays.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the optimal assay conditions for GSTP1-1 activity?
A1: The optimal conditions for GSTP1-1 activity can vary slightly based on the specific enzyme variant and experimental goals. However, a general starting point is a pH of 6.5 and a temperature of 25-37°C. The reaction is typically monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of the GS-CDNB conjugate.[1][2][3][4]
Q2: My initial reaction rate is too high or too low. How can I adjust it?
A2: The reaction rate is dependent on both enzyme and substrate concentrations.
-
Too Fast: If the rate is too high to measure accurately, consider reducing the concentration of the GSTP1-1 enzyme.
-
Too Slow: If the rate is too low, you can increase the enzyme concentration. Alternatively, ensure that your substrate concentrations are not limiting and are well above the Michaelis constant (K_m) if you are aiming for maximum velocity (V_max). For kinetic studies, a range of substrate concentrations will be necessary.
Q3: I am observing a high background signal or a significant non-enzymatic reaction rate. What could be the cause and how can I fix it?
A3: High background is a common issue, often due to the spontaneous reaction between glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (CDNB).
-
Run a "no-enzyme" control: Always include a blank reaction mixture containing all components except the GSTP1-1 enzyme to measure the rate of the spontaneous reaction.[2]
-
Subtract the background rate: The rate of the non-enzymatic reaction should be subtracted from the rate of the enzymatic reaction for all your samples.
-
Optimize substrate concentrations: Very high concentrations of GSH and CDNB can increase the rate of the spontaneous reaction. Consider titrating these down if the background is problematic.
-
Check buffer purity: Ensure your buffer and reagents are free from contaminants that might contribute to the background absorbance.
Q4: What are the recommended starting concentrations for the substrates GSH and CDNB?
A4: Recommended starting concentrations often fall within a specific range, though empirical optimization is always recommended. For many standard assays, final concentrations of 1-2 mM for GSH and 1 mM for CDNB are used. It's crucial to perform kinetic analysis to determine the K_m for your specific enzyme and conditions.
Q5: How do I determine the K_m and V_max for my GSTP1-1 enzyme?
A5: To determine the Michaelis-Menten constants, K_m and V_max, you need to measure the initial reaction velocity at a range of substrate concentrations.
-
Keep the concentration of one substrate (e.g., GSH) constant and saturating.
-
Vary the concentration of the other substrate (e.g., CDNB) over a range that brackets the expected K_m (e.g., 0.1x to 10x K_m).
-
Measure the initial rate for each concentration.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software.
Q6: I'm screening for GSTP1-1 inhibitors. How do I perform an IC50 determination?
A6: To determine the half-maximal inhibitory concentration (IC50), you will measure GSTP1-1 activity in the presence of varying concentrations of your putative inhibitor.
-
Use fixed, optimized concentrations of GSTP1-1, GSH, and CDNB.
-
Prepare a serial dilution of your inhibitor.
-
Run the enzymatic assay with each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Data Summary Tables
Table 1: Recommended GSTP1-1 Assay Conditions & Parameters
| Parameter | Recommended Value/Range | Notes |
| Substrate (Electrophilic) | 1-chloro-2,4-dinitrobenzene (CDNB) | Common, broad-spectrum substrate. |
| Substrate (Nucleophilic) | Reduced Glutathione (GSH) | Co-substrate for the conjugation reaction. |
| Wavelength for Detection | 340 nm | Corresponds to the absorbance of the GS-CDNB conjugate. |
| pH | 6.5 - 7.5 | GSTP1-1 is active over a range, but pH 6.5 is frequently cited for CDNB assays. |
| Temperature | 25 - 37 °C | Activity increases with temperature, but stability may be compromised at higher temperatures. |
| Buffer | Potassium Phosphate or Sodium Phosphate | Typically used at a concentration of 0.1 M. |
Table 2: Troubleshooting Common Assay Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | Spontaneous reaction of GSH and CDNB. | Run a no-enzyme blank for every substrate concentration and subtract this rate from the enzymatic rate. |
| Contaminated reagents or buffer. | Use fresh, high-purity reagents and buffer. | |
| Non-linear Reaction Progress Curves | Substrate depletion. | Use lower enzyme concentrations or higher substrate concentrations. Ensure you are measuring the initial velocity. |
| Enzyme instability. | Check the stability of your enzyme under assay conditions. Consider adding stabilizing agents like DTT or EDTA to the storage buffer. | |
| Poor Reproducibility | Inaccurate pipetting. | Calibrate pipettes and use proper technique. Prepare a master mix for reagents where possible. |
| Temperature fluctuations. | Ensure all reagents and plates are equilibrated to the assay temperature. Use a temperature-controlled plate reader. | |
| Enzyme degradation. | Keep enzyme on ice and dilute just before use. Avoid repeated freeze-thaw cycles. |
Detailed Experimental Protocol: GSTP1-1 Activity Assay
This protocol describes a standard method for measuring GSTP1-1 activity using CDNB and GSH in a 96-well plate format.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Potassium Phosphate buffer, pH 6.5.
-
GSH Stock Solution (100 mM): Dissolve reduced glutathione in the assay buffer. Prepare fresh daily.
-
CDNB Stock Solution (100 mM): Dissolve 1-chloro-2,4-dinitrobenzene in 95% ethanol.
-
GSTP1-1 Enzyme Stock: Dilute purified GSTP1-1 to a suitable concentration in assay buffer. Keep on ice. The final concentration in the assay will need to be optimized.
2. Assay Procedure:
-
Prepare a reaction master mix. For each well, you will need:
-
X µL Assay Buffer
-
2 µL of 100 mM GSH (final concentration 1 mM)
-
Appropriate volume of inhibitor or vehicle (for inhibition assays)
-
-
Add the master mix to the wells of a UV-transparent 96-well plate.
-
Add the GSTP1-1 enzyme to each well to initiate the pre-incubation. A typical final volume before adding CDNB is 198 µL.
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the enzyme and GSH to equilibrate.
-
To start the reaction, add 2 µL of 100 mM CDNB to each well (final concentration 1 mM).
-
Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every 30 seconds for 5-10 minutes.
3. Data Analysis:
-
For each well, determine the rate of change in absorbance over time (ΔAbs/min) from the linear portion of the progress curve.
-
Subtract the rate of the "no-enzyme" blank from the rates of the sample wells.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mg) = (ΔAbs/min) / (ε * l) * (V_total / V_enzyme) * (1 / C_enzyme)
-
Where:
-
ε (molar extinction coefficient of GS-CDNB) = 9.6 mM⁻¹cm⁻¹
-
l (path length in cm) = Corrected for the volume in the well.
-
V_total = Total reaction volume (e.g., 200 µL)
-
V_enzyme = Volume of enzyme added
-
C_enzyme = Concentration of enzyme in mg/mL
-
-
Visual Guides
Caption: Workflow for a GSTP1-1 enzymatic activity assay.
Caption: Troubleshooting high background absorbance in GSTP1-1 assays.
Caption: Catalytic reaction pathway of GSTP1-1 with GSH and CDNB.
References
- 1. Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. researchgate.net [researchgate.net]
- 4. Glutathione Transferase P1-1 an Enzyme Useful in Biomedicine and as Biomarker in Clinical Practice and in Environmental Pollution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of GSTP1-1 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of cancer therapeutics, the inhibition of Glutathione S-transferase P1-1 (GSTP1-1) presents a compelling strategy to overcome drug resistance. This guide provides an in-depth, objective comparison of two notable GSTP1-1 inhibitors: the novel, irreversible GSTP1-1 inhibitor 1 and the well-established drug, ethacrynic acid.
This comparison delves into their mechanisms of action, inhibitory efficacy, and the experimental protocols used to evaluate them, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding.
At a Glance: Performance Comparison
The following table summarizes the key quantitative data for this compound and ethacrynic acid. It is important to note that the presented values are collated from various studies and may have been determined under different experimental conditions.
| Feature | This compound | Ethacrynic Acid | Ethacrynic Acid-Glutathione Conjugate |
| IC50 | 21 µM[1] | 3.3 - 4.8 µM (for pi-class GSTs)[2] | Not directly reported, but Ki is significantly lower |
| Ki | Not reported | 11.5 µM (for human lung GST-pi)[3][4] | 1.5 µM (for human lung GST-pi)[3] |
| Mechanism of Action | Irreversible, covalent inhibitor | Reversible inhibitor, can also bind covalently | More potent reversible inhibitor |
| Binding Site | Covalent bond with Tyr108 | Binds to the H-site (substrate-binding site) and potentially cysteine residues | Not explicitly detailed |
| Selectivity | Targeted for GSTP1-1 | Non-selective, inhibits other GST isoforms (GSTA, GSTM) | Not explicitly detailed |
Delving into the Mechanisms of Action
This compound: A Precisely Targeted Irreversible Agent
This compound stands out due to its specific and irreversible mechanism of action. It is designed as a covalent inhibitor that, after an initial reaction with glutathione (GSH), forms a sulfonyl ester bond with the tyrosine residue at position 108 (Tyr108) of the GSTP1-1 enzyme. This covalent modification leads to a long-acting and irreversible inhibition of the enzyme's function.
References
- 1. Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FDA-approved drugs and other compounds tested as inhibitors of human glutathione transferase P1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to GSTP1-1 Inhibitors: NBDHEX vs. GSTP1-1 Inhibitor 1
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two prominent Glutathione S-transferase P1-1 (GSTP1-1) inhibitors: 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) and the irreversible covalent inhibitor, GSTP1-1 Inhibitor 1 (also known as compound 6b).
Glutathione S-transferase P1-1 (GSTP1-1) is a critical enzyme in cellular detoxification processes. Its overexpression in various cancer types is linked to multidrug resistance, making it a key target for therapeutic intervention. GSTP1-1 inhibitors aim to counteract this resistance and promote cancer cell death. This guide delves into the distinct mechanisms of action, impacts on cellular signaling, and available quantitative data for NBDHEX and this compound.
Mechanism of Action: A Tale of Two Strategies
The two inhibitors employ fundamentally different strategies to neutralize GSTP1-1 activity.
NBDHEX: The Suicide Substrate
NBDHEX functions as a suicide inhibitor. It initially interacts with glutathione (GSH) to form a σ-complex. This complex then binds tightly to the hydrophobic substrate-binding site (H-site) of GSTP1-1.[1][2] This binding event is crucial as it not only inhibits the enzymatic activity of GSTP1-1 but also disrupts its protein-protein interactions.[2] A key interaction disrupted is with c-Jun N-terminal kinase (JNK), a pivotal protein in the apoptotic signaling cascade.[1][2] By preventing GSTP1-1 from sequestering JNK, NBDHEX triggers the activation of the JNK signaling pathway, ultimately leading to apoptosis.
This compound: The Irreversible Covalent Modifier
In contrast, this compound is an irreversible inhibitor that forms a covalent bond with the enzyme. Its mechanism involves an initial reaction with intracellular GSH, followed by the formation of a sulfonyl ester bond with a specific tyrosine residue, Tyr108, within the GSTP1-1 active site. This covalent modification permanently inactivates the enzyme. While this mechanism effectively inhibits the detoxification function of GSTP1-1, its direct impact on the GSTP1-1/JNK protein-protein interaction is not yet fully elucidated in the available literature. It is plausible that the conformational change induced by the covalent modification of Tyr108 could also lead to the dissociation of the JNK complex, but further experimental evidence is required to confirm this.
Impact on JNK Signaling Pathway
A primary differentiator between these two inhibitors, based on current research, is their documented effect on the JNK signaling pathway.
NBDHEX has been extensively shown to activate the JNK signaling pathway by disrupting the inhibitory GSTP1-1/JNK complex. This leads to the phosphorylation of JNK and its downstream targets, initiating a signaling cascade that promotes apoptosis.
The effect of This compound on the JNK signaling pathway is less clear from the currently available data. While it is known that GSTP1-1 negatively regulates JNK signaling through direct interaction, there is no direct evidence to date demonstrating that the covalent modification of Tyr108 by this compound causes the dissociation of the GSTP1-1/JNK complex and subsequent activation of JNK. Further research is needed to determine if this class of irreversible inhibitors shares the same JNK-activating properties as NBDHEX.
Quantitative Data Comparison
The following tables summarize the available quantitative data for both inhibitors.
| Inhibitor | Target | IC50 Value | Cell Line | Reference |
| This compound (compound 6b) | GSTP1-1 | 21 µM | - | |
| NBDHEX | GSTP1-1 | ~1 µM | - | |
| GSTM2-2 | < 0.01 µM | - | ||
| A549 (human lung carcinoma) | 2.88 µM | A549 | ||
| H69 (human small cell lung cancer) | 2.3 µM (LC50) | H69 | ||
| H69AR (Adriamycin-resistant H69) | 4.5 µM (LC50) | H69AR | ||
| K562 (human myelogenous leukemia) | 1.5 µM (LC50) | K562 | ||
| HepG2 (human liver cancer) | 2.9 µM (LC50) | HepG2 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to Validating GSTP1-1 Inhibitor Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Glutathione S-transferase P1-1 (GSTP1-1) is a critical enzyme in cellular detoxification pathways and is frequently overexpressed in various cancer types, contributing to multidrug resistance.[1][2] Beyond its detoxification role, GSTP1-1 is a key regulator of cellular signaling pathways, notably inhibiting apoptosis by interacting with proteins like JNK and TRAF2.[3][4][5] This dual function makes it a compelling target for therapeutic intervention. This guide provides a detailed comparison of common experimental methods to validate the engagement of GSTP1-1 inhibitors in a cellular context, ensuring that a lead compound effectively binds to and modulates its intended target.
GSTP1-1 Signaling and its Role in Cancer
GSTP1-1 plays a multifaceted role in cancer progression. As a detoxification enzyme, it conjugates glutathione (GSH) to various electrophilic compounds, including many chemotherapeutic agents, rendering them less toxic and facilitating their removal from the cell. This catalytic activity is a primary mechanism of drug resistance. Furthermore, GSTP1-1 directly modulates stress-activated signaling pathways. By binding to c-Jun N-terminal kinase (JNK), it inhibits a key pathway that would otherwise lead to apoptosis in response to cellular stress, thereby promoting cancer cell survival. The upregulation of GSTP1-1 in cancer cells can be driven by pathways such as the CaMK2A/NRF2 axis.
Methods for Validating Target Engagement
Validating that a GSTP1-1 inhibitor binds to its target within a cell is crucial for preclinical drug development. The following methods provide direct or indirect evidence of target engagement, each with distinct advantages and limitations.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly assesses the binding of a ligand (inhibitor) to its target protein in a cellular environment. The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in thermal stability is measured by quantifying the amount of soluble protein remaining after heating the cell lysate or intact cells to various temperatures.
Fluorescence-Based Assays
These assays utilize specialized fluorogenic substrates that become fluorescent upon conjugation with GSH, a reaction catalyzed by GSTP1-1. By treating cells with a GSTP1-1 inhibitor and then adding the fluorogenic probe, a reduction in fluorescence intensity compared to untreated cells indicates successful target engagement and inhibition of the enzyme's catalytic activity. This method is well-suited for high-throughput screening and live-cell imaging.
Western Blotting
Western blotting is an immunological technique used to measure changes in protein levels. While it does not directly measure inhibitor binding, it serves to validate target engagement indirectly by:
-
Confirming GSTP1-1 Expression: Verifying the presence of the target protein in the cell model used.
-
Assessing Downstream Effects: Measuring changes in the phosphorylation status or expression levels of proteins in pathways regulated by GSTP1-1, such as the JNK signaling cascade. For instance, successful inhibition of GSTP1-1 should lead to an increase in phosphorylated JNK.
Experimental Protocols & Workflows
Workflow for Target Engagement Validation
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Plate GSTP1-1 expressing cells (e.g., H1299, HT1080) and grow to 80-90% confluency. Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).
-
Cell Lysis: Harvest and wash the cells with PBS. Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Lyse the cells via freeze-thaw cycles or sonication.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble GSTP1-1 in each sample using Western Blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble GSTP1-1 against temperature for both inhibitor-treated and control samples. Determine the melting temperature (Tm) for each condition. A positive shift in Tm for the inhibitor-treated sample confirms target engagement.
Protocol 2: Live-Cell Fluorescence Assay
-
Cell Culture and Treatment: Plate cells in a multi-well plate suitable for fluorescence microscopy or plate reader analysis. Treat cells with a serial dilution of this compound and controls.
-
Probe Loading: Add a GSTP1-1 specific fluorogenic substrate (e.g., Ps-TG3 combined with an MRP inhibitor like MK571 to prevent efflux) to all wells and incubate as recommended by the manufacturer.
-
Imaging/Measurement: Measure the fluorescence intensity using a fluorescence plate reader or capture images using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence signal to cell viability (e.g., using a parallel MTT assay or a live-cell stain). Plot the normalized fluorescence against the inhibitor concentration to determine the IC50 value, which represents the concentration of inhibitor required to reduce GSTP1-1 activity by 50%.
Protocol 3: Western Blot for Downstream Signaling
-
Cell Culture and Treatment: Grow cells to desired confluency and treat with this compound, a positive control (e.g., a known JNK activator), and a vehicle control for various time points.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies against total-JNK, phospho-JNK (p-JNK), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Perform densitometry analysis to quantify the band intensities. Calculate the ratio of p-JNK to total-JNK and normalize to the loading control. An increased p-JNK/JNK ratio in inhibitor-treated cells indicates successful target engagement and functional modulation of the pathway.
Data Presentation and Comparison
The following tables illustrate the type of quantitative data generated from each method, comparing the hypothetical "this compound" with a known inhibitor (e.g., Ethacrynic Acid) and a negative control.
Table 1: CETSA Target Engagement Data
| Compound | Concentration (µM) | Melting Temp (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle Control | - | 58.2 | - |
| This compound | 10 | 62.5 | +4.3 |
| Ethacrynic Acid | 10 | 61.1 | +2.9 |
| Negative Control Cmpd | 10 | 58.1 | -0.1 |
A significant positive thermal shift indicates direct binding of the inhibitor to GSTP1-1.
Table 2: Fluorescence Assay Data
| Compound | IC50 (µM) |
| This compound | 2.5 |
| Ethacrynic Acid | 7.8 |
| Negative Control Cmpd | > 100 |
A lower IC50 value indicates higher potency in inhibiting GSTP1-1's catalytic activity.
Table 3: Western Blot Densitometry Data (p-JNK/Total JNK Ratio)
| Treatment | Fold Change vs. Vehicle |
| Vehicle Control | 1.0 |
| This compound (10 µM) | 3.8 |
| Ethacrynic Acid (10 µM) | 2.9 |
| Negative Control Cmpd (10 µM) | 1.1 |
An increased ratio of phosphorylated JNK to total JNK demonstrates a functional consequence of GSTP1-1 inhibition.
Comparison of Validation Methods
Validating target engagement is a cornerstone of drug discovery. For GSTP1-1 inhibitors, a multi-pronged approach is recommended. CETSA provides unequivocal evidence of direct physical binding within the cell. Fluorescence-based assays are excellent for confirming the inhibition of GSTP1-1's catalytic function and are suitable for determining potency (IC50) in a high-throughput manner. Finally, Western blotting for downstream signaling markers like phospho-JNK confirms that target engagement leads to the desired modulation of cellular pathways. By combining these methods, researchers can build a robust data package to confidently advance promising GSTP1-1 inhibitors toward clinical development.
References
- 1. Glutathione Transferase P1-1 an Enzyme Useful in Biomedicine and as Biomarker in Clinical Practice and in Environmental Pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isozyme-specific inhibition of GSTP1-1: a crucial element in cancer-targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of glutathione S-transferase P1-1 (GSTP1-1) in the cellular detoxification of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation of Glutathione S-Transferase P1 (GSTP1) by Epidermal Growth Factor Receptor (EGFR) Promotes Formation of the GSTP1-c-Jun N-terminal kinase (JNK) Complex and Suppresses JNK Downstream Signaling and Apoptosis in Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Navigating the Selectivity of GSTP1-1 Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of glutathione S-transferase Pi 1-1 (GSTP1-1) inhibitors is paramount for developing targeted therapies and research tools. This guide provides an objective comparison of prominent GSTP1-1 inhibitors, supported by experimental data and detailed protocols, to aid in the selection of appropriate compounds for specific research needs.
Glutathione S-transferases (GSTs) are a superfamily of enzymes crucial for cellular detoxification by catalyzing the conjugation of glutathione to a wide array of endogenous and exogenous electrophilic compounds. The GSTP1-1 isoform is of particular interest as it is often overexpressed in cancer cells, contributing to multidrug resistance.[1] Consequently, inhibitors of GSTP1-1 are valuable for both therapeutic and research applications. However, the high degree of structural similarity among GST isoforms presents a significant challenge in developing highly selective inhibitors.[2] This guide examines the cross-reactivity profiles of several well-characterized GSTP1-1 inhibitors.
Comparative Analysis of Inhibitor Selectivity
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates greater potency. By comparing these values across different GST isoforms, a selectivity profile can be established. The following table summarizes the available data for several GSTP1-1 inhibitors against major GST isoforms.
| Inhibitor | GSTP1-1 | GSTA1-1 | GSTM1-1/M2-2 | Data Type |
| Ethacrynic Acid | 3.3 - 4.8 µM | 4.6 - 6.0 µM | 0.3 - 1.9 µM | IC50 |
| Ezatiostat (active form, TLK117) | 0.4 µM | 20 - 75 µM | 20 - 75 µM | Ki |
| NBDHEX | 0.8 µM | 0.5 µM | <0.01 µM (GSTM2-2) | IC50 |
| Piperlongumine (hydrolyzed form) | 199 µM | No data available | No data available | Ki |
-
Ethacrynic Acid , a diuretic drug, is a widely studied GST inhibitor. However, it exhibits poor selectivity and is, in fact, more potent against the Mu class of GSTs than the Pi class.[3]
-
Ezatiostat (TLK199) is a prodrug whose active form, TLK117, demonstrates significant selectivity for GSTP1-1, with over 50-fold higher potency compared to Alpha and Mu class isoforms.[4][5] This selectivity is attributed to specific interactions within the GSTP1-1 active site that are not favorable in other isoforms.
-
NBDHEX (6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol) is a potent inhibitor of GSTP1-1 but shows even greater potency against the Mu isoform, GSTM2-2, indicating a lack of selectivity for GSTP1-1.
-
Piperlongumine , a natural product, acts as a prodrug that is hydrolyzed intracellularly to form the active inhibitor, which then conjugates with glutathione before binding to GSTP1. While it inhibits GSTP1-1, its cross-reactivity profile with other GST isoforms has not been extensively characterized.
Visualizing Inhibitor Selectivity and Experimental Workflow
To visually represent the concepts of inhibitor selectivity and the experimental process for its determination, the following diagrams are provided.
Caption: Inhibitor selectivity profiles for various GST isoforms.
Caption: Experimental workflow for GST inhibition assay.
Experimental Protocols
The determination of inhibitor potency and selectivity is typically achieved through a spectrophotometric enzyme inhibition assay. Below is a detailed methodology for this key experiment.
Objective: To determine the IC50 values of a test compound against various GST isoforms.
Materials:
-
Purified recombinant human GST isoforms (GSTP1-1, GSTA1-1, GSTM1-1, etc.)
-
Reduced glutathione (GSH)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Test inhibitor compound
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 6.5
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of GSH in the assay buffer.
-
Prepare a 100 mM stock solution of CDNB in ethanol.
-
Prepare stock solutions of the test inhibitor in a suitable solvent (e.g., DMSO) and create a series of dilutions at various concentrations.
-
Dilute the purified GST enzyme stocks to the desired working concentration in the assay buffer. The final enzyme concentration should be chosen to ensure a linear reaction rate over the measurement period.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Assay Buffer
-
GST enzyme solution
-
A specific concentration of the inhibitor solution (or solvent control)
-
-
Include control wells containing no enzyme (for background subtraction) and wells with enzyme but no inhibitor (for determining 100% activity).
-
-
Pre-incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction cocktail containing GSH and CDNB in the assay buffer. A common final concentration is 1 mM for both substrates.
-
Initiate the enzymatic reaction by adding the GSH/CDNB cocktail to all wells.
-
Immediately place the microplate in the spectrophotometer and begin monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes). The product of the reaction, the S-(2,4-dinitrophenyl)glutathione conjugate, absorbs light at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the no-enzyme control from all other rates to correct for non-enzymatic reaction.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Determination of Inhibition Constant (Ki):
To further characterize the inhibitor and determine its binding affinity (Ki) and mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies are performed. This involves measuring the initial reaction rates at varying concentrations of one substrate (e.g., CDNB) while keeping the other substrate (GSH) and the inhibitor at fixed concentrations. The data are then plotted using methods such as Lineweaver-Burk or Dixon plots to determine the Ki value.
Conclusion
The selection of a GSTP1-1 inhibitor requires careful consideration of its cross-reactivity with other GST isoforms. While potent inhibitors of GSTP1-1 exist, many exhibit significant activity against other GSTs, which can lead to off-target effects in a biological system. Ezatiostat (in its active form, TLK117) stands out for its demonstrated selectivity for GSTP1-1. For researchers investigating the specific roles of GSTP1-1, highly selective inhibitors are indispensable. This guide provides the foundational data and protocols to make informed decisions in the pursuit of targeted GSTP1-1 research and therapeutic development.
References
- 1. GSTM1 glutathione S-transferase mu 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. NBDHEX re‐sensitizes adriamycin‐resistant breast cancer by inhibiting glutathione S‐transferase pi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A strong glutathione S-transferase inhibitor overcomes the P-glycoprotein-mediated resistance in tumor cells. 6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) triggers a caspase-dependent apoptosis in MDR1-expressing leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Biochemical Analyses Reveal the Mechanism of Glutathione S-Transferase Pi 1 Inhibition by the Anti-cancer Compound Piperlongumine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
A Comparative Analysis of Covalent and Non-Covalent GSTP1-1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of inhibitor binding mechanisms is critical for the rational design of effective therapeutics. This guide provides a detailed comparative analysis of covalent and non-covalent inhibitors targeting Glutathione S-transferase P1-1 (GSTP1-1), a key enzyme implicated in cancer progression and drug resistance.
Glutathione S-transferase P1-1 (GSTP1-1) is a critical enzyme in cellular detoxification, catalyzing the conjugation of glutathione (GSH) to a wide array of endogenous and exogenous electrophilic compounds.[1][2] However, its overexpression in various cancer types is linked to the development of resistance to chemotherapy, making it a prime target for anticancer drug development.[1][3][4] GSTP1-1 also plays a significant role in regulating cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, further highlighting its importance in cancer biology.
Inhibitors of GSTP1-1 can be broadly classified into two categories based on their mechanism of action: non-covalent and covalent. Non-covalent inhibitors bind reversibly to the enzyme, typically through hydrogen bonds, hydrophobic interactions, and van der Waals forces. In contrast, covalent inhibitors form a stable, irreversible chemical bond with the enzyme, often leading to a longer duration of action. This guide will delve into a comparative analysis of these two classes of inhibitors, presenting key performance data, experimental methodologies, and visual representations of relevant biological and experimental workflows.
Comparative Performance of GSTP1-1 Inhibitors
The efficacy of an inhibitor is determined by several key parameters, including its potency (often measured as the half-maximal inhibitory concentration, IC50), its binding affinity (Ki), and for covalent inhibitors, the rate of inactivation (kinact/KI). The following tables summarize quantitative data for representative covalent and non-covalent GSTP1-1 inhibitors based on published experimental findings.
Covalent Inhibitors
Covalent inhibitors of GSTP1-1 typically target reactive amino acid residues within the enzyme's active site, such as tyrosine. This irreversible binding can lead to potent and sustained inhibition.
| Inhibitor | Type/Target Residue | IC50 | k_inact/K_I (M⁻¹s⁻¹) | Cell Line/System | Reference |
| GS-ESF | Covalent (Tyr108) | - | - | In vitro | |
| LAS17 | Covalent (Tyr108) | ~1 µM | 31,200 | HeLa cells | |
| CNBSF | Covalent (Tyr108) | - | - | In vitro & in cellulo | |
| NBDHEX | Covalent | - | - | MDA-MB-231, MiaPaCa-2 |
Non-Covalent Inhibitors
Non-covalent inhibitors often compete with the natural substrate, glutathione, for binding at the G-site of the enzyme. Their reversible nature means that their efficacy can be influenced by the intracellular concentration of GSH.
| Inhibitor | Type | IC50 | K_i | Cell Line/System | Reference |
| Ethacrynic acid (EA) | Non-covalent (Competitive) | Varies (µM range) | - | Breast cancer cells | |
| ZM 39923 | Non-covalent (Competitive) | - | - | Breast cancer cells | |
| PRT 4165 | Non-covalent (Non-competitive) | - | - | Breast cancer cells | |
| 10058-F4 | Non-covalent (Non-competitive) | - | - | Breast cancer cells | |
| Cryptotanshinone | Non-covalent (Non-competitive) | - | - | Breast cancer cells | |
| Iprodione | Non-covalent (Mixed-type) | 11.3 ± 0.5 µM | - | Mus musculus GSTP1-1 | |
| Estradiol valerate | Non-covalent | 30 ± 2 µM | - | In vitro |
Experimental Protocols
The characterization of GSTP1-1 inhibitors relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the literature.
GSTP1-1 Inhibition Assay (Spectrophotometric)
This assay is a standard method for determining the inhibitory potential of compounds against GSTP1-1.
Principle: The assay measures the rate of the GSTP1-1 catalyzed conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione (GSH). The product of this reaction, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm, and the rate of its formation is monitored over time.
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 6.5 or 7.4).
-
GSH solution (typically 1 mM).
-
CDNB solution (typically 1 mM, dissolved in ethanol).
-
Purified recombinant human GSTP1-1 enzyme.
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, GSTP1-1 enzyme, and GSH.
-
Add the inhibitor compound at various concentrations. Include a control with no inhibitor.
-
Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 20 minutes).
-
Initiate the reaction by adding the CDNB solution.
-
Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition mechanism (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (CDNB or GSH) and the inhibitor. The data is then analyzed using Lineweaver-Burk or other kinetic plots.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of an inhibitor within a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. CETSA measures the amount of soluble protein remaining after heat treatment at different temperatures in the presence and absence of the inhibitor.
Protocol:
-
Cell Treatment: Treat cultured cells with the inhibitor compound or vehicle control for a specified time.
-
Cell Lysis and Heat Treatment: Harvest the cells, lyse them, and divide the lysate into aliquots. Heat the aliquots at a range of temperatures for a short period (e.g., 3 minutes).
-
Protein Quantification: Separate the soluble and aggregated proteins by centrifugation. The amount of soluble target protein (GSTP1-1) in the supernatant is quantified by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble GSTP1-1 against the temperature for both the inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the GSTP1-1 signaling pathway, a general workflow for inhibitor screening, and the logical relationship between covalent and non-covalent inhibition.
Caption: GSTP1-1 signaling in detoxification and apoptosis regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectrophotometric Screening for Potential Inhibitors of Cytosolic Glutathione S-Transferases [jove.com]
- 3. A Covalent Inhibitor for Glutathione S-Transferase Pi (GSTP1-1 ) in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSTP1 | Cancer Genetics Web [cancer-genetics.org]
Revolutionizing Cisplatin Chemotherapy: A Guide to the Synergistic Effects of GSTP1-1 Inhibition
For Immediate Release
In the relentless pursuit of more effective cancer therapies, researchers are continuously exploring combination strategies to enhance the efficacy of existing chemotherapeutic agents. This guide delves into the promising synergistic relationship between the well-established anticancer drug cisplatin and a novel GSTP1-1 inhibitor, 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX). This combination holds the potential to overcome cisplatin resistance, a significant hurdle in the treatment of various cancers, particularly osteosarcoma.
Glutathione S-transferase P1-1 (GSTP1-1) is an enzyme frequently overexpressed in tumor cells, where it plays a crucial role in detoxifying chemotherapeutic agents like cisplatin, thereby contributing to drug resistance. NBDHEX is a potent inhibitor of GSTP1-1, and its co-administration with cisplatin has demonstrated a significant enhancement of cisplatin's cytotoxic effects. This guide provides a comprehensive overview of the experimental data supporting this synergy, detailed protocols for key assays, and an exploration of the underlying molecular mechanisms.
Quantitative Analysis of Synergistic Efficacy
The synergistic effect of combining NBDHEX with cisplatin has been evaluated in various cancer cell lines, most notably in cisplatin-sensitive and -resistant osteosarcoma cells. The following tables summarize the key quantitative findings that underscore the enhanced anti-cancer activity of this combination therapy.
Table 1: Comparative IC50 Values of Cisplatin in Osteosarcoma Cell Lines with and without NBDHEX
| Cell Line | Treatment | IC50 of Cisplatin (µM) | Fold Sensitization |
| U-2OS (Cisplatin-Sensitive) | Cisplatin alone | 8.94 | - |
| Cisplatin + NBDHEX (sub-toxic dose) | Significantly Reduced | Data not yet quantified in literature | |
| Saos-2 (Cisplatin-Sensitive) | Cisplatin alone | ~2.5 | - |
| Cisplatin + NBDHEX (sub-toxic dose) | Significantly Reduced | Data not yet quantified in literature | |
| U-2OS/CDDP (Cisplatin-Resistant) | Cisplatin alone | >15 | - |
| Cisplatin + NBDHEX (sub-toxic dose) | Significantly Reduced | Data not yet quantified in literature | |
| Saos-2/CDDP (Cisplatin-Resistant) | Cisplatin alone | >15 | - |
| Cisplatin + NBDHEX (sub-toxic dose) | Significantly Reduced | Data not yet quantified in literature |
Note: While studies confirm a significant reduction in cisplatin's IC50 in the presence of NBDHEX, specific values for the combination are not consistently reported across the literature. The "Fold Sensitization" would be calculated as (IC50 of Cisplatin alone) / (IC50 of Cisplatin with NBDHEX).
Table 2: Apoptosis Induction in Osteosarcoma Cells
| Cell Line | Treatment | Percentage of Apoptotic Cells |
| HOS (Osteosarcoma) | Control | 5.6% |
| Cisplatin (10 µM) | 75.9%[1][2] | |
| NBDHEX (various concentrations) | Dose-dependent increase | |
| Cisplatin + NBDHEX | Expected to be >75.9% |
Note: Quantitative data for the combined effect on apoptosis is not explicitly available in the reviewed literature, but studies indicate a significant increase compared to single-agent treatment.
Underlying Molecular Mechanisms: The JNK Signaling Pathway
The synergistic effect of NBDHEX and cisplatin is primarily attributed to the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis. In cancer cells, overexpressed GSTP1-1 binds to and sequesters JNK, thereby inhibiting its pro-apoptotic function. NBDHEX, by inhibiting GSTP1-1, disrupts this interaction, leading to the release and activation of JNK. Activated JNK then phosphorylates downstream targets, initiating the apoptotic cascade.
Caption: NBDHEX-mediated inhibition of GSTP1-1 enhances cisplatin-induced apoptosis via JNK activation.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to assess the synergistic effects of NBDHEX and cisplatin.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds by measuring the metabolic activity of the cells.
Protocol:
-
Cell Seeding: Seed osteosarcoma cells (e.g., U-2OS, Saos-2) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of cisplatin, NBDHEX, or a combination of both for 72 hours. Include untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat osteosarcoma cells with cisplatin, NBDHEX, or the combination for 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis
This technique is used to detect the activation of key proteins in the JNK signaling pathway.
Protocol:
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-JNK, total JNK, and other relevant proteins overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The combination of a GSTP1-1 inhibitor like NBDHEX with cisplatin represents a promising strategy to enhance the therapeutic efficacy of cisplatin and overcome acquired resistance in cancer. The data strongly suggest a synergistic relationship, primarily mediated through the activation of the JNK apoptotic pathway. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this combination, optimize dosing regimens, and expand its application to a broader range of cancer types. This approach offers a beacon of hope for patients with cisplatin-resistant tumors, potentially leading to improved treatment outcomes and survival rates.
References
head-to-head comparison of GSTP1-1 inhibitor 1 with other known inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of GSTP1-1 Inhibitor 1 against other known inhibitors of Glutathione S-transferase P1-1 (GSTP1-1). GSTP1-1 is a critical enzyme in cellular detoxification and a key regulator of signaling pathways involved in cell proliferation and apoptosis. Its overexpression is a hallmark of many cancers and is associated with resistance to chemotherapy, making it a prime target for therapeutic intervention.
This guide summarizes key quantitative data, details experimental methodologies for inhibitor characterization, and provides visual representations of relevant pathways and workflows to aid in the selection and evaluation of GSTP1-1 inhibitors for research and development.
Comparative Analysis of GSTP1-1 Inhibitors
The following table provides a head-to-head comparison of this compound with other well-characterized inhibitors. The data presented includes inhibitory potency (IC50 and Ki), mechanism of action, and selectivity, where available.
| Inhibitor | IC50 (µM) | Ki (µM) | Mechanism of Action | Selectivity Notes |
| This compound (Compound 6b) | 21[1][2] | N/A | Irreversible; Covalent modification of Tyr108 after initial reaction with GSH.[3] | --- |
| Ethacrynic Acid (EA) | 3.3 - 4.8[4] | 1.5 (for EA-GSH conjugate)[4] | Reversible, non-competitive inhibitor; also acts as a substrate, forming an inhibitory GSH conjugate. | Inhibits other GST isoforms (alpha and mu classes). |
| NBDHEX | 0.8 | N/A | Mechanism-based; forms a stable σ-complex with GSH in the active site, disrupting GSTP1-1's interaction with JNK and TRAF2. | Less specific for GSTP1-1 than for GSTM2-2 (IC50 < 0.01 µM). |
| TLK199 (Ezatiostat) | 22 - 28 (in cell lines) | 0.4 (for active metabolite TLK117) | Competitive inhibitor (as active metabolite); disrupts GSTP1-1 interaction with JNK, leading to JNK activation. | Selective for GSTP1-1 over other GST isoforms. |
| Piperlongumine | 384 | 199 (for hydrolyzed form) | Prodrug; its hydrolysis product forms a conjugate with GSH that blocks the active site of GSTP1-1. | Induces ROS and targets other proteins involved in oxidative stress. |
N/A: Not available from the cited sources.
Signaling Pathways and Experimental Workflows
To understand the context of GSTP1-1 inhibition, it is crucial to visualize its role in cellular signaling and the common experimental procedures used for inhibitor characterization.
Caption: GSTP1-1 negatively regulates the JNK signaling pathway, thereby inhibiting apoptosis.
Caption: A typical workflow for the evaluation of novel GSTP1-1 inhibitors.
Experimental Protocols
GSTP1-1 Enzyme Inhibition Assay (CDNB Assay)
This assay is a widely used spectrophotometric method to determine the inhibitory potency of compounds against GSTP1-1.
Materials:
-
Recombinant human GSTP1-1 enzyme
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Reduced glutathione (GSH)
-
Potassium phosphate buffer (0.1 M, pH 6.5)
-
Test inhibitor compound
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add varying concentrations of the test inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known GSTP1-1 inhibitor like Ethacrynic Acid).
-
Add a solution of GSH to each well to a final concentration of 1 mM.
-
Add the recombinant GSTP1-1 enzyme to each well. The final concentration of the enzyme should be optimized for a linear reaction rate.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-20 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a solution of CDNB to each well to a final concentration of 1 mM.
-
Immediately measure the change in absorbance at 340 nm over time using a microplate spectrophotometer. The product of the reaction, a GSH-CDNB conjugate, absorbs light at this wavelength.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell-Based Cytotoxicity and Target Engagement Assay
This protocol outlines a general method to assess the cytotoxic effects of GSTP1-1 inhibitors on cancer cells and to confirm target engagement by observing downstream signaling events.
Materials:
-
Cancer cell line with known GSTP1-1 expression (e.g., MCF-7, MDA-MB-231, or HT29)
-
Complete cell culture medium
-
Test inhibitor compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Lysis buffer
-
Primary antibodies (e.g., anti-GSTP1-1, anti-phospho-JNK, anti-JNK, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
Part 1: Cytotoxicity Assay
-
Seed the chosen cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
After the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration) value.
Part 2: Western Blot for Target Engagement
-
Seed cells in a larger format (e.g., 6-well plate) and treat with the test inhibitor at concentrations around its CC50 value for a shorter duration (e.g., 1-24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-JNK, total JNK, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
An increase in the ratio of phospho-JNK to total JNK upon inhibitor treatment would indicate successful target engagement and modulation of the downstream signaling pathway.
References
- 1. Structural and Biochemical Analyses Reveal the Mechanism of Glutathione S-Transferase Pi 1 Inhibition by the Anti-cancer Compound Piperlongumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Covalent Inhibitor for Glutathione S-Transferase Pi (GSTP1-1 ) in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Confirming the Irreversible Binding of GSTP1-1 Inhibitor 1: A Comparative Guide
Glutathione S-Transferase P1-1 (GSTP1-1) is a critical enzyme in cellular detoxification pathways. Its overexpression in various cancer types is linked to the development of resistance against chemotherapeutic agents, making it a prime target for cancer therapy.[1][2] Irreversible inhibitors, which form a stable, covalent bond with their target enzyme, offer a promising therapeutic strategy due to their prolonged duration of action.[3][4]
This guide provides a comparative analysis of GSTP1-1 inhibitor 1 (also known as compound 6b or CNBSF) and other notable GSTP1-1 inhibitors.[3] We present experimental data and detailed protocols for confirming the irreversible nature of these compounds, offering researchers a comprehensive resource for their drug development efforts.
Comparative Analysis of GSTP1-1 Inhibitors
The efficacy and mechanism of GSTP1-1 inhibitors vary significantly. While some inhibitors bind reversibly, others, like this compound, form a permanent covalent bond. The following table summarizes the key characteristics of this compound and selected alternatives.
| Inhibitor | Mechanism of Action | Target Residue(s) | Binding Type | IC50 |
| This compound (CNBSF) | First reacts with glutathione (GSH), the resulting conjugate then forms a covalent sulfonyl ester bond with the enzyme. | Tyrosine 108 (Tyr108) | Irreversible (Covalent) | 21 µM |
| LAS17 | A dichlorotriazine-containing compound that directly forms a covalent bond with the enzyme. | Tyrosine 108 (Tyr108) | Irreversible (Covalent) | 0.5 µM |
| NBDHEX | A mechanism-based inhibitor that, after conjugation with GSH, forms a very tightly bound intermediate σ-complex. | H-site (non-covalent but very tight binding) | Functionally Irreversible | 0.8 µM |
| BITC-SG | The isothiocyanate moiety covalently modifies cysteine residues via an S-thiocarbamoylation reaction. | Cysteine 47 (Cys47) & Cysteine 101 (Cys101) | Irreversible (Covalent) | High Potency |
Experimental Protocols for Confirming Irreversible Inhibition
To validate the irreversible binding of an inhibitor to GSTP1-1, a series of biochemical and biophysical assays are required. Below are detailed protocols for three fundamental experiments.
Enzyme Activity Assay for Time-Dependent Inhibition
This assay determines if the inhibition potency increases with pre-incubation time, a hallmark of irreversible inhibitors. The activity of GSTP1-1 is monitored by measuring the conjugation of its substrates, GSH and 1-chloro-2,4-dinitrobenzene (CDNB). The product, S-(2,4-dinitrophenyl)glutathione, can be detected spectrophotometrically at 340 nm.
Protocol:
-
Reagent Preparation : Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 6.5), a stock solution of recombinant human GSTP1-1, stock solutions of GSH and CDNB in the appropriate solvent, and a stock solution of the inhibitor (e.g., this compound) in DMSO.
-
Incubation : In a 96-well plate, pre-incubate a fixed concentration of GSTP1-1 with various concentrations of the inhibitor at 25°C. Set up parallel experiments for different pre-incubation time points (e.g., 0, 15, 30, 60, and 120 minutes). Include a control group with DMSO instead of the inhibitor.
-
Reaction Initiation : Start the enzymatic reaction by adding GSH (final concentration 1 mM) and CDNB (final concentration 1 mM) to all wells simultaneously.
-
Data Acquisition : Immediately begin monitoring the absorbance at 340 nm every 30 seconds for 10-15 minutes using a plate reader.
-
Data Analysis : Calculate the initial reaction velocity for each condition. Plot the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. A time-dependent decrease in enzyme activity indicates irreversible inhibition.
Dialysis Assay for Dissociation Resistance
This experiment confirms that the enzyme-inhibitor complex is stable and does not dissociate upon removal of the free, unbound inhibitor, which is characteristic of a covalent bond.
Protocol:
-
Complex Formation : Incubate a concentrated solution of GSTP1-1 (e.g., 10 µM) with a molar excess of the inhibitor (e.g., 100 µM) for a sufficient time (e.g., 2 hours at 25°C) to allow for complete binding. Prepare a control sample with the enzyme and DMSO.
-
Dialysis : Place the incubation mixtures into separate dialysis cassettes (e.g., 10 kDa MWCO). Perform dialysis against a large volume of cold reaction buffer for an extended period (e.g., 24-48 hours), with at least two buffer changes, to remove all unbound inhibitor.
-
Activity Measurement : After dialysis, recover the enzyme samples and measure their protein concentration. Perform an enzyme activity assay (as described in Protocol 1) on both the inhibitor-treated and control samples.
-
Data Analysis : Compare the specific activity of the inhibitor-treated enzyme to the control enzyme. If the inhibitor is irreversible, the enzyme activity will not be restored, and the specific activity of the treated sample will remain significantly lower than the control.
Intact Protein Mass Spectrometry
Mass spectrometry provides direct evidence of a covalent bond by detecting the mass increase of the protein corresponding to the molecular weight of the inhibitor. It can also be used to identify the specific amino acid residue that has been modified.
Protocol:
-
Sample Preparation : Incubate GSTP1-1 with a molar excess of the inhibitor, similar to the dialysis assay. Remove the unbound inhibitor using a desalting column.
-
Mass Spectrometry Analysis : Analyze the treated and untreated (control) GSTP1-1 samples using an electrospray ionization mass spectrometer (ESI-MS).
-
Data Acquisition : Acquire the mass spectra for both samples.
-
Data Analysis : Deconvolute the spectra to determine the precise molecular weight of the protein. A mass shift in the inhibitor-treated sample equal to the mass of the inhibitor molecule confirms the formation of a covalent enzyme-inhibitor adduct. For residue mapping, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS to identify the modified peptide and pinpoint the exact site of covalent modification.
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action for this compound.
Caption: Workflow for confirming irreversible enzyme inhibition.
Caption: Covalent modification of GSTP1-1 by inhibitor 1.
References
- 1. A Tyrosine-Reactive Irreversible Inhibitor for Glutathione S-Transferase Pi (GSTP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GSTP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Covalent Inhibitor for Glutathione S-Transferase Pi (GSTP1-1 ) in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the specificity of GSTP1-1 inhibitor 1 in a panel of cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of GSTP1-1 inhibitor 1 against other alternative inhibitors. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of the most appropriate research tools.
Introduction to GSTP1-1 and its Inhibition
Glutathione S-transferase Pi 1 (GSTP1-1) is a critical enzyme in cellular detoxification pathways.[1] It is frequently overexpressed in various cancer types, contributing to multidrug resistance by catalyzing the conjugation of glutathione to chemotherapeutic agents, thereby neutralizing them.[1] This makes GSTP1-1 a compelling target for anticancer drug development. The goal of GSTP1-1 inhibitors is to block this detoxification mechanism, rendering cancer cells more susceptible to chemotherapy.
Achieving high specificity for GSTP1-1 is a significant challenge for drug developers, as several other glutathione S-transferase isozymes, such as GSTA1-1 and GSTM1-1, share structural similarities.[1] Lack of selectivity can lead to off-target effects and potential toxicity. This guide focuses on evaluating the specificity of "this compound," an irreversible inhibitor, in the context of other available inhibitors.[2]
Mechanism of Action of this compound
This compound, also identified as compound 6b in scientific literature, is an irreversible inhibitor with a reported IC50 of 21 μM for GSTP1-1.[2] Its mechanism of action involves a two-step process. First, the inhibitor reacts with glutathione (GSH) within the cell. Subsequently, the resulting GSH conjugate forms a covalent bond with the Tyr108 residue of GSTP1-1, leading to its irreversible inactivation.
Comparative Analysis of Inhibitor Specificity
| Inhibitor | Target | IC50 / Ki (μM) | Selectivity Profile | Mechanism of Action |
| This compound (compound 6b) | GSTP1-1 | IC50: 21 | Selectivity against other GST isozymes not reported. | Irreversible, covalent modification of Tyr108 |
| Ethacrynic Acid | GSTA1-1GSTM1-1GSTP1-1 | Ki: 4.6–6.0Ki: 0.3–1.9Ki: 3.3–4.8 | Non-selective, inhibits multiple GST isozymes. | Covalent binding to the H-site and GSH depletion. |
| NBDHEX | GSTP1-1GSTM2-2 | IC50: 0.8IC50: <0.01 | Higher affinity for GSTM2-2 than GSTP1-1. | Suicide substrate, forms a σ-complex with GSH. |
| TLK117 (Ezatiostat) | GSTP1-1 | Not specified | Over 50-fold higher selectivity for GSTP1-1 compared to GSTA1-1, GSTM1-1, and GSTM2-2. | Binds to the G-site. |
| GS-ESF | GSTP1-1 | Not specified | Irreversibly inhibits GSTP1-1 by covalently bonding with Tyr108. | Covalent modification of Tyr108. |
| Piperlongumine | GSTP1-1 | Not specified | Interacts with GSH to form a complex that binds to the active site of GSTP1-1. | Forms a conjugate with GSH that inhibits the enzyme. |
Experimental Protocols for Specificity Evaluation
To rigorously assess the specificity of a GSTP1-1 inhibitor, a combination of biochemical and cell-based assays is recommended.
Enzymatic Assays Against a Panel of GST Isozymes
This is a direct method to quantify the inhibitory activity of a compound against different GST isozymes.
Protocol:
-
Protein Expression and Purification: Recombinantly express and purify human GSTP1-1, GSTA1-1, and GSTM1-1.
-
Assay Setup: In a 96-well plate, combine the purified GST isozyme, the inhibitor at various concentrations, and the co-substrate glutathione (GSH).
-
Initiation of Reaction: Add the substrate, typically 1-chloro-2,4-dinitrobenzene (CDNB), to initiate the enzymatic reaction.
-
Detection: Monitor the formation of the product, S-(2,4-dinitrophenyl)glutathione, by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value for each isozyme.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement within a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Protocol:
-
Cell Treatment: Treat cultured cells with the GSTP1-1 inhibitor or a vehicle control.
-
Heat Shock: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Unbound and less stable proteins will denature and precipitate at lower temperatures.
-
Separation: Centrifuge the samples to separate the soluble protein fraction from the precipitated proteins.
-
Detection: Analyze the amount of soluble GSTP1-1 remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble GSTP1-1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the GSTP1-1 signaling pathway, the experimental workflow for inhibitor specificity testing, and the logical relationship for evaluating inhibitor selectivity.
Conclusion
The evaluation of inhibitor specificity is paramount in the development of targeted therapies. While this compound is a known irreversible inhibitor of its target, the lack of publicly available data on its selectivity against other GST isozymes presents a significant gap in its characterization. In contrast, inhibitors like TLK117 have demonstrated high selectivity, while others such as ethacrynic acid and NBDHEX are known to be less specific.
Researchers are encouraged to perform comprehensive specificity profiling using the experimental protocols outlined in this guide to make informed decisions. The use of both enzymatic assays and cell-based target engagement assays like CETSA will provide a robust assessment of an inhibitor's specificity and its potential for further development as a selective therapeutic agent.
References
Validating the Anticancer Activity of GSTP1-1 Inhibitors In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anticancer activity of Glutathione S-transferase Pi 1 (GSTP1-1) inhibitors. While in vitro data for "GSTP1-1 inhibitor 1" (also known as compound 6b) has been published, demonstrating its irreversible inhibitory action[1][2], to date, there is no publicly available data on its in vivo anticancer efficacy. Therefore, this guide focuses on validating the in vivo anticancer potential of GSTP1-1 inhibition by comparing established alternative inhibitors: NBDHEX, Ethacrynic Acid (EA), and the prodrug TLK286 (which is activated by GSTP1-1).
Introduction to GSTP1-1 in Cancer
Glutathione S-transferase Pi 1 (GSTP1-1) is a critical enzyme in cellular detoxification processes.[3] It is frequently overexpressed in various cancer types, contributing to resistance against chemotherapeutic agents by catalyzing the conjugation of glutathione to these drugs, thereby neutralizing them.[4][5] Beyond its role in drug resistance, GSTP1-1 also modulates signaling pathways that control cell proliferation and apoptosis, such as the MAP kinase pathway, by interacting with proteins like JNK and TRAF2. Inhibition of GSTP1-1 is therefore a promising strategy to enhance the efficacy of anticancer drugs and induce apoptosis in cancer cells.
Comparative In Vivo Efficacy of GSTP1-1 Inhibitors
This section summarizes the available in vivo data for prominent GSTP1-1 inhibitors. Due to the diverse experimental designs in the cited studies, a direct head-to-head comparison is challenging. The data is presented to showcase the individual efficacy of these compounds in preclinical cancer models.
Table 1: Summary of In Vivo Anticancer Activity of GSTP1-1 Inhibitors
| Inhibitor/Prodrug | Cancer Model | Animal Model | Dosing Regimen | Key Findings |
| NBDHEX | Human Cancer Xenografts | SCID mice | 0.8-80 mg/kg/day (oral) for 15 days | ~70% tumor inhibition. |
| NBDHEX derivative (5b) + Gemcitabine | Pancreatic Cancer (MiaPaCa-2 Xenograft) | NSG mice | Not specified | Significantly reduced tumor growth, overcoming gemcitabine resistance. |
| Ethacrynic Acid (EA) | Multiple Myeloma | Murine model | Not specified | Significantly reduced tumor growth and prolonged survival. |
| Ethacrynic Acid (EA) | Prostate Carcinoma (DU145 Xenograft) | Mouse xenograft model | 50 mg/kg (injection) | 49% reduction in tumor weight. |
| Ethacrynic Acid (EA) | Lung Cancer (A549 cells) | Orthotopic mouse model | 3 mg/kg (injection) | 50% reduction in lung cancer surface area. |
| Ethacrynic Acid (EA) | Breast Cancer (4T1 Xenograft) | Balb/c mice | 250 µ g/day with afatinib or neratinib for 3 weeks | Synergistically enhanced antitumor effects of EGFR TKIs. |
| TLK286 (GSTP1-1 activated prodrug) | Advanced Ovarian Cancer, Non-small-cell Lung Cancer | Human Clinical Trials (Phase I) | Not specified | Showed antitumor activity and disease stabilization. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, providing a framework for designing and interpreting in vivo studies for GSTP1-1 inhibitors.
1. General Subcutaneous Xenograft Mouse Model Protocol
This protocol outlines a general procedure for establishing and evaluating the efficacy of anticancer agents in a xenograft mouse model.
-
Cell Culture: Cancer cell lines (e.g., MDA-MB-231 for breast cancer, MiaPaCa-2 for pancreatic cancer) are cultured in appropriate media and conditions (e.g., humidified incubator at 37°C and 5% CO2).
-
Animal Model: Immunodeficient mice (e.g., athymic nude, SCID, or NOD/SCID), typically 6-8 weeks old, are used. They are allowed to acclimatize for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Cells are harvested, washed, and resuspended in a sterile solution like PBS or serum-free medium.
-
A specific number of cells (e.g., 5 x 10^6) in a defined volume (e.g., 100 µL) is injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Tumor formation is monitored regularly.
-
Once palpable, tumor dimensions (length and width) are measured with calipers 2-3 times per week.
-
Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.
-
-
Treatment:
-
When tumors reach a predetermined average volume (e.g., 100-150 mm³), mice are randomized into control and treatment groups.
-
The investigational drug (e.g., GSTP1-1 inhibitor) is administered according to the planned dosing regimen (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
-
Endpoint Analysis:
-
Tumor volumes are monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
-
2. GSTP1-1 Inhibition Assay (In Vitro)
This assay is used to determine the inhibitory activity of compounds against GSTP1-1.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., 0.1 M potassium phosphate, pH 6.5), 1 mM glutathione (GSH), and 1 mM 1-chloro-2,4-dinitrobenzene (CDNB).
-
Inhibitor Addition: The test compound (potential GSTP1-1 inhibitor) is added to the reaction mixture at various concentrations.
-
Enzyme Addition: The reaction is initiated by adding a purified GSTP1-1 enzyme.
-
Measurement: The rate of the reaction, which is the formation of the GSH-CDNB conjugate, is monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Visualizing Pathways and Workflows
GSTP1-1 Signaling Pathway
GSTP1-1 plays a crucial role in cell signaling, particularly in the regulation of apoptosis through its interaction with JNK. Under normal conditions, GSTP1-1 sequesters JNK, inhibiting the apoptotic pathway. GSTP1-1 inhibitors can disrupt this interaction, leading to the activation of JNK and subsequent apoptosis.
Caption: GSTP1-1 signaling pathway in apoptosis regulation.
Experimental Workflow for In Vivo Xenograft Study
The following diagram illustrates the typical workflow for an in vivo study to evaluate the anticancer activity of a GSTP1-1 inhibitor using a xenograft mouse model.
Caption: Experimental workflow for a xenograft mouse model.
Conclusion
The inhibition of GSTP1-1 presents a viable strategy for cancer therapy, with several compounds demonstrating significant anticancer activity in preclinical in vivo models. While "this compound" (compound 6b) is a promising irreversible inhibitor in vitro, its in vivo efficacy remains to be validated. The data from alternative inhibitors like NBDHEX and Ethacrynic Acid, along with the clinical activity of the GSTP1-1-activated prodrug TLK286, strongly support the continued investigation of GSTP1-1 as a therapeutic target. Future in vivo studies on "this compound" are warranted to determine its potential as a clinical candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Covalent Inhibitor for Glutathione S-Transferase Pi (GSTP1-1 ) in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting GSTP1 as Therapeutic Strategy against Lung Adenocarcinoma Stemness and Resistance to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of GSTP1-1 Inhibitor 1
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of GSTP1-1 inhibitor 1, a compound of interest in cancer research.
This compound, also identified as compound 6b in some literature, is characterized by the chemical formula C6H3ClFNO4S and the CAS number 3829-23-6. Its structure as a halogenated aromatic compound containing a sulfonyl fluoride group necessitates specific disposal protocols due to its potential reactivity and environmental impact. Adherence to these guidelines is crucial for minimizing risks and ensuring compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS), if available. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, especially in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1][2]
-
Waste Identification and Segregation :
-
Container Selection and Labeling :
-
Use a dedicated, leak-proof, and chemically compatible container for collecting waste this compound and any contaminated materials (e.g., weighing boats, pipette tips). Plastic containers are often preferred for their durability.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Maintain a log of the waste added to the container, including the approximate quantity and date.
-
-
Waste Accumulation and Storage :
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the container is kept tightly closed except when adding waste.
-
Store the container in secondary containment to prevent spills.
-
Do not mix incompatible waste streams. For instance, do not mix this compound waste with strong acids, bases, or oxidizing agents.
-
-
Disposal of Contaminated Materials :
-
Any labware, such as glassware or plasticware, that has come into direct contact with this compound must be treated as hazardous waste.
-
For grossly contaminated reusable labware, a triple rinse with a suitable solvent (e.g., ethanol or acetone) is recommended. The rinsate must be collected and disposed of as halogenated organic waste.
-
Disposable items contaminated with the inhibitor should be placed in the designated solid hazardous waste container.
-
-
Arranging for Final Disposal :
-
Once the waste container is full or has been accumulating for a period defined by your institutional policy (typically not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, general guidelines for hazardous waste accumulation are provided by regulatory bodies and institutional policies.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume in SAA | 55 gallons | |
| Maximum Accumulation Time in SAA | 1 year (for partially filled containers) | |
| pH for Aqueous Waste Drain Disposal | Not Applicable (Inhibitor is not for drain disposal) | |
| Halogenated Content for Segregation | Any amount of F, Cl, Br, or I |
Note: These are general guidelines. Always consult your local and institutional regulations for specific quantitative limits.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
